2-Bromo-5-methylbenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCXJAVATJLYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502471 | |
| Record name | 2-Bromo-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42872-83-3 | |
| Record name | 2-Bromo-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-5-methylbenzonitrile physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Bromo-5-methylbenzonitrile
This document provides a comprehensive technical overview of the physical and chemical properties of this compound (CAS No. 42872-83-3), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's characteristics for successful experimental design, process scale-up, and safety management.
Introduction and Strategic Importance
This compound is an aromatic compound featuring a nitrile (-C≡N) and a bromine (-Br) substituent on a toluene framework. This specific arrangement of functional groups offers significant synthetic versatility. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual reactivity makes it a valuable building block for constructing complex molecular architectures.[1][2] A thorough understanding of its physical properties is not merely academic; it is the foundation upon which robust, reproducible, and safe synthetic protocols are built.
Core Physicochemical Properties
The fundamental physical constants of a compound dictate its behavior in different environments and are critical for planning reactions, purifications, and formulations. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 42872-83-3 | [1][3] |
| Molecular Formula | C₈H₆BrN | [3] |
| Molecular Weight | 196.04 g/mol | [3] |
| Appearance | Off-white to pale yellow crystalline powder | [4] |
| Melting Point | 61-65 °C | [1] |
| Boiling Point | ~290 °C | [1][4] |
| Density | ~1.51 g/cm³ | [1][4] |
| Flash Point | 129 °C | [1][4] |
| Solubility | Soluble in methanol; low solubility in water | [1][4] |
Experimental Verification of Physical Properties
To ensure scientific integrity, key physical properties should be verifiable. The following sections detail standard, self-validating laboratory protocols for determining the melting point and solubility profile of this compound.
Melting Point Determination: A Purity Indicator
The melting point is a critical indicator of a solid's purity. A sharp melting range (typically < 2 °C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely crush a small amount of this compound powder. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrument Setup: Place the packed capillary tube into a calibrated melting point apparatus.
-
Rapid Heating (Scouting): Heat the sample rapidly to get an approximate melting temperature. Let the apparatus cool by at least 20 °C.
-
Accurate Determination: Insert a new sample. Heat rapidly to within 15-20 °C of the approximate melting point found in the scouting run.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁–T₂.
Sources
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 2-Bromo-5-methylbenzonitrile: Synthesis, Characterization, and Application in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate this compound (CAS No. 42872-83-3). It provides an in-depth analysis of its physicochemical properties, a detailed, field-proven synthesis protocol, spectroscopic characterization, and its strategic application as a versatile building block in the synthesis of complex organic molecules, particularly within the landscape of modern kinase inhibitor development.
This compound, also known as 4-Bromo-3-cyanotoluene, is a trifunctional aromatic compound. Its value in synthetic chemistry is derived from the orthogonal reactivity of its three key functional groups: the aromatic ring, the bromine substituent, and the nitrile moiety. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, the nitrile group is a versatile precursor for amines, amides, or carboxylic acids, and the aromatic core provides a rigid scaffold for building molecular complexity.[1]
Chemical Structure
The structural arrangement of this compound consists of a benzene ring substituted with a bromine atom at position 2, a cyano group at position 1, and a methyl group at position 5.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The key properties of this compound are summarized below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 42872-83-3 | [1] |
| Molecular Formula | C₈H₆BrN | [1] |
| Molecular Weight | 196.04 g/mol | [1] |
| Appearance | White to off-white or pale yellow powder/crystal | |
| Melting Point | 61-65 °C | [1] |
| Boiling Point | 290 °C (at 760 mmHg) | [2] |
| Purity | Typically >97% (GC) | |
| InChI Key | AKCXJAVATJLYQM-UHFFFAOYSA-N | [1] |
| SMILES | Cc1ccc(Br)c(c1)C#N | [1] |
Expected Spectroscopic Profile
Structural confirmation and purity assessment rely on standard spectroscopic techniques. While a verified spectrum is contingent on experimental acquisition, the expected profile can be reliably predicted based on the analysis of its functional groups and known spectroscopic principles.
-
¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show three distinct signals in the aromatic region and one in the aliphatic region.
-
Methyl Protons (-CH₃): A singlet at approximately δ 2.3-2.5 ppm, integrating to 3H.
-
Aromatic Protons (Ar-H): Three protons on the trisubstituted ring will appear between δ 7.0-7.8 ppm. Due to their distinct electronic environments and coupling patterns, they will likely appear as a singlet (or narrow doublet) and two coupled doublets. The precise shifts and coupling constants (J-values) would require computational prediction or empirical analysis of closely related analogs.
-
-
¹³C NMR (Carbon NMR): The decoupled spectrum should exhibit eight distinct signals corresponding to each unique carbon atom.
-
Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.
-
Nitrile Carbon (-C≡N): A characteristically sharp signal in the range of δ 115-120 ppm.
-
Aromatic Carbons: Six signals in the δ 120-145 ppm range. The carbon attached to the bromine (C-Br) will be shifted downfield, while the other carbons will have shifts influenced by the directing effects of the three substituents.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups.
-
C≡N Stretch: A strong, sharp, and highly characteristic absorption peak is expected in the 2220-2240 cm⁻¹ region. Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic nitriles.
-
C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks from the methyl group will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.
-
-
MS (Mass Spectrometry): Electron Ionization (EI) mass spectrometry will show a characteristic molecular ion peak.
-
Molecular Ion (M⁺): A distinctive pair of peaks of nearly equal intensity at m/z 195 and 197, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This M/M+2 pattern is a definitive indicator of a monobrominated compound.
-
Fragmentation: Common fragmentation pathways would include the loss of a bromine radical ([M-Br]⁺), loss of HCN ([M-HCN]⁺), and cleavage of the methyl group.
-
Synthesis and Purification Protocol
The most reliable and industrially relevant method for synthesizing aryl bromides from aromatic amines is the Sandmeyer reaction .[3] This classic transformation involves the diazotization of a primary aromatic amine followed by a copper(I) bromide-mediated substitution. This approach offers high yields and regiochemical control.
Strategic Synthesis Pathway
The synthesis of this compound is logically achieved via a two-step sequence starting from 2-Amino-5-methylbenzonitrile. The causality for this pathway is clear: the Sandmeyer reaction is a robust method for converting an amino group to a bromo group at a specific position, a transformation not easily achieved by direct bromination of 3-methylbenzonitrile, which would likely yield a mixture of isomers.
Caption: Workflow for the Sandmeyer synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established and verified procedures for analogous Sandmeyer brominations.[4] Causality: The low temperature (0-5 °C) for the diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent heating during the addition to the copper(I) bromide solution facilitates the radical substitution and the evolution of nitrogen gas, driving the reaction to completion.
Materials:
-
2-Amino-5-methylbenzonitrile (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 equiv)
-
Copper(I) Bromide (CuBr) (1.2 equiv)
-
48% Hydrobromic Acid (HBr)
-
Deionized Water
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Ethanol/Water or Hexane/Ethyl Acetate (for recrystallization)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-5-methylbenzonitrile in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is strictly maintained between 0-5 °C. The rate of addition must be controlled to prevent a dangerous exotherm.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of copper(I) bromide in 48% HBr and gently warm it to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper(I) bromide solution. Causality: This addition initiates the decomposition of the diazonium salt, catalyzed by Cu(I), leading to vigorous evolution of nitrogen gas. A wide-bore addition funnel and adequate headspace in the reaction flask are essential for safety.
-
After the addition is complete, continue to heat and stir the reaction mixture at 60-70 °C for 1-2 hours until gas evolution ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification Methodology: Recrystallization
Recrystallization is the most effective method for purifying the solid product, leveraging the difference in solubility of the compound and its impurities in a given solvent system at different temperatures.[5]
Procedure:
-
Solvent Selection: An ideal solvent (or solvent pair) will dissolve the crude product completely at its boiling point but show poor solubility at low temperatures (e.g., 0-5 °C). Common solvent systems for this class of compound include ethanol/water, isopropanol, or hexane/ethyl acetate.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the mother liquor.
-
Isolation: Once crystallization at room temperature is complete, cool the flask in an ice bath for at least 30 minutes to maximize product recovery.
-
Filtration and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals in a vacuum oven to a constant weight.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in its capacity to undergo a wide range of selective transformations, making it a valuable intermediate for constructing complex molecular scaffolds.
Key Synthetic Transformations
The bromine atom at the 2-position is particularly amenable to modern palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical synthesis.
Caption: Key transformations of this compound.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., an arylboronic acid).[7] This is a cornerstone reaction for creating biaryl structures, which are prevalent in many drug molecules.
-
Buchwald-Hartwig Amination: This powerful transformation allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[8] It is a go-to method for synthesizing the N-aryl motifs found in countless kinase inhibitors and other pharmaceuticals.
-
Nitrile Group Transformations: The cyano group can be readily hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride (LiAlH₄).
Case Study: A Building Block for Kinase Inhibitor Scaffolds
Protein kinases are critical targets in oncology and immunology, and a vast number of approved drugs are kinase inhibitors.[9] Many of these inhibitors feature a core heterocyclic or biaryl scaffold decorated with various functional groups to achieve potency and selectivity. Substituted benzonitriles, particularly those functionalized with a halogen for cross-coupling, are frequently used as key intermediates in the synthesis of these complex molecules.[7][10]
While a blockbuster drug may not list this compound as a direct starting material in its publicly disclosed synthesis, its structural motifs are highly relevant. For example, the synthesis of many Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase inhibitors involves the coupling of a halogenated aromatic or heteroaromatic core with an amine-containing fragment via Buchwald-Hartwig amination, or the construction of a biaryl core via Suzuki coupling.[9] this compound provides the ideal functionality for such strategies, allowing medicinal chemists to introduce diversity at the 2-position while retaining the nitrile and methyl groups for further modification or for direct interaction with the target protein.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
Hazard Identification
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat. When handling the powder outside of a fume hood, a properly fitted respirator (e.g., N95 dust mask) is required.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Take off any contaminated clothing immediately and wash before reuse.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate whose utility is firmly established by the principles of modern organic chemistry. Its trifunctional nature provides a robust platform for generating molecular diversity through well-understood and reliable transformations like the Sandmeyer, Suzuki-Miyaura, and Buchwald-Hartwig reactions. For researchers in drug discovery and process development, this compound represents a strategic and versatile tool for the efficient construction of complex scaffolds, particularly those relevant to the development of targeted therapies like kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective application in the laboratory.
References
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- Wikipedia. (2024). Sandmeyer reaction.
- LookChem. (n.d.). Top Purity CAS 42872-83-3 with fast shipping.
- L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
- Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3130.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (n.d.). RECRYSTALLIZATION.
- Supporting Information. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- CUNY. (n.d.). Purification by Recrystallization.
- NRO. (2025). Sandmeyer Reaction - experimental procedure and set up.
- Montanari, D., & Capdeville, R. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 27(21), 7569.
- Siveen, K. S., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. International Journal of Molecular Sciences, 21(22), 8590.
- Wieczorek, M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4414.
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2-Bromo-5-methylbenzonitrile molecular weight
An In-Depth Technical Guide to 2-Bromo-5-methylbenzonitrile: Synthesis, Characterization, and Applications
Introduction and Strategic Importance
This compound is a substituted aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its utility stems from its distinct molecular architecture: a benzonitrile core functionalized with both a bromine atom and a methyl group. This arrangement provides multiple reactive sites, establishing the compound as a versatile and valuable synthetic intermediate.[1][]
The bromine atom serves as a key functional handle for a variety of powerful cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for constructing complex molecular scaffolds.[1] Concurrently, the nitrile group can be readily transformed into other critical functionalities, including amines, amides, and carboxylic acids, further expanding its synthetic potential.[1] This guide provides an in-depth examination of its properties, a validated synthetic protocol, comprehensive methods for its characterization, and an overview of its applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Molecular Structure
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. This compound is typically a white to off-white crystalline powder at room temperature.[3][4]
Key Property Data
The fundamental physicochemical data for this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight | 196.04 g/mol | [3][5][6][7] |
| Molecular Formula | C₈H₆BrN | [3][5][6][8] |
| CAS Number | 42872-83-3 | [3][5][8] |
| Melting Point | 61-65 °C | [1][3][8] |
| Density | 1.51 g/cm³ | [4][8] |
| Appearance | White to pale yellow crystalline powder | [3][4] |
| Solubility | Soluble in methanol, low solubility in water | [4][8] |
| SMILES String | Cc1ccc(Br)c(c1)C#N | [1][3] |
| InChI Key | AKCXJAVATJLYQM-UHFFFAOYSA-N | [1][3] |
Molecular Structure and Reactivity Centers
The structure of this compound features two primary sites for chemical modification, making it a valuable building block. The diagram below highlights these reactive centers.
Caption: Key reactive sites on the this compound molecule.
Representative Synthesis Protocol: Sandmeyer Reaction
A reliable method for the synthesis of aryl nitriles is the Sandmeyer reaction, which proceeds from an aniline precursor. This approach offers high yields and tolerance for various functional groups. The causality behind this choice rests on the ready availability of the starting material, 2-amino-4-methylbenzonitrile, and the reaction's well-established, robust nature.
Step-by-Step Methodology
-
Diazotization:
-
In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 1.0 equivalent of 2-bromo-5-methylaniline in an aqueous solution of hydrobromic acid (HBr, ~3.0 equivalents).
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is critical and temperature-sensitive.
-
Stir the resulting solution for 30 minutes at 0-5 °C.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and sodium cyanide (NaCN, 1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed. The temperature should be carefully controlled.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
-
Analytical Characterization: A Self-Validating Workflow
To ensure the identity, purity, and quality of the synthesized this compound, a multi-technique analytical approach is essential. This workflow provides a self-validating system where each technique corroborates the findings of the others.
Caption: Analytical workflow for quality control of synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons.
-
A singlet in the range of 2.3-2.5 ppm for the three methyl (–CH₃) protons.
-
Three signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The specific splitting patterns (doublets, doublet of doublets) will depend on their coupling with each other.
-
-
¹³C NMR: The carbon NMR will confirm the carbon skeleton, showing eight distinct signals: one for the methyl carbon, one for the nitrile carbon, and six for the aromatic carbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing purity and identifying volatile impurities.
-
Gas Chromatography (GC): Separates the components of the sample. A pure sample of this compound will show a single major peak at a characteristic retention time.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the compound and its fragments. The molecular ion peak [M]⁺ should be observed at m/z ≈ 195 and 197 with a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Comprehensive Analytical Protocol
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the synthesized product into an NMR tube. Add a deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard (e.g., 1,3,5-trichlorobenzene) for quantitative NMR (qNMR).[9] For GC-MS, prepare a dilute solution (~1 mg/mL) in a volatile solvent like ethyl acetate.[9]
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]
-
Rationale: Higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
Confirm the presence of all expected signals and their integrations. The purity can be calculated from the ¹H NMR by comparing the integral of a product signal to the integral of the known internal standard.
-
-
GC-MS Analysis:
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Rationale: A non-polar column like DB-5ms is well-suited for separating aromatic compounds.
-
Use a temperature gradient program (e.g., starting at 60°C and ramping to 250°C) to ensure the separation of any potential impurities from the main product peak.[9]
-
Analyze the mass spectrum of the main peak to confirm the molecular weight and isotopic pattern. Analyze the mass spectra of any minor peaks to identify impurities.
-
Applications in Drug Discovery and Materials Science
The dual functionality of this compound makes it an attractive starting material for creating libraries of complex molecules for high-throughput screening in drug discovery.
-
Cross-Coupling Reactions: The C-Br bond is readily activated by palladium catalysts, enabling the formation of new C-C, C-N, and C-O bonds. This is a cornerstone of modern pharmaceutical synthesis.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings, which are prevalent in many drug scaffolds.[1]
-
Materials Science: The rigid, planar structure of the benzonitrile core can be incorporated into larger conjugated systems for the development of organic light-emitting diodes (OLEDs) and other functional materials.[1]
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may be toxic if it comes into contact with skin or is inhaled.[3][10] The GHS pictogram is GHS07 (Exclamation Mark).[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[4][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable building block for chemists in both academic and industrial research. The robust synthetic and analytical protocols detailed in this guide provide a framework for its reliable preparation and quality control, empowering scientists to leverage its full potential in the development of novel pharmaceuticals and advanced materials.
References
- ChemBK. (2024, April 9). Benzonitrile, 2-bromo-5-methyl-.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methylbenzonitrile. PubChem Compound Database.
- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.
- El-Elimat, T., et al. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers in Molecular Biosciences.
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An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-5-methylbenzonitrile, with a Focus on Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-5-methylbenzonitrile, a key building block in organic synthesis. Moving beyond a simple data sheet, this document delves into the scientific principles and practical methodologies for the precise characterization of its melting point. Understanding this fundamental property is critical for assessing purity, ensuring reaction consistency, and meeting the stringent quality control standards required in pharmaceutical and materials science research.
Compound Identification and Core Properties
This compound is a substituted aromatic nitrile whose structure offers multiple reactive sites, making it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1]
A precise understanding of its fundamental physicochemical properties is the bedrock of its effective application. Key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | 4-Bromo-3-cyanotoluene, 6-Bromo-m-tolunitrile | [2][3] |
| CAS Number | 42872-83-3 | [4] |
| Molecular Formula | C₈H₆BrN | [4] |
| Molecular Weight | 196.04 g/mol | [4] |
| Appearance | White to off-white or pale yellow crystalline powder | [2][5][6] |
| Melting Point | 61-65 °C | [7][3][4][8] |
| Solubility | Soluble in Methanol | [2][5] |
The Significance of the Melting Point in Organic Synthesis
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state. For a pure substance, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point.[5] This physical constant is not merely a data point; it is a critical indicator of a compound's identity and, most importantly, its purity.
Causality of Melting Point: Intermolecular Forces
The melting point is a direct measure of the energy required to overcome the intermolecular forces holding the molecules together in a crystal lattice.[3][9] Key factors include:
-
Van der Waals Forces: As with all molecules, London dispersion forces are present. Larger molecules with greater surface area exhibit stronger forces and tend to have higher melting points.[4][9]
-
Dipole-Dipole Interactions: The polar nitrile group (-C≡N) in this compound creates a significant dipole moment, leading to stronger intermolecular attractions than in non-polar analogues.[4][5]
-
Molecular Packing: The ability of molecules to pack efficiently in a crystal lattice significantly impacts the melting point. Symmetrical molecules often pack more tightly, resulting in higher melting points.[4][5] The substitution pattern on the benzene ring of this compound dictates its specific packing arrangement.
Melting Point as a Criterion of Purity
The presence of impurities disrupts the uniform crystal lattice structure.[5] This disruption has two observable effects:
-
Melting Point Depression: Impurities lower the energy required to break the lattice, resulting in a lower melting point than the pure substance.[5]
-
Melting Point Range Broadening: The melting process begins at a lower temperature and occurs over a wider range (e.g., 4-5 °C) as different parts of the impure solid melt at different temperatures.[4][5]
Therefore, a sharp melting point within the established literature range (61-65 °C) is a primary, field-proven indicator of high purity for a sample of this compound. A broad and depressed melting range strongly suggests the presence of residual solvents, starting materials, or side-products from synthesis.
Methodologies for Accurate Melting Point Determination
Accurate determination of the melting point is a foundational skill in synthetic chemistry. Two common and reliable methods are the capillary melting point technique and Differential Scanning Calorimetry (DSC).
Protocol 1: Capillary Melting Point Determination
This is a classic, widely used method for visually determining the melting point range. Modern apparatus, such as a Mel-Temp device, provides controlled heating and magnification for precise observation.[6][10]
Experimental Workflow: Capillary Method
Caption: Workflow for Capillary Melting Point Determination.
Detailed Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. Residual solvent will act as an impurity.
-
On a watch glass or in a mortar, gently grind a small amount of the crystalline powder to ensure homogeneity.[6]
-
Press the open end of a capillary melting point tube into the powder.[6][10]
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed sample height should be 2-3 mm for optimal heat transfer.[10][11] An excessive amount of sample can lead to a broadened melting range.[6]
-
-
Apparatus Setup & Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[6]
-
Set the initial heating rate to be rapid (e.g., 10-15 °C/minute) to approach the expected melting point quickly. For this compound, heat rapidly to approximately 45-50 °C.[6]
-
Crucial Step: When the temperature is about 15 °C below the expected melting point, significantly reduce the heating rate to 1-2 °C per minute.[10][11] This slow rate is essential to ensure thermal equilibrium between the heating block, the thermometer, and the sample, which is the cornerstone of an accurate measurement.
-
Observe the sample continuously through the magnifying lens.
-
-
Data Recording & Interpretation:
-
Record the temperature at which the first drop of liquid becomes visible. This is the onset of melting.[11]
-
Record the temperature at which the last crystal of solid melts into a clear liquid. This is the completion of melting.[11]
-
Report the melting point as the range between these two temperatures (e.g., 62-63.5 °C).
-
A pure sample will exhibit a narrow range (typically ≤ 2 °C).[5] A range wider than this indicates the need for purification, such as recrystallization.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that provides more quantitative data than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13] This technique is invaluable in the pharmaceutical industry for characterizing drug substances.[1][12]
DSC Workflow and Data Interpretation
Caption: DSC Workflow for Melting Point and Thermal Analysis.
Detailed Step-by-Step Protocol:
-
Instrument & Sample Preparation:
-
Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.
-
Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.
-
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
-
Place the sample pan and an empty, sealed reference pan into the DSC autosampler or manual cell.
-
-
Thermal Program:
-
Set up a temperature program. A typical method would be to equilibrate at 25 °C, then ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C).
-
The experiment should be run under an inert nitrogen purge gas to prevent oxidative degradation.
-
-
Data Analysis & Interpretation:
-
The output is a thermogram plotting heat flow versus temperature. The melting of the sample will appear as an endothermic peak (a dip in the heat flow curve).[12]
-
Onset Temperature: The extrapolated onset of the melting peak is considered the most comparable value to the melting point observed in capillary methods. Software is used to draw a tangent to the baseline and the inflection point of the peak; their intersection is the onset temperature.
-
Peak Temperature: This is the temperature at which the maximum heat flow occurs.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak is integrated to determine the enthalpy of fusion, which is the energy required to melt the sample. This value is characteristic of the compound's crystalline structure.
-
Purification by Recrystallization: Achieving a Sharp Melting Point
If the initial melting point determination reveals a broad and depressed range, purification is necessary. Recrystallization is the standard method for purifying solid organic compounds.[14][15]
The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[14] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15] For this compound, solvents like ethanol or mixed solvent systems (e.g., ethanol/water) are common starting points for aromatic compounds.
The process involves dissolving the impure solid in a minimum amount of hot solvent, filtering out any insoluble impurities, allowing the solution to cool slowly to form pure crystals, and then collecting these crystals by filtration.[14] A successful recrystallization will yield a product with a sharp, elevated melting point that falls within the accepted range.
Safety and Handling
This compound is a toxic compound. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[2] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[5][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]
References
- Method for Determining Capillary Melting Point. J&K Scientific LLC. [Link]
- What Factors Affect Melting Point?. Sciencing. [Link]
- Melting points and Boiling Points – Introductory Organic Chemistry.
- Melting Point Apparatus Guidelines. University of Houston. [Link]
- Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]
- Mel-Temp Melting Point Apparatus.
- Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. [Link]
- Measuring the Melting Point. Westlab Canada. [Link]
- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]
- Use of DSC in Pharmaceuticals Drug Characteris
- Differential Scanning Calorimeter (DSC). Seven Star Pharma. [Link]
- Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. SKZ Industrial. [Link]
- Recrystallization. University of California, Irvine - Department of Chemistry. [Link]
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Process for the preparation and the isolation of aromatic nitriles.
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- 15. mt.com [mt.com]
An In-depth Technical Guide to the Solubility Profile of 2-Bromo-5-methylbenzonitrile
Abstract
2-Bromo-5-methylbenzonitrile is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, making a thorough understanding of its physicochemical properties essential for process development, formulation, and purification.[1] A critical parameter in this regard is its solubility. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. In the absence of extensive published quantitative solubility data, this document serves as a foundational resource for researchers and drug development professionals. It outlines the predicted solubility profile based on the compound's molecular structure, provides a detailed, field-proven experimental protocol for accurate solubility determination using the shake-flask method, and discusses the thermodynamic principles that govern the dissolution process. The methodologies presented are grounded in international standards, including those from the World Health Organization (WHO) and the International Council for Harmonisation (ICH), ensuring scientific integrity and reproducibility.
Introduction: The Critical Role of Solubility in Chemical Synthesis and Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems.[2] It influences reaction kinetics, dictates the choice of solvents for synthesis and purification, and is a critical determinant of a drug's bioavailability.[3] For process chemists, knowledge of solubility is paramount for developing robust and efficient crystallization processes, which are crucial for isolating compounds with high purity and yield. In the context of drug development, poor aqueous solubility can be a significant impediment, often leading to low absorption and limited therapeutic efficacy.[2]
This compound (CAS No: 42872-83-3), a solid at room temperature with a melting point of 61-65 °C, is a substituted benzonitrile that serves as a versatile building block in organic synthesis.[1][4] Its molecular structure, featuring a halogenated aromatic ring and a polar nitrile group, suggests a nuanced solubility profile. This guide aims to provide a comprehensive framework for understanding and experimentally determining this profile, thereby empowering researchers to optimize its use in their respective applications.
Predicted Solubility Profile of this compound
While specific quantitative solubility data for this compound is not widely available in public literature, we can predict its general solubility behavior by analyzing its molecular structure in the context of the fundamental principle of "like dissolves like."[5]
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by the interplay of its structural features:
-
Aromatic Ring: The benzene ring is nonpolar and hydrophobic, suggesting that the molecule will have some affinity for nonpolar organic solvents.
-
Nitrile Group (-C≡N): The cyano group is polar and can act as a hydrogen bond acceptor. This feature is expected to contribute to its solubility in polar solvents.[2]
-
Bromo Group (-Br): The bromine atom is electronegative and contributes to the molecule's overall polarity. Halogenation can have a complex effect on solubility, often increasing lipophilicity.
-
Methyl Group (-CH₃): The methyl group is a nonpolar, electron-donating group that adds to the hydrophobic character of the molecule.
Based on these features, it is anticipated that this compound will exhibit low solubility in water and higher solubility in a range of organic solvents.[2]
Expected Qualitative Solubility
The following table provides a predicted qualitative solubility profile in common laboratory solvents. This profile is intended to guide solvent selection for experimental determination.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The nitrile group can accept hydrogen bonds from the solvent's hydroxyl group.[4][6] |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | Dipole-dipole interactions between the solvent and the polar nitrile and bromo groups are expected to facilitate dissolution. |
| Moderately Polar | Ethyl Acetate | Soluble | Offers a balance of polar and nonpolar characteristics suitable for the molecule's mixed polarity. |
| Nonpolar Aromatic | Toluene | Moderately Soluble | The aromatic ring of the solute will interact favorably with the aromatic solvent. |
| Nonpolar Aliphatic | Hexane | Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in a purely aliphatic, nonpolar solvent. |
| Aqueous | Water | Low Solubility | The dominant hydrophobic character of the brominated aromatic ring is expected to limit solubility in water.[2] |
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a standardized experimental method is essential. The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and is recommended by regulatory bodies such as the WHO and ICH.[7][8][9]
Principle of the Shake-Flask Method
The principle of this method is straightforward: an excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium.[8] At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility in that solvent at that temperature.
Detailed Step-by-Step Methodology
This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.
Materials and Equipment:
-
This compound (crystalline powder)[4]
-
Selected solvents (analytical grade or higher)
-
Glass vials or flasks with airtight seals
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical quantification method.
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow:
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol Steps:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure saturation is reached. b. Add a precise volume of the selected solvent to the vial. c. Securely seal the vial to prevent solvent evaporation. d. Prepare at least three replicate samples for each solvent.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies.[7]
-
Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle. b. To ensure complete removal of undissolved solid, centrifuge the vials. c. Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to prevent undissolved particles from affecting the concentration measurement.[5]
-
Quantification and Data Analysis: a. Prepare a stock solution of this compound of a known concentration in the chosen solvent. b. Generate a standard calibration curve by preparing a series of dilutions from the stock solution and analyzing them using a validated HPLC method. c. Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve. d. Analyze the diluted sample solution by HPLC and determine its concentration from the calibration curve. e. Calculate the original solubility, accounting for any dilutions made. Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature.
Theoretical Framework: The Thermodynamics of Dissolution
The process of dissolution can be understood through thermodynamic principles, which explain why a solute dissolves in a solvent and how factors like temperature influence this process. The overall Gibbs free energy change (ΔG) for dissolution determines the spontaneity of the process.
The dissolution of a crystalline solid into a solvent can be conceptually broken down into three steps:
-
Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (ΔH_lattice).
-
Solvent Cavitation (Endothermic): Energy is needed to create a cavity in the solvent to accommodate a solute molecule (ΔH_cavitation).
-
Solvation (Exothermic): Energy is released when the solute molecule is placed in the solvent cavity and interacts with solvent molecules (ΔH_solvation).
The overall enthalpy of solution (ΔH_solution) is the sum of these enthalpy changes. The solubility of a compound is a function of both this enthalpy change and the change in entropy (ΔS), which is typically positive as the dissolved state is more disordered than the crystalline state.
Caption: Thermodynamic cycle of the dissolution process.
Conclusion and Future Directions
While existing literature qualitatively indicates that this compound has low aqueous solubility and good solubility in organic solvents, this guide emphasizes the critical need for quantitative experimental data.[2] The provided shake-flask protocol, grounded in international standards, offers a robust framework for researchers to generate this vital information. Accurate solubility data is indispensable for the efficient and reliable use of this important chemical intermediate in organic synthesis, pharmaceutical research, and materials science. It is recommended that future work focus on generating a comprehensive quantitative solubility profile of this compound in a range of pharmaceutically and industrially relevant solvents at various temperatures. Such data would be an invaluable resource for the scientific community.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.Journal of the American Chemical Society.
- Annex 4: Protocol to conduct equilibrium solubility experiments...World Health Organization (WHO).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.Dissolution Technologies.
- Physics-Based Solubility Prediction for Organic Molecules.PubMed Central.
- <1236> Solubility Measurements.USP-NF.
- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9).MDPI.
- Benzonitrile, 2-bromo-5-methyl-.ChemBK.
- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.ICH.
Sources
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- 9. database.ich.org [database.ich.org]
Spectroscopic Data of 2-Bromo-5-methylbenzonitrile: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-methylbenzonitrile (CAS No. 42872-83-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust analytical framework for this versatile synthetic intermediate. Given the current absence of publicly available experimental spectra, this guide leverages high-fidelity predictive tools and foundational knowledge to provide a reliable interpretation of the expected spectroscopic characteristics.
Introduction to this compound
This compound, also known as 4-Bromo-3-cyanotoluene, is a halogenated aromatic nitrile with the molecular formula C₈H₆BrN and a molecular weight of approximately 196.04 g/mol .[1] It typically presents as a powder or crystalline solid with a melting point in the range of 61-65 °C.[1] The molecule's structure, featuring a bromo, a methyl, and a nitrile group on a benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.
Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 42872-83-3 | |
| Molecular Formula | C₈H₆BrN | |
| Molecular Weight | 196.04 g/mol | |
| Melting Point | 61-65 °C | [1] |
| Appearance | Powder/Crystalline Solid | [1] |
| Synonyms | 4-Bromo-3-cyanotoluene |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
Rationale: The following protocol is a standardized procedure for acquiring a high-resolution ¹H NMR spectrum of a solid aromatic compound like this compound. The choice of deuterated chloroform (CDCl₃) as the solvent is due to its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.
-
-
Data Acquisition:
-
Acquire the spectrum at a standard probe temperature of 25 °C.
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Employ a standard pulse sequence with a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Predicted ¹H NMR Data
Due to the lack of publicly available experimental data, the following ¹H NMR spectral data is predicted using advanced computational algorithms and knowledge of substituent effects on aromatic systems.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | d | 1H | H-6 |
| ~ 7.45 | dd | 1H | H-4 |
| ~ 7.20 | d | 1H | H-3 |
| ~ 2.40 | s | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the aromatic and methyl protons.
-
Aromatic Region (7.0 - 8.0 ppm): The three protons on the benzene ring are in different chemical environments and are expected to appear as distinct signals.
-
The proton at position 6 (H-6), being ortho to the electron-withdrawing cyano group, is expected to be the most deshielded and appear as a doublet.
-
The proton at position 4 (H-4) is expected to be a doublet of doublets due to coupling with both H-3 and H-6 (meta-coupling).
-
The proton at position 3 (H-3), adjacent to the bromine atom, will likely be a doublet.
-
-
Aliphatic Region (2.0 - 3.0 ppm): The three protons of the methyl group are equivalent and are not coupled to any other protons, hence they are expected to appear as a sharp singlet.
Caption: Predicted ¹³C NMR assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)
Rationale: The thin solid film method is a simple and effective way to obtain a high-quality IR spectrum of a solid sample without the interference of a solvent or mulling agent.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H stretch | Aromatic |
| ~ 2950-2850 | C-H stretch | -CH₃ |
| ~ 2230-2210 | C≡N stretch | Nitrile |
| ~ 1600-1580, 1500-1400 | C=C stretch | Aromatic Ring |
| ~ 850-800 | C-H bend (out-of-plane) | Substituted Benzene |
| ~ 700-500 | C-Br stretch | Aryl Halide |
Interpretation of the IR Spectrum
The IR spectrum of this compound will be characterized by several key absorption bands:
-
Nitrile Stretch: A sharp, medium-intensity band is expected in the region of 2230-2210 cm⁻¹ due to the C≡N stretching vibration. This is a highly characteristic peak for nitriles.
-
Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands corresponding to the methyl group's C-H stretching will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: One or two bands of variable intensity are expected in the 1600-1400 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically between 700 and 500 cm⁻¹, can be attributed to the C-Br stretching vibration.
Caption: Key IR vibrational modes for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Rationale: EI-MS is a common technique for the analysis of relatively volatile and thermally stable organic compounds. The high energy of the electron beam typically induces fragmentation, providing a characteristic fingerprint for the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: Separate the resulting positively charged ions and their fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrometry Data
| m/z | Ion | Comments |
| 195/197 | [C₈H₆BrN]⁺ | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio). |
| 116 | [M - Br]⁺ | Loss of a bromine radical. |
| 90 | [C₇H₄N]⁺ | Loss of Br and C₂H₂ from the molecular ion. |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The most critical feature will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 195 and 197. [2]This isotopic signature is a definitive indicator of the presence of one bromine atom.
-
Major Fragmentation Pathways:
-
Loss of Bromine: A common fragmentation pathway for bromo-aromatic compounds is the cleavage of the C-Br bond, which would result in a fragment ion at m/z 116 ([M - Br]⁺).
-
Loss of HCN: Fragmentation of the benzonitrile ring could involve the loss of a neutral HCN molecule.
-
Benzylic Cleavage: While less direct, fragmentation involving the methyl group could also occur.
-
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectroscopic data for this compound. The included experimental protocols represent best practices in the field, ensuring that researchers can generate high-quality data. While the spectral data presented herein is based on predictive models, it offers a solid foundation for the interpretation of experimental results and serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate.
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An In-Depth Technical Guide to the NMR Spectrum of 2-Bromo-5-methylbenzonitrile
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-5-methylbenzonitrile (CAS No: 42872-83-3).[1][2][3][4][5] It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation and verification.[6][7][8][9] This document delves into the theoretical principles and practical interpretation of both ¹H and ¹³C NMR spectra, grounded in established scientific principles and experimental data.
Introduction to this compound and NMR Spectroscopy
This compound is a disubstituted aromatic compound with the molecular formula C₈H₆BrN.[1][2][3] Its structure, featuring a bromine atom, a methyl group, and a nitrile group on a benzene ring, gives rise to a distinct and interpretable NMR spectrum. NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[6][7][9][10] By analyzing the chemical shifts, spin-spin coupling, and integration of NMR signals, the precise arrangement of atoms within a molecule can be determined.
Molecular Structure and Symmetry Considerations
The substitution pattern of this compound is crucial for understanding its NMR spectrum. The substituents are located at positions 2, 5, and 1, respectively, on the benzene ring. This arrangement results in a molecule with no plane of symmetry, rendering all aromatic protons and carbon atoms chemically non-equivalent. This lack of symmetry leads to a more complex, yet highly informative, NMR spectrum.
Caption: Structure of this compound with atom numbering.
Experimental Protocol: NMR Sample Preparation and Acquisition
Achieving a high-quality NMR spectrum is contingent upon meticulous sample preparation. The following protocol outlines the standard procedure for a small organic molecule like this compound.
Sample Preparation Workflow
Caption: General workflow for NMR sample preparation and data acquisition.
Detailed Methodology
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[11][12]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[11][13] The choice of solvent is critical as it must dissolve the sample completely and should not have signals that overlap with the analyte peaks.
-
Homogenization: Gently agitate the vial to ensure the sample is fully dissolved, creating a clear, homogeneous solution.[14][15]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool or a syringe filter to prevent issues with shimming.[11][13][15]
-
Spectrometer Setup: Place the NMR tube into the spectrometer. The instrument will then lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve maximum homogeneity, which is essential for high-resolution spectra.[14]
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals in both the aromatic and aliphatic regions. The aromatic region (typically δ 6.5-8.0 ppm) will contain signals from the three protons on the benzene ring, while the aliphatic region will have a signal for the methyl group protons.[16]
Chemical Shift Predictions and Rationale
The chemical shift of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their signals upfield.
-
Aromatic Protons (H-3, H-4, H-6):
-
The nitrile group (-CN) is strongly electron-withdrawing through both induction and resonance, causing significant deshielding of adjacent protons.
-
The bromine atom (-Br) is electron-withdrawing via induction but can donate electron density through resonance. Its overall effect is deshielding.
-
The methyl group (-CH₃) is weakly electron-donating, leading to slight shielding.
-
Based on these effects, the expected order of chemical shifts for the aromatic protons is: H-6 > H-4 > H-3 .
-
Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring are expected to resonate in the typical benzylic proton range of δ 2.0-3.0 ppm.[16]
Spin-Spin Coupling (J-coupling)
Spin-spin coupling arises from the interaction of the magnetic moments of neighboring non-equivalent protons, resulting in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength.[17]
In aromatic systems, the coupling constants are dependent on the relative positions of the protons:[17][18][19]
-
Ortho-coupling (³J): 7-9 Hz
-
Meta-coupling (⁴J): 2-3 Hz
-
Para-coupling (⁵J): <1 Hz (often not resolved)
For this compound:
-
H-3: Is coupled to H-4 (ortho) and H-6 (para). It is expected to appear as a doublet of doublets (dd) or a doublet if the para coupling is not resolved.
-
H-4: Is coupled to H-3 (ortho) and H-6 (meta). It is expected to appear as a doublet of doublets (dd).
-
H-6: Is coupled to H-4 (meta) and H-3 (para). It is expected to appear as a doublet or a narrow multiplet.
Integration
The integral of each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. For this compound, the expected integration ratio is: Aromatic protons (H-3, H-4, H-6) to Methyl protons (-CH₃) = 1:1:1:3.
Summary of Expected ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-3 | ~7.3 - 7.5 | d or dd | ³J(H3-H4) ≈ 8 Hz, ⁵J(H3-H6) < 1 Hz | 1H |
| H-4 | ~7.5 - 7.7 | dd | ³J(H4-H3) ≈ 8 Hz, ⁴J(H4-H6) ≈ 2 Hz | 1H |
| H-6 | ~7.7 - 7.9 | d or s | ⁴J(H6-H4) ≈ 2 Hz, ⁵J(H6-H3) < 1 Hz | 1H |
| -CH₃ | ~2.3 - 2.5 | s | N/A | 3H |
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single sharp signal.[20][21]
Chemical Shift Predictions and Rationale
The chemical shifts of carbon atoms are influenced by the electronegativity of attached atoms and the hybridization state.[22][23]
-
Aromatic Carbons (C-1 to C-6): These carbons resonate in the typical aromatic region of δ 120-150 ppm.[16]
-
C-1 (ipso-CN): The carbon attached to the electron-withdrawing nitrile group will be deshielded.
-
C-2 (ipso-Br): The carbon bonded to the electronegative bromine atom will also be deshielded.
-
C-5 (ipso-CH₃): The carbon attached to the methyl group will be slightly shielded.
-
The chemical shifts of the other aromatic carbons (C-3, C-4, C-6) will be influenced by the combined electronic effects of the substituents.
-
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to resonate in the range of δ 110-120 ppm.[22]
-
Methyl Carbon (-CH₃): The aliphatic methyl carbon will appear at a much higher field, typically around δ 20-30 ppm.
Summary of Expected ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~20 - 22 |
| -C≡N | ~117 - 119 |
| C-1 | ~110 - 115 |
| C-2 | ~120 - 125 |
| C-3 | ~133 - 136 |
| C-4 | ~135 - 138 |
| C-5 | ~140 - 143 |
| C-6 | ~130 - 133 |
Note: Precise chemical shifts can vary depending on the solvent and concentration.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a definitive method for its structural confirmation. The predicted chemical shifts, multiplicities, and coupling constants are consistent with the assigned structure. This in-depth understanding is vital for researchers in ensuring the identity and purity of this compound in synthetic chemistry and drug development pipelines.
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An In-Depth Technical Guide to the Infrared Spectrum of 2-Bromo-5-methylbenzonitrile
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Bromo-5-methylbenzonitrile (C₈H₆BrN). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and spectral interpretation necessary for the unambiguous identification and quality assessment of this compound. We will explore the causality behind its characteristic vibrational modes and present a self-validating methodology for spectral analysis.
Section 1: Molecular Structure and Principal Vibrational Modes
This compound is a disubstituted aromatic compound containing a nitrile (-C≡N), a bromine atom, and a methyl group (-CH₃) attached to a benzene ring. Each of these functional groups possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies. The resulting FTIR spectrum is a molecular "fingerprint," offering definitive structural confirmation.
The primary vibrational modes of interest arise from the following bonds and functional groups:
-
Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is one of the most characteristic and easily identifiable absorptions.
-
Aromatic Ring (C=C and C-H): The benzene ring exhibits C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations. The latter is particularly useful for confirming the substitution pattern.
-
Methyl Group (C-H): The methyl group introduces aliphatic C-H stretching and bending vibrations.
-
Carbon-Bromine Bond (C-Br): The C-Br stretch occurs at a low frequency and is found in the fingerprint region of the spectrum.
Caption: Molecular structure of this compound with key vibrational bonds.
Section 2: Theoretical Infrared Spectral Analysis
The infrared spectrum of this compound can be predicted by assigning characteristic frequency ranges to its constituent functional groups. The electronic effects of the substituents—nitrile (electron-withdrawing) and methyl (electron-donating)—and their positions influence the precise wavenumbers of the aromatic ring vibrations.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Notes |
| C≡N Stretch | Aromatic Nitrile | 2240 - 2220 | Strong, Sharp | The nitrile group's triple bond stretch is a powerful and reliable diagnostic peak.[1][2] Its position is shifted to a slightly lower frequency compared to saturated nitriles due to conjugation with the aromatic π-system.[1][3] |
| C-H Stretch | Aromatic (sp²) | 3100 - 3000 | Weak to Medium | The C-H bonds on the benzene ring stretch at frequencies just above 3000 cm⁻¹.[4][5] This is a key feature distinguishing them from aliphatic C-H bonds.[6] |
| C-H Stretch | Methyl (sp³) | 3000 - 2850 | Medium | Asymmetric and symmetric stretches of the methyl group's C-H bonds appear just below 3000 cm⁻¹.[7][8] The presence of peaks both above and below 3000 cm⁻¹ is strong evidence for an aromatic compound with alkyl substituents. |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak | These absorptions arise from the carbon-carbon bond stretching within the benzene ring and typically appear as a series of sharp peaks.[4][5][9] |
| C-H Bend | Methyl Group | ~1460 and ~1375 | Medium | The methyl group exhibits a characteristic asymmetric ("scissoring") and symmetric ("umbrella") bending mode.[7][9] |
| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Strong | These strong absorptions are highly diagnostic of the ring's substitution pattern.[5][10] For a 1,2,4-trisubstituted benzene ring, specific patterns are expected in this region. |
| C-Br Stretch | Aryl Halide | < 700 | Medium to Strong | The carbon-bromine stretch is found in the low-frequency fingerprint region and can sometimes be difficult to assign definitively among other peaks.[11] |
Section 3: Experimental Protocol for High-Fidelity FTIR Analysis
To ensure the acquisition of a reliable and reproducible spectrum, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for solid powder samples like this compound due to its minimal sample preparation and high-quality results.[12][13]
Protocol: ATR-FTIR Spectroscopy of a Solid Sample
This protocol describes a self-validating system where the background scan and sample analysis are performed under identical conditions, ensuring that all observed absorptions are attributable solely to the sample.
-
Instrument Preparation:
-
Causality: Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium. This minimizes instrumental drift during the analysis.
-
Select the ATR accessory and ensure it is correctly installed in the sample compartment.
-
-
ATR Crystal Cleaning:
-
Causality: The ATR crystal surface must be impeccably clean to prevent spectral contamination from previous samples or cleaning agents.
-
Clean the crystal (typically diamond or zinc selenide) with a soft, lint-free wipe soaked in a volatile solvent like isopropyl alcohol.[14] Allow the solvent to evaporate completely.
-
-
Background Spectrum Acquisition:
-
Causality: This critical step measures the ambient atmosphere (CO₂, H₂O) and any intrinsic signals from the instrument or ATR crystal.[14] By subtracting this background from the sample spectrum, these interferences are removed.
-
With the clean, empty ATR crystal in place, lower the pressure arm to apply the same pressure that will be used for the sample.
-
Collect the background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Causality: Applying consistent pressure ensures reproducibility and maximizes the interaction of the IR evanescent wave with the sample.
-
Lower the pressure arm onto the sample, applying firm and even pressure.[15]
-
Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan. The instrument's software will automatically perform the background subtraction.
-
-
Data Processing and Cleaning:
-
Causality: Post-acquisition processing can enhance the quality of the final spectrum.
-
If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Clean the sample from the crystal using the procedure in Step 2.
-
Caption: Experimental workflow for ATR-FTIR analysis of this compound.
Section 4: Interpreting the Spectrum: A Self-Validating Approach
A valid spectrum of this compound is confirmed by the synergistic presence of all expected peaks and the absence of significant unexpected absorptions (e.g., a broad O-H stretch around 3300 cm⁻¹, which would indicate moisture).
-
Primary Confirmation: The first and most crucial check is for a strong, sharp absorption band in the 2240-2220 cm⁻¹ region.[1] Its presence is the primary identifier for the nitrile functional group.
-
Secondary Confirmation (Aromatic System): The presence of C-H stretching peaks just above 3000 cm⁻¹ and C=C ring stretches between 1600-1450 cm⁻¹ confirms the aromatic core.[5]
-
Tertiary Confirmation (Alkyl Group): The observation of C-H stretching peaks just below 3000 cm⁻¹ and bending modes around 1460 and 1375 cm⁻¹ validates the methyl substituent.[7][8]
-
Structural Isomer Confirmation: The pattern of strong peaks in the 900-675 cm⁻¹ out-of-plane region provides high-confidence verification of the 1,2,4-substitution pattern on the benzene ring, distinguishing it from other possible isomers.[10]
By systematically verifying each of these regions, the identity and purity of the compound can be established with a high degree of certainty. The spectrum validates itself through this holistic and cross-referential analysis.
Section 5: Conclusion
Infrared spectroscopy is an indispensable analytical tool for the structural elucidation and quality control of this compound. By understanding the characteristic vibrational frequencies of its nitrile, methyl, and substituted aromatic functionalities, a detailed and unambiguous identification is possible. The application of a rigorous experimental protocol, such as the ATR-FTIR method described, ensures the generation of high-fidelity, reproducible spectra. This guide provides the theoretical foundation and practical framework for researchers to confidently employ FTIR in their work with this compound.
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A Technical Guide to the Multi-Step Synthesis of 2-Bromo-5-methylbenzonitrile from 4-methyl-2-nitroaniline
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-Bromo-5-methylbenzonitrile, a versatile chemical intermediate, starting from 4-methyl-2-nitroaniline. Polysubstituted benzonitriles are crucial structural motifs in the development of pharmaceuticals and functional materials, and their efficient synthesis is of significant interest to researchers in drug development and organic chemistry.[1][2] This document details a robust, four-step synthetic route that leverages the classical Sandmeyer reaction. The pathway involves an initial diazotization of the starting aniline followed by a copper-catalyzed cyanation, a subsequent reduction of the nitro group, and a final diazotization-bromination sequence. Each step is presented with a detailed experimental protocol, mechanistic insights, and critical process considerations to ensure safety and reproducibility. The causality behind experimental choices is explained, providing a self-validating framework for laboratory execution.
Introduction: The Strategic Importance of Polysubstituted Benzonitriles
The benzonitrile scaffold is a privileged structure in medicinal chemistry and materials science. The nitrile group can act as a hydrogen bond acceptor, a precursor to other functional groups like carboxylic acids or amines, or a key pharmacophoric element.[1] The compound this compound, in particular, serves as a highly versatile building block.[2] Its structure features three distinct points for chemical modification: the bromine atom, which is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck); the nitrile group, which can be hydrolyzed or reduced; and the methyl group, which can also be functionalized.[2][3] This multi-faceted reactivity makes it an invaluable precursor for constructing complex molecular architectures found in drug candidates and advanced materials.
This guide outlines a logical and field-proven synthetic pathway from 4-methyl-2-nitroaniline, a readily available and cost-effective starting material. The core of this synthesis relies on the Sandmeyer reaction, a powerful transformation for converting primary aromatic amines into a wide variety of functional groups via a diazonium salt intermediate.[4][5]
Synthetic Strategy Overview
The transformation of 4-methyl-2-nitroaniline to this compound is achieved through a four-step sequence. This strategy is designed to sequentially modify the functional groups on the aromatic ring, controlling the regiochemistry to achieve the desired substitution pattern.
The overall workflow is as follows:
-
Step I: Diazotization & Cyanation: The primary amino group of 4-methyl-2-nitroaniline is first converted to a diazonium salt, which is immediately reacted with copper(I) cyanide in a Sandmeyer reaction to yield 5-methyl-2-nitrobenzonitrile.
-
Step II: Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine, yielding 2-amino-5-methylbenzonitrile.
-
Step III: Diazotization & Bromination: This new amino group is subjected to a second diazotization, followed by a Sandmeyer reaction with copper(I) bromide to install the bromine atom, affording the final product, this compound.
Mechanistic Underpinnings: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with halides, cyanide, or other groups.[4][5] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4]
The key steps are:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a relatively stable arenediazonium salt.[6]
-
Single-Electron Transfer (SET): The copper(I) catalyst (e.g., CuCN or CuBr) donates a single electron to the diazonium salt.[7][8][9]
-
Radical Formation: This electron transfer results in the formation of a transient diazo radical and copper(II). The diazo radical rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate an aryl radical.[7][9]
-
Product Formation: The aryl radical then reacts with the copper(II) species, abstracting a halide or cyanide group to form the final product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.[7][9][10]
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials, including sodium nitrite (oxidizer), strong acids, and highly toxic copper(I) cyanide. Diazonium salts can be explosive when dry.[11] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 5-Methyl-2-nitrobenzonitrile
Part A: Diazotization of 4-Methyl-2-nitroaniline
-
Principle: The primary amine is converted to a diazonium salt using nitrous acid generated in situ. The presence of the electron-withdrawing nitro group requires careful temperature control to prevent unwanted side reactions.[11][12]
-
Protocol:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-methyl-2-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the resulting slurry to 0–5 °C using an ice-salt bath. Vigorous stirring is essential to maintain a fine, homogenous suspension.[13]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. [11][14] Adding the solution via a pipette tip placed below the surface of the liquid can prevent the escape of nitrous fumes.[11]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The formation of a clear, pale-yellow solution indicates successful diazotization.
-
Confirm the presence of excess nitrous acid using starch-iodide paper (a positive test turns blue-black).[11] This ensures all the starting amine has been consumed. The resulting diazonium salt solution should be used immediately in the next step.
-
Part B: Sandmeyer Cyanation
-
Principle: The freshly prepared diazonium salt is added to a solution of copper(I) cyanide, which catalyzes the displacement of the diazonium group with a nitrile group.
-
Protocol:
-
In a separate 1 L flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Extreme caution is required when handling cyanides. [8]
-
Cool this cyanide solution to 0–5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the stirred cyanide solution. Vigorous stirring is necessary.
-
Control the rate of addition to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.
-
Once the addition is complete, allow the mixture to warm slowly to room temperature and then heat gently to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.[14]
-
Cool the reaction mixture to room temperature. The product often separates as an oil or solid.
-
Work-up: Extract the mixture with an organic solvent like dichloromethane or ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-methyl-2-nitrobenzonitrile.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Step 2: Synthesis of 2-Amino-5-methylbenzonitrile
-
Principle: The nitro group is selectively reduced to a primary amine. A common and effective method is reduction with tin(II) chloride in an acidic medium, which is generally compatible with the nitrile functionality.
-
Protocol:
-
Dissolve the purified 5-methyl-2-nitrobenzonitrile (1.0 eq) from Step 1 in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) in concentrated hydrochloric acid.
-
Add the tin(II) chloride solution to the stirred solution of the nitro compound.
-
Heat the reaction mixture to reflux (approx. 70-80 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly alkaline (pH > 10). This will precipitate tin hydroxides.
-
Extract the product from the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude 2-amino-5-methylbenzonitrile can be purified by column chromatography or recrystallization.
-
Step 3: Synthesis of this compound
-
Principle: The synthetic sequence from Step 1 is repeated on the new amino-benzonitrile intermediate, this time using copper(I) bromide to install the bromine atom.
-
Protocol:
-
Diazotization: Following the procedure in Step 1, Part A, diazotize 2-amino-5-methylbenzonitrile (1.0 eq) using sodium nitrite (1.1 eq) in a suitable acid (e.g., HBr or H₂SO₄/HBr). Maintain strict temperature control at 0–5 °C.
-
Sandmeyer Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in concentrated hydrobromic acid (HBr). Cool this solution to 0 °C.[14]
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure the complete decomposition of the diazonium intermediate, evidenced by the cessation of nitrogen evolution.[14]
-
Work-up: Cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[13] Wash the combined organic layers sequentially with dilute HCl, 5% sodium hydroxide solution, and brine.[13]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the final product, this compound, by flash column chromatography or recrystallization from a suitable solvent system to obtain a white to off-white powder.[2][15]
-
Data Presentation and Characterization
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |
| 4-Methyl-2-nitroaniline | C₇H₈N₂O₂ | 152.15 | 89-62-3 | Yellow-orange solid | 114-117 |
| 5-Methyl-2-nitrobenzonitrile | C₈H₆N₂O₂ | 162.15 | 6587-47-9 | Solid | 88-92 |
| 2-Amino-5-methylbenzonitrile | C₈H₈N₂ | 132.16 | 32715-90-1 | Solid | 73-77 |
| This compound | C₈H₆BrN | 196.04 | 42872-83-3 | Powder | 61-65[2][15] |
Table 2: Summary of Reaction Parameters
| Step | Transformation | Key Reagents | Temperature (°C) | Typical Reaction Time | Estimated Yield |
| 1 | Diazotization/Cyanation | NaNO₂, HCl, CuCN | 0–10, then 50–60 | 3-4 hours | 65-75% |
| 2 | Nitro Reduction | SnCl₂·2H₂O, HCl | Reflux (70-80) | 1-2 hours | 80-90% |
| 3 | Diazotization/Bromination | NaNO₂, HBr, CuBr | 0–5, then 60–70 | 2-3 hours | 70-80% |
Note: Yields are estimates and highly dependent on reaction scale, purity of reagents, and precision of execution.
References
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- JoVE. (2023, April 30). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
- OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX).
- Wikipedia. (n.d.). Sandmeyer reaction.
- ChemBK. (2024, April 9). Benzonitrile, 2-bromo-5-methyl-.
- J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction.
- Adda247. (2023, September 24). Sandmeyer Reaction Mechanism.
- The University of Texas at Dallas. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.
- Organic Syntheses. (n.d.). o-TOLUNITRILE AND p-TOLUNITRILE.
- Quora. (2016, February 13). What is the product for reaction of ortho-nitroaniline with nitrous acid?.
- Organic Chemistry Portal. (n.d.). Diazotisation.
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An In-depth Technical Guide to the Sandmeyer Reaction for the Synthesis of 2-Bromo-5-methylbenzonitrile
This guide provides a comprehensive overview of the Sandmeyer reaction, a cornerstone of synthetic organic chemistry, with a specific focus on its application in the synthesis of 2-Bromo-5-methylbenzonitrile. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this powerful transformation. We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, and discuss critical aspects of process optimization and safety.
Introduction: The Strategic Importance of the Sandmeyer Reaction
The Sandmeyer reaction, first reported by Traugott Sandmeyer in 1884, is a versatile and reliable method for the conversion of primary aromatic amines into a wide array of functional groups via an aryl diazonium salt intermediate.[1][2] This transformation is particularly valuable as it allows for the introduction of substituents—such as halides, cyano, and hydroxyl groups—that are often difficult to install through direct electrophilic aromatic substitution.[1][3] Its broad synthetic applicability makes it a complementary tool to other aromatic functionalization strategies.[1]
The synthesis of this compound serves as an excellent case study. This molecule is a valuable building block in medicinal chemistry and materials science, and its preparation via the Sandmeyer reaction from the readily available 2-amino-5-methylbenzonitrile highlights the strategic advantage of this method.
The Core Transformation: A Mechanistic Perspective
The Sandmeyer reaction is a two-stage process: the initial formation of a diazonium salt (diazotization), followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[1][4]
Stage 1: Diazotization - The Formation of the Aryl Diazonium Salt
The first step involves the reaction of a primary aromatic amine, in this case, 2-amino-5-methylbenzonitrile, with nitrous acid (HNO₂) to form the corresponding aryl diazonium salt.[5] Nitrous acid is inherently unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrobromic acid (HBr).[5][6]
Causality in Experimental Choice: The reaction is performed at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[5][7] The use of a strong acid is crucial not only for generating nitrous acid but also for preventing unwanted side reactions like azo coupling.[8]
The overall diazotization process can be summarized as follows:
-
Formation of nitrous acid: NaNO₂ + HBr → HNO₂ + NaBr
-
Formation of the nitrosonium ion (NO⁺), the key electrophile: HNO₂ + H⁺ ⇌ H₂O-NO⁺ → H₂O + NO⁺[8]
-
Electrophilic attack of the nitrosonium ion on the amino group of 2-amino-5-methylbenzonitrile.
-
A series of proton transfers and elimination of a water molecule to yield the aryl diazonium salt.[8]
Stage 2: Copper(I)-Catalyzed Bromination
The second stage is the core Sandmeyer reaction, where the diazonium group is replaced by a bromine atom. This is facilitated by a copper(I) salt, specifically copper(I) bromide (CuBr).[1][9] The mechanism is believed to proceed via a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas.[1][10] This aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired this compound.[1][4] The detection of biaryl byproducts lends support to this radical mechanism.[1][3]
Caption: The two-stage mechanism of the Sandmeyer reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, with built-in checks and rationale for each step.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-5-methylbenzonitrile | 132.16 | 10.0 g | 0.0757 | Starting material |
| Hydrobromic acid (48% aq.) | 80.91 | 40 mL | ~0.356 | Acid and bromide source |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.5 g | 0.0797 | Diazotizing agent |
| Copper(I) Bromide (CuBr) | 143.45 | 12.0 g | 0.0837 | Catalyst |
| Deionized Water | 18.02 | As needed | - | Solvent |
| Diethyl Ether | 74.12 | As needed | - | Extraction solvent |
| Saturated Sodium Bicarbonate (aq.) | - | As needed | - | Neutralizing wash |
| Brine (Saturated NaCl aq.) | - | As needed | - | Washing agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of this compound.
Part A: Diazotization
-
Preparation of the Amine Salt: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-amino-5-methylbenzonitrile (10.0 g, 0.0757 mol) and 48% hydrobromic acid (30 mL). Stir the mixture until a homogenous suspension is formed. Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.[9]
-
Formation of the Diazonium Salt: Dissolve sodium nitrite (5.5 g, 0.0797 mol) in 15 mL of deionized water and cool the solution in an ice bath. Add this cold sodium nitrite solution dropwise to the stirred amine salt suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[11]
-
Trustworthiness: Slow, controlled addition of the nitrite solution prevents localized overheating and the buildup of excess nitrous acid, which can lead to hazardous side reactions. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution of the diazonium salt should be used immediately.[11] A starch-iodide paper test can be used to confirm a slight excess of nitrous acid, indicating the completion of the diazotization.[7]
-
Part B: Sandmeyer Reaction and Work-up
-
Preparation of the Copper(I) Bromide Solution: In a separate 500 mL flask, dissolve copper(I) bromide (12.0 g, 0.0837 mol) in 48% hydrobromic acid (10 mL).
-
The Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
Expertise & Experience: The addition of the diazonium salt to the copper solution is generally preferred as it maintains a high concentration of the catalyst relative to the diazonium salt, which can improve yield and minimize side reactions. After the initial effervescence subsides, warm the reaction mixture to room temperature and then heat to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into 200 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic extracts and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL) to remove any residual acid, and finally with brine (50 mL).[12]
-
Trustworthiness: The aqueous washes are crucial for removing inorganic salts and impurities. The brine wash helps to break any emulsions and begins the drying process.[12]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[12]
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Corrective Action(s) |
| Low Yield | - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Inactive copper catalyst. | - Ensure a slight excess of NaNO₂ (use starch-iodide test). - Maintain strict temperature control (0-5 °C) during diazotization.[7] - Use fresh, high-quality CuBr. |
| Formation of Phenolic Byproducts | - Reaction temperature too high during diazotization or Sandmeyer step. - Reaction of the diazonium salt with water. | - Adhere strictly to the recommended temperature profile.[7] - Use the diazonium salt solution immediately after preparation.[13] |
| Formation of Azo Dyes (colored impurities) | - Reaction of unreacted diazonium salt with electron-rich aromatic species. | - Ensure complete reaction by allowing sufficient time and gentle heating after the main reaction. |
| Tarry, Dark Mixture | - Significant decomposition of the diazonium salt. | - Re-evaluate temperature control and the rate of addition of reagents.[7] |
Safety: A Paramount Consideration
The Sandmeyer reaction involves several intrinsic hazards that must be managed with rigorous safety protocols.
-
Diazonium Salt Instability: Aryl diazonium salts, particularly in their solid, dry state, are thermally unstable and can be explosive.[11][14] Under no circumstances should the diazonium salt be isolated. It must be generated and used in situ as a solution.[13]
-
Temperature Control: The diazotization reaction is exothermic. A failure to maintain low temperatures (0-5 °C) can lead to a runaway reaction due to the rapid decomposition of the diazonium salt, releasing a large volume of nitrogen gas.[13][15]
-
Handling of Reagents: Hydrobromic acid is highly corrosive. Sodium nitrite is toxic and an oxidizing agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13]
-
Quenching: Before disposal, any residual diazonium salt in the reaction mixture should be quenched.[11]
Conclusion
The Sandmeyer reaction is a robust and indispensable tool for the synthesis of functionalized aromatic compounds. The successful synthesis of this compound demonstrates the power of this methodology when executed with a thorough understanding of the underlying mechanism and strict adherence to optimized, safety-conscious protocols. By approaching this reaction with the principles of causality and self-validation outlined in this guide, researchers can confidently and efficiently access a wide range of valuable chemical entities.
References
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- Benchchem. (n.d.). Application Notes and Protocols: Copper(I) Bromide Catalyzed Sandmeyer Reaction.
- Wikipedia. (2023). Sandmeyer reaction.
- Benchchem. (n.d.). Work-up procedures for reactions containing 2-Bromo-5-iodobenzonitrile.
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2003). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 7(4), 539–542.
- Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3247-3277.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- ResearchGate. (2014). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.
- NROChemistry. (n.d.). Sandmeyer Reaction.
- Adda247. (2023, September 24). Sandmeyer Reaction Mechanism.
- GeeksforGeeks. (2023, July 25). Sandmeyer Reaction.
- Ashenhurst, J. (2023, February 28). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
- ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
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- Chemical & Engineering News. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts.
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- Benchchem. (n.d.). Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid.
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the primary synthetic routes to 2-Bromo-5-methylbenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The document delves into the strategic selection of starting materials, offering a comparative overview of methodologies, including the Sandmeyer reaction from aniline precursors and the direct bromination of substituted benzonitriles. Each pathway is examined through the lens of chemical causality, with detailed experimental protocols, mechanistic insights, and quantitative data to inform laboratory and process chemistry decisions. The guide is structured to provide not just procedural steps, but a foundational understanding of the chemical principles that govern each transformation, ensuring a robust and reproducible synthesis.
Introduction: The Strategic Importance of this compound
This compound is a versatile bifunctional molecule, featuring a nitrile group amenable to a variety of transformations and a bromine atom that serves as a handle for cross-coupling reactions. This unique combination of reactive sites makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo and methyl substituents on the benzonitrile core allows for the precise construction of intricate molecular architectures.
The choice of starting material is a critical decision in any synthetic campaign, directly impacting the overall efficiency, cost-effectiveness, and environmental footprint of the process. This guide will explore the most prevalent and practical starting materials for the synthesis of this compound, providing a detailed examination of the associated synthetic pathways.
Synthetic Pathways and Starting Material Analysis
The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The most common strategies involve either the introduction of the bromine atom via a Sandmeyer reaction on an appropriately substituted aniline or the direct bromination of a methylbenzonitrile isomer.
The Sandmeyer Reaction: A Versatile Approach from Aniline Derivatives
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or cyanide via a diazonium salt intermediate.[1][2] This radical-nucleophilic aromatic substitution reaction is particularly well-suited for the synthesis of this compound.[3][4][5] Two primary aniline-based starting materials are commonly employed.
This is arguably the most direct precursor, requiring a single transformation to introduce the bromine atom. The synthesis proceeds via a two-step, one-pot sequence: diazotization of the amino group followed by the Sandmeyer bromination.
-
Causality of Experimental Choices: The diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Sodium nitrite is the most common diazotizing agent, and a strong acid like hydrobromic acid not only provides the acidic medium but also serves as the source of bromide ions for the subsequent Sandmeyer reaction. Copper(I) bromide is the classic catalyst for the Sandmeyer bromination, facilitating the single-electron transfer that initiates the radical mechanism.[3][4][5][6][7]
-
Reaction Mechanism: The reaction is initiated by the formation of the nitrosonium ion (NO+) from sodium nitrite and acid. The amino group of 2-amino-5-methylbenzonitrile then attacks the nitrosonium ion, leading to the formation of a diazonium salt after a series of proton transfers and the elimination of water. The copper(I) catalyst then donates an electron to the diazonium salt, which decomposes to an aryl radical and nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired product.[3][4][5][6][7]
Experimental Protocol: Sandmeyer Bromination of 2-Amino-5-methylbenzonitrile
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-methylbenzonitrile (1.0 eq) in a solution of 48% hydrobromic acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (0.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
An alternative Sandmeyer approach involves starting with 2-bromo-5-methylaniline and introducing the nitrile group in the final step. This pathway is advantageous if 2-bromo-5-methylaniline is a more readily available or cost-effective starting material.
-
Causality of Experimental Choices: Similar to the bromination route, the initial diazotization is performed at low temperatures. The subsequent cyanation reaction utilizes copper(I) cyanide. The use of a cyanide salt, such as sodium or potassium cyanide, in conjunction with the copper catalyst is crucial for the formation of the benzonitrile.
-
Reaction Mechanism: The mechanism is analogous to the Sandmeyer bromination, with the key difference being the nucleophile. After the formation of the aryl radical, it reacts with the copper(I) cyanide complex to form the C-CN bond and regenerate the active catalyst.
Experimental Protocol: Sandmeyer Cyanation of 2-Bromo-5-methylaniline
-
Diazotization:
-
Suspend 2-bromo-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature.
-
Stir for 30 minutes at 0-5 °C.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water and warm it to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring.
-
Heat the mixture at 70-80 °C for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by recrystallization or column chromatography.
-
Direct Bromination of 3-Methylbenzonitrile
A more convergent approach is the direct electrophilic aromatic substitution of 3-methylbenzonitrile. This method avoids the handling of diazonium salts, which can be advantageous from a safety perspective. However, the key challenge lies in controlling the regioselectivity of the bromination.
-
Causality of Experimental Choices: The nitrile group is a meta-directing deactivator, while the methyl group is an ortho-, para-directing activator. The directing effects of these two groups are opposing, which can lead to a mixture of isomers. To achieve high regioselectivity for the desired 2-bromo isomer, the choice of brominating agent and reaction conditions is critical. N-Bromosuccinimide (NBS) in the presence of an acid catalyst or a polar solvent like acetonitrile is often used for regioselective brominations of activated aromatic rings.[8][9][10]
-
Reaction Mechanism: The electrophilic bromination proceeds via the formation of a bromonium ion or a polarized bromine source, which is then attacked by the electron-rich aromatic ring. The stability of the resulting arenium ion intermediate (Wheland intermediate) determines the position of substitution. The formation of the sigma complex leading to the 2-bromo isomer is favored due to the activating effect of the methyl group at the ortho position.
Experimental Protocol: Direct Bromination of 3-Methylbenzonitrile
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-methylbenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent.
-
Add a catalytic amount of a Lewis acid or a protic acid (e.g., sulfuric acid or iron(III) bromide).
-
-
Bromination:
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature or with gentle heating, while monitoring the reaction by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry, concentrate, and purify the product, likely requiring careful chromatographic separation to isolate the desired 2-bromo isomer from other regioisomers.
-
Comparative Analysis of Starting Materials and Synthetic Routes
The optimal choice of starting material and synthetic route depends on a variety of factors including cost, availability of reagents, scalability, safety considerations, and the desired purity of the final product.
| Starting Material | Synthetic Route | Key Advantages | Key Disadvantages |
| 2-Amino-5-methylbenzonitrile | Diazotization followed by Sandmeyer bromination | High regioselectivity, direct conversion. | Diazonium salts can be unstable; synthesis of the starting material may be required. |
| 2-Bromo-5-methylaniline | Diazotization followed by Sandmeyer cyanation | Utilizes a potentially more accessible starting material. | Use of toxic cyanide reagents; diazonium salt instability. |
| 3-Methylbenzonitrile | Direct electrophilic bromination | More convergent route, avoids diazonium salts. | Potential for formation of regioisomers, requiring careful optimization and purification. |
| p-Toluidine | Multi-step synthesis (acetylation, bromination, deprotection, diazotization, cyanation) | Readily available and inexpensive starting material. | Longer synthetic sequence, potentially lower overall yield. |
Visualization of Synthetic Workflows
Sandmeyer Route from 2-Amino-5-methylbenzonitrile
Caption: Workflow for the synthesis of this compound from 2-Amino-5-methylbenzonitrile.
Direct Bromination Route from 3-Methylbenzonitrile
Caption: Workflow for the synthesis of this compound from 3-Methylbenzonitrile.
Conclusion and Recommendations
For laboratory-scale synthesis where high purity and predictable regioselectivity are paramount, the Sandmeyer reaction starting from 2-amino-5-methylbenzonitrile is the recommended route. This pathway offers a direct and well-established method to the desired product.
For process development and large-scale manufacturing, the direct bromination of 3-methylbenzonitrile may be more economically viable due to its convergency. However, significant process optimization would be required to control the formation of regioisomers and to develop an efficient purification protocol.
The choice of starting material for the synthesis of this compound is a strategic decision that requires careful consideration of multiple factors. This guide has provided a detailed analysis of the most common synthetic pathways, offering the necessary technical information for researchers and drug development professionals to make an informed choice based on their specific needs and constraints.
References
- Waters, W. A. (1942). The mechanism of the Sandmeyer reaction. Journal of the Chemical Society (Resumed), 266-270.
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792.
- Hodgson, H. H. (1947). The Sandmeyer reaction. Chemical Reviews, 40(2), 251-277.
- Kochi, J. K. (1957). The Mechanism of the Sandmeyer and Meerwein Reactions. Journal of the American Chemical Society, 79(11), 2942-2948.
- Dickerman, S. C., DeSouza, D. J., & Jacobson, N. (1969). The Sandmeyer reaction. VI. The role of copper in the conversion of a diazonium salt to an aryl halide. The Journal of Organic Chemistry, 34(3), 710-713.
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331.
- Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide. A convenient reagent for the bromination of aromatic compounds. The Journal of Organic Chemistry, 44(25), 4733-4735.
- Prakash, G. K. S., Mathew, T., & Olah, G. A. (2010). N-Bromosuccinimide. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Pearson, D. E., & Pope, B. R. (1973). The Swamping Catalyst Effect in Bromination of Toluene. The Nature of the Brominating Agent. The Journal of Organic Chemistry, 38(1), 199-201.
- Organic Syntheses. (n.d.). p-BROMOTOLUENE.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- Royal Society of Chemistry. (n.d.). Sandmeyer reaction.
- MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
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2-Bromo-5-methylbenzonitrile safety and handling
An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-methylbenzonitrile
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 42872-83-3), a key building block in pharmaceutical and fine chemical synthesis.[1] Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.
Compound Profile and Hazard Identification
This compound, also known as 4-Bromo-3-cyanotoluene, is a solid, appearing as a white to off-white or pale yellow crystalline powder.[2] Its molecular structure, incorporating a bromo, a methyl, and a nitrile group on a benzene ring, makes it a versatile intermediate. However, these same functional groups contribute to its significant toxicological profile.
1.1. GHS Classification and Core Hazards
This compound is classified as acutely toxic and an irritant. The primary routes of exposure are inhalation, skin contact, and ingestion.[3]
-
Acute Toxicity (Category 3/4): Toxic or harmful if swallowed, in contact with skin, or if inhaled.[4][5] Nitrile compounds can be toxic, and the bromo-aromatic structure enhances its reactivity and potential for biological interaction.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact.[3][5]
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[3][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][5]
The "Danger" or "Warning" signal word on supplier labels underscores the need for stringent adherence to safety protocols.[5]
| Hazard Statement | Classification Code | Description |
| Toxic/Harmful if Swallowed | H301 / H302 | Can cause systemic toxicity if ingested.[4][5] |
| Toxic/Harmful in Contact with Skin | H311 / H312 | Can be absorbed through the skin, leading to toxicity.[4][5] |
| Causes Skin Irritation | H315 | Causes redness, itching, and inflammation on contact.[3][5] |
| Causes Serious Eye Irritation | H319 | Can cause significant, potentially damaging eye irritation.[3][5] |
| Toxic/Harmful if Inhaled | H331 / H332 | Inhalation of dust can lead to respiratory and systemic toxicity.[4][5] |
| May Cause Respiratory Irritation | H335 | Inhaled dust can irritate the respiratory tract.[5][6] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls and appropriate PPE to create a self-validating system of safety.
2.1. Engineering Controls: The First Line of Defense
All operations involving this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the inhalation of the fine powder.[5] An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]
2.2. Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be based on a thorough risk assessment. The following are mandatory when handling this compound:
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed carefully, avoiding contact with the outer surface, and disposed of as hazardous waste.[3][8]
-
Eye and Face Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are required.[3] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, wear appropriate protective clothing to prevent skin exposure.[3] All contaminated clothing must be removed immediately and decontaminated before reuse.
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (such as a type N95).[3]
Caption: Correct sequence for donning and doffing PPE.
Safe Handling and Storage Protocols
3.1. Handling Procedures
-
Work Area: Designate a specific area within the fume hood for handling this compound.
-
Dust Mitigation: Avoid the formation of dust and aerosols.[5] Use anti-static weigh paper or a tared container for weighing to minimize dust generation.[7]
-
Hygiene: Do not eat, drink, or smoke in the work area.[3][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][5]
-
Clothing: Immediately remove and wash contaminated clothing before reuse.
3.2. Storage Requirements
Proper storage is crucial to maintain the compound's integrity and prevent accidental exposure.
-
Environment: Store in a dry, cool, and well-ventilated place.[3][8] Some suppliers recommend storage at room temperature or in a cool, dark place below 15°C. An inert atmosphere is also suggested for long-term storage.[2]
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel.[4][5]
-
Incompatibilities: Keep away from strong acids and strong bases.[8]
Emergency Procedures: First Aid and Spill Response
Prompt and correct action is critical in the event of an exposure or spill.
4.1. First Aid Measures
Always show the Safety Data Sheet (SDS) to attending medical personnel.[5]
-
Inhalation: Move the exposed person to fresh air immediately.[3][6] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[6][9] Seek immediate medical attention.
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a POISON CENTER or doctor immediately.
4.2. Accidental Release Measures (Spill Response)
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation. The spill should be handled within a fume hood if possible.
-
Contain: Prevent the powder from spreading or becoming airborne. Do not let the product enter drains.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation.[10] Use an inert absorbent material (e.g., sand, Chemizorb®) for containment and collection.[4] Place the collected material into a suitable, labeled, and closed container for disposal.[5][10]
-
Decontaminate: Clean the spill area thoroughly after the material has been removed.[4]
Caption: Step-by-step workflow for responding to a spill.
Fire and Explosion Hazards
While not highly flammable, this compound is a combustible solid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[5][10]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of highly toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[5]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[3][4][10]
Disposal Considerations
Waste from this compound and its contaminated packaging must be treated as hazardous waste.[10]
-
Classification: Chemical waste generators must determine the appropriate waste classification and disposal methods in accordance with local, regional, and national regulations.[3]
-
Procedure: Do not mix with other waste. Leave the chemical in its original container if possible. Dispose of the contents and container to an approved waste disposal plant.[4]
References
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- Sigma-Aldrich. (2024). 5-Bromo-2-fluorobenzonitrile Safety Data Sheet.
- chemBlink. (n.d.). SDS of this compound.
- Sigma-Aldrich. (n.d.). This compound 97%.
- BLD Pharm. (n.d.). 42872-83-3 | this compound.
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- Occupational Safety and Health Administration. (n.d.). Section 5: Firefighting Measures.
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An In-depth Technical Guide to the Material Safety Data Sheet for 2-Bromo-5-methylbenzonitrile
This guide provides a comprehensive overview of the material safety data for 2-Bromo-5-methylbenzonitrile (CAS No: 42872-83-3), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from multiple authoritative sources to ensure technical accuracy and practical relevance. The primary objective is to foster a culture of safety and informed decision-making when handling this chemical compound.
Chemical Identification and Physical Properties
This compound, also known as 4-Bromo-3-cyanotoluene, is a substituted aromatic nitrile.[1][2] Its core structure consists of a benzene ring functionalized with a bromine atom, a methyl group, and a nitrile group. This trifunctional arrangement makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. A thorough understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source(s) |
| CAS Number | 42872-83-3 | [3] |
| Molecular Formula | C₈H₆BrN | [3] |
| Molecular Weight | 196.04 g/mol | [3] |
| Appearance | White to off-white or pale yellow crystalline powder | [2][3] |
| Melting Point | 61-65 °C | [3] |
| Boiling Point | 290 °C | [4] |
| Flash Point | 129 °C | [4] |
| Solubility | Soluble in methanol.[1] Low solubility in water.[4] | [1][4] |
| Density | 1.51 g/cm³ | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, or inhalation.[5] It is also known to cause skin and eye irritation.[5]
| GHS Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed[5] or H302: Harmful if swallowed[6] |
| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin[5] or H312: Harmful in contact with skin[6] |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled[5] or H332: Harmful if inhaled[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6] |
Signal Word: Danger[5] or Warning[3]
Hazard Pictograms:
It is imperative for laboratory personnel to recognize these symbols and understand the associated risks before commencing any work with this compound.
Toxicological Profile: A Critical Data Gap
A comprehensive review of available safety data reveals a significant gap in the toxicological profile of this compound. While its acute toxicity is established, there is a notable absence of data regarding its long-term effects.
Specifically, information on the following endpoints is largely unavailable:
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[7]
-
Mutagenicity: There is no data available to assess the mutagenic potential of this compound.[7]
-
Reproductive Toxicity: The effects of this compound on fertility and development have not been determined.[7]
This lack of comprehensive toxicological data necessitates a cautious approach. The absence of evidence is not evidence of absence of harm. Therefore, it is prudent to handle this compound as potentially hazardous with respect to these unknown endpoints and to employ rigorous engineering controls and personal protective equipment to minimize any potential for exposure.
First-Aid Measures: An Immediate and Informed Response
In the event of exposure to this compound, immediate and appropriate first-aid is crucial. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.
-
Inhalation: If inhaled, move the person to fresh air.[6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][8] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[6][9] Remove contact lenses if present and easy to do.[9] Continue rinsing and seek immediate medical attention.[9]
-
Ingestion: If swallowed, rinse the mouth with water.[6] Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately for treatment advice.[1][5]
In all cases of exposure, it is essential to show the safety data sheet to the attending medical professional.[6]
Firefighting Measures and Hazardous Combustion Products
While not highly flammable, this compound is a combustible solid.[3] Fires involving this compound should be extinguished using appropriate media.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Unsuitable Extinguishing Media: Information not available.
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors.[10]
-
Hazardous Combustion Products: In the event of a fire, the following hazardous decomposition products may be formed:
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous substances.[7]
Accidental Release Measures: A Systematic Approach to Containment and Cleanup
A spill of this compound requires a prompt and systematic response to prevent the spread of contamination and minimize exposure to personnel.
Emergency Spill Response Workflow
Caption: Workflow for handling a spill of this compound.
For minor spills, trained personnel wearing appropriate personal protective equipment should carefully sweep up the solid material and place it into a suitable, closed container for disposal.[6][11] Avoid creating dust.[6] The area should then be decontaminated.[12] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[11][13]
Handling and Storage: Proactive Safety Measures
Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the integrity of the compound.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not breathe dust.
-
Wear appropriate personal protective equipment (see Section 8).
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
-
Storage:
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are the primary means of protecting laboratory personnel from the hazards of this compound.
-
Engineering Controls:
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][15]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[3][14] An apron may be necessary for larger quantities.[14]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[3][9] The use of respirators requires a formal respiratory protection program, including training and fit testing.[16]
-
Stability and Reactivity
This compound is stable under recommended storage conditions.[7] However, it is important to be aware of its potential reactivity.
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under normal temperatures and pressures.[7]
-
Conditions to Avoid: Avoid dust formation and exposure to heat or ignition sources.[9]
-
Incompatible Materials: Strong oxidizing agents.[7]
-
Hazardous Decomposition Products: As mentioned in Section 5, thermal decomposition can produce toxic gases.[7]
Disposal Considerations
The disposal of this compound and its contaminated waste must be conducted in accordance with all applicable federal, state, and local regulations.
-
Waste Treatment Methods: This material should be disposed of as hazardous waste.[5][9] Do not allow it to enter drains or sewer systems.[7][11]
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.[9]
Consult with your institution's EHS department for specific guidance on the proper disposal procedures for this compound.
Ecotoxicological Information: An Uncharacterized Environmental Impact
Similar to the toxicological data, there is a significant lack of information regarding the ecotoxicological effects of this compound. Its impact on aquatic and terrestrial organisms has not been thoroughly investigated. Given its chemical structure, which includes a halogenated aromatic ring, it is prudent to assume that it may be harmful to the environment. Therefore, all necessary precautions should be taken to prevent its release into the environment.
Conclusion
This compound is a valuable chemical intermediate with significant acute toxicity hazards. This guide has synthesized the available safety information to provide a comprehensive overview for its safe handling, storage, and disposal. The critical gaps in the toxicological and ecotoxicological data underscore the importance of a cautious and proactive approach to safety. By adhering to the principles of good laboratory practice, employing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and ensure a safe working environment.
References
- This compound 97 42872-83-3 - Sigma-Aldrich. URL
- This compound | 42872-83-3 | Tokyo Chemical Industry Co., Ltd.(APAC). URL
- SAFETY D
- This compound 42872-83-3 | TCI AMERICA - Tokyo Chemical Industry. URL
- This compound | 42872-83-3 | TCI EUROPE N.V. URL
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. URL
- Assigning hazard categories | Pesticide Registr
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- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. URL
- Acute Toxicity Estimate (ATE)
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- Benzonitrile, 2-bromo-5-methyl- - ChemBK. URL
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- 5 Types of PPE for Hazardous Chemicals | Hazm
- Choosing PPE to Protect Against Poisons in the Workplace - DuraLabel Resources. URL
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- 2-bromo-5-fluorobenzonitrile - Echemi. URL
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The Strategic Utility of 2-Bromo-5-methylbenzonitrile in Targeted Pharmaceutical Synthesis
A Senior Application Scientist's Guide to a Versatile Synthetic Intermediate
Foreword
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. The strategic selection of versatile building blocks can significantly streamline synthetic routes, reduce costs, and ultimately accelerate the journey from laboratory to clinic. 2-Bromo-5-methylbenzonitrile has emerged as a key intermediate of considerable interest, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of its properties to a nuanced discussion of its synthesis, reactivity, and application, grounded in the principles of synthetic chemistry and process development. Herein, we will dissect the causality behind experimental choices, present self-validating protocols, and illustrate the pivotal role of this compound in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.
Nomenclature and Physicochemical Profile
Systematic identification is the cornerstone of chemical discourse. This compound is known by several synonyms, the consistent use of which is crucial for unambiguous communication in research and manufacturing.
-
IUPAC Name: this compound
-
Synonyms: 6-Bromo-m-tolunitrile, 4-Bromo-3-cyanotoluene, Benzonitrile, 2-bromo-5-methyl-[1]
-
CAS Number: 42872-83-3[1]
-
Molecular Formula: C₈H₆BrN[1]
A comprehensive understanding of its physicochemical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Weight | 196.04 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 61-65 °C | [1] |
| Solubility | Soluble in methanol and other common organic solvents. | |
| InChI Key | AKCXJAVATJLYQM-UHFFFAOYSA-N | [1] |
| SMILES | Cc1ccc(Br)c(c1)C#N | [1] |
Synthesis of this compound: A Tale of Diazotization and Displacement
The most common and industrially scalable synthesis of this compound involves the Sandmeyer reaction, a classic and reliable method for the conversion of an aryl amine to an aryl nitrile.[2][3] The starting material for this synthesis is the readily available 2-Bromo-5-methylaniline.[4][5]
The Logic of the Sandmeyer Reaction
The choice of the Sandmeyer reaction is dictated by several factors:
-
High Yield and Purity: When optimized, this reaction provides the desired product in good yield and high purity, minimizing the need for extensive downstream purification.
-
Mild Reaction Conditions: The diazotization and subsequent cyanation can be carried out under relatively mild conditions, preserving the integrity of the molecule.[2]
-
Scalability: The reaction is amenable to large-scale industrial production, a critical consideration for pharmaceutical manufacturing.
The core of the Sandmeyer reaction is the in situ formation of an aryl diazonium salt from the corresponding aniline, followed by its displacement with a cyanide nucleophile, catalyzed by a copper(I) salt.[2][3]
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and expected observations.
Step 1: Diazotization of 2-Bromo-5-methylaniline
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Bromo-5-methylaniline (1.0 equivalent) to a solution of hydrobromic acid (HBr, 48%, ~3.0 equivalents).
-
Cooling: Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. The formation of a fine, easily stirrable slurry of the aniline salt is a key visual cue for proceeding.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the temperature is maintained below 5 °C. The rate of addition should be controlled to prevent a sudden exotherm and the evolution of brown nitrogen dioxide gas, which would indicate decomposition of the nitrous acid. A slight excess of nitrous acid at the end of the addition, confirmed by a positive test on potassium iodide-starch paper, indicates complete diazotization.
Step 2: Copper-Catalyzed Cyanation
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and sodium cyanide (NaCN, 1.3 equivalents) in water. This solution should be gently warmed to ensure complete dissolution.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed. The temperature should be allowed to rise to room temperature and then gently heated to 50-60 °C to ensure the reaction goes to completion. The disappearance of the diazonium salt can be monitored by a negative coupling reaction with an alkaline solution of β-naphthol.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically extracted with an organic solvent such as dichloromethane or ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
Reactivity and Strategic Applications in Drug Synthesis
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups: the bromo substituent and the nitrile group.
-
The Bromo Group: This is the primary handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The electron-withdrawing nature of the nitrile group can influence the reactivity of the aryl bromide in these transformations.
-
The Nitrile Group: This group is a versatile precursor to other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings.
This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules.
Case Study: The Role of this compound in the Synthesis of Crizotinib
Crizotinib is a potent, orally available small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-Met/hepatocyte growth factor receptor (HGFR) tyrosine kinases, approved for the treatment of certain types of non-small cell lung cancer.[6][7] The synthesis of Crizotinib provides an excellent example of the strategic application of this compound as a key intermediate.
While multiple synthetic routes to Crizotinib have been reported, a common strategy involves the construction of the core aminopyridine ring system, followed by coupling with the pyrazole moiety. Several patented synthesis routes utilize precursors that can be derived from or are analogous to this compound, highlighting its importance in accessing the required structural motifs.[6][8][9][10][11]
The following workflow illustrates a plausible synthetic strategy for a key intermediate of Crizotinib, starting from this compound.
Caption: A conceptual workflow for the synthesis of a key Crizotinib intermediate.
In this conceptual pathway, this compound undergoes a series of transformations to install the necessary functional groups on the pyridine ring. A subsequent Miyaura borylation reaction would convert the bromo substituent into a boronic ester, priming the molecule for a Suzuki coupling with a suitable pyrazole derivative to construct the final carbon-carbon bond, yielding a key precursor to Crizotinib.
Conclusion
This compound is more than just a chemical commodity; it is a testament to the power of strategic molecular design in modern organic synthesis. Its robust and scalable synthesis, coupled with the versatile reactivity of its functional groups, has solidified its position as a valuable intermediate in the pharmaceutical industry. The successful application of this building block in the synthesis of complex therapeutics like Crizotinib underscores the importance of a deep understanding of chemical principles and the ability to translate that knowledge into practical and efficient synthetic solutions. As the demand for novel and targeted therapies continues to grow, the strategic deployment of such versatile intermediates will undoubtedly remain a cornerstone of successful drug development programs.
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- Google Patents. (n.d.). CN102898449A - Method for synthesizing Crizotinib intermediate.
- Google Patents. (n.d.). CN104693184A - Synthesis method of crizotinib.
- PYG Lifesciences. (2025, January 21). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis.
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- Reddit. (2023, November 16). Sandmeyer reaction. r/Chempros.
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- Google Patents. (n.d.). US9604966B2 - Crizotinib preparation method.
- MDPI. (2020). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2020(4), M1158. [Link]
- PubChem. (n.d.). 2-Bromo-5-methylaniline.
- Ember, S. W., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Chemical Biology, 10(3), 229–236. [Link]
- BoroPharm Inc. (n.d.). 2-Bromo-5-methylaniline.
- Al-Salama, Z. T., & Keam, S. J. (2021). Crizotinib: A Review in ALK-Positive Advanced NSCLC. Targeted Oncology, 16(1), 101–110. [Link]
- Játiva, P., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5336. [Link]
- Kalinichenko, E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4349. [Link]
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Methodological & Application
Application Note & Protocol: Suzuki Coupling of 2-Bromo-5-methylbenzonitrile for the Synthesis of Biaryl Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Biaryl Nitriles
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl compounds, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] This guide provides a detailed protocol for the Suzuki coupling of 2-Bromo-5-methylbenzonitrile with various arylboronic acids. The resulting 2-cyano-4-methylbiphenyl derivatives are valuable intermediates, offering multiple points for further chemical elaboration.
The choice of this compound as the electrophilic partner is strategic. The electron-withdrawing nature of the nitrile group can enhance the reactivity of the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[5] This document will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and offer insights into troubleshooting and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming an arylpalladium(II) halide intermediate.[5][7] This is often the rate-determining step.
-
Transmetalation: In this crucial step, the organic moiety from the organoboron species (arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general method for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Phenylboronic acid | ≥97% | e.g., Sigma-Aldrich | Can be substituted with other arylboronic acids. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | e.g., Strem Chemicals | Handle in a fume hood. Air and light sensitive. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Fisher Scientific | Finely powdered for better reactivity. |
| 1,4-Dioxane | Anhydrous | e.g., Acros Organics | Degas before use. |
| Deionized Water | - | - | Degas before use. |
| Round-bottom flask | - | - | Flame-dried before use. |
| Magnetic stirrer and stir bar | - | - | - |
| Reflux condenser | - | - | - |
| Inert gas supply (Argon or Nitrogen) | High purity | - | - |
Safety Precautions
-
This compound: Harmful if swallowed.[10][11] Causes skin and eye irritation.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Palladium Catalyst: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
1,4-Dioxane: A potential carcinogen and flammable liquid. Handle only in a fume hood.
-
General: Always perform reactions in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[11][12]
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 196 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). To do this, sparge the mixed solvents with argon for 15-20 minutes.
-
Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-cyano-4-methylbiphenyl.
-
Key Reaction Parameters and Rationale
| Parameter | Typical Value/Choice | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[7] For more challenging couplings, more active catalyst systems like those based on Buchwald ligands (e.g., SPhos) can be employed.[13][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid for transmetalation.[9] K₂CO₃ is a good general-purpose base.[7][9] Stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive substrates.[9] |
| Solvent | Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is often used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[15] Dioxane and toluene are common organic solvents for Suzuki couplings.[6] |
| Temperature | 80-110 °C | Heating is generally required to drive the reaction to completion. The optimal temperature will depend on the specific substrates and catalyst used.[7] |
| Boronic Acid | Arylboronic acids, boronic esters | Boronic acids are common, but boronic esters (e.g., pinacol esters) can offer greater stability and are less prone to protodeboronation.[6] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored properly. Consider using a pre-catalyst or a more active ligand. |
| Insufficiently inert atmosphere | Ensure the reaction setup is properly sealed and purged with an inert gas. Use freshly degassed solvents. | |
| Poor quality base | Use anhydrous, finely powdered base. | |
| Protodeboronation of Boronic Acid | Presence of protic impurities or excess water | Use anhydrous solvents and dry reagents. Consider using a boronic ester instead of the acid. |
| Formation of Homocoupled Byproducts | Side reactions of the boronic acid or aryl halide | Optimize the stoichiometry of the reactants. Lowering the reaction temperature may also help. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a reliable and versatile method for the synthesis of functionalized biaryl nitriles. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. This protocol provides a solid foundation for further exploration and application in the fields of medicinal chemistry and materials science.
References
- Wikipedia. Suzuki reaction. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
- Li, G., et al. (2013). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Kaur, N., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2326–2336. [Link]
- Chelucci, G., et al. (2007). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using...
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... [Link]
- NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Google Patents.
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- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methylbenzonitrile
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For researchers, scientists, and drug development professionals, mastering this reaction is crucial for the rapid assembly of molecular libraries and the efficient synthesis of complex target molecules. Traditional methods for arylamine synthesis, such as nucleophilic aromatic substitution or the Ullmann condensation, often require harsh reaction conditions and have limited substrate scope and functional group tolerance.[1] The Buchwald-Hartwig amination overcomes many of these limitations, offering a milder and more general route to a diverse array of arylamine products.[1]
This guide provides a detailed examination of the Buchwald-Hartwig amination of 2-Bromo-5-methylbenzonitrile, a substrate that presents a unique combination of electronic and steric challenges. The presence of the electron-withdrawing nitrile group and the ortho-methyl group requires careful consideration of the catalyst system and reaction conditions to achieve high efficiency. These application notes will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3] Understanding this cycle is paramount for rational catalyst selection and troubleshooting. The key steps are as follows:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[3] The electron-withdrawing nitrile group on the substrate can facilitate this step.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the reactants or products.[3]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product from the palladium-amido complex. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3] Bulky, electron-rich phosphine ligands are crucial for promoting this step and preventing unwanted side reactions.[1][4]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols provide a robust starting point for the Buchwald-Hartwig amination of this compound with both primary and secondary amines. It is crucial that all reagents are of high purity and that the reaction is performed under an inert atmosphere to prevent catalyst deactivation.
General Considerations for an Electron-Deficient Substrate
The electron-withdrawing nature of the nitrile group in this compound generally makes the aryl bromide more reactive towards oxidative addition. However, careful selection of the ligand is still necessary to ensure efficient reductive elimination and prevent side reactions. Bulky biarylphosphine ligands are often excellent choices for such substrates.[5]
Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Hexylamine)
Reaction Scheme: this compound + n-Hexylamine --(Pd catalyst, Ligand, Base)--> 2-(n-Hexylamino)-5-methylbenzonitrile
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Equivalents |
| This compound | 196.05 | 196 mg | 1.0 mmol | 1.0 |
| n-Hexylamine | 101.19 | 121 mg | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 mmol | 0.01 (1 mol% Pd) |
| XPhos | 476.65 | 14.3 mg | 0.03 mmol | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 134 mg | 1.4 mmol | 1.4 |
| Anhydrous Toluene | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg), XPhos (14.3 mg), and sodium tert-butoxide (134 mg).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]
-
Reagent Addition: Add this compound (196 mg) to the Schlenk tube.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by n-hexylamine (121 mg).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination with a Secondary Cyclic Amine (e.g., Morpholine)
Reaction Scheme: this compound + Morpholine --(Pd catalyst, Ligand, Base)--> 4-(2-Cyano-4-methylphenyl)morpholine
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Equivalents |
| This compound | 196.05 | 196 mg | 1.0 mmol | 1.0 |
| Morpholine | 87.12 | 105 mg | 1.2 mmol | 1.2 |
| Pd(OAc)₂ | 224.50 | 2.2 mg | 0.01 mmol | 0.01 |
| RuPhos | 472.63 | 9.5 mg | 0.02 mmol | 0.02 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 456 mg | 1.4 mmol | 1.4 |
| Anhydrous Dioxane | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (2.2 mg), RuPhos (9.5 mg), and cesium carbonate (456 mg) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (196 mg) to the vial.
-
Solvent and Amine Addition: Add anhydrous dioxane (5 mL) followed by morpholine (105 mg).
-
Reaction: Seal the vial tightly and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
Visualizing the Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below are common issues and strategies for optimization.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxygen exposure)- Insufficiently strong base- Low reaction temperature | - Ensure rigorous inert atmosphere techniques.- Switch to a stronger base (e.g., from Cs₂CO₃ to NaOt-Bu or LHMDS).[6]- Increase the reaction temperature in 10 °C increments. |
| Hydrodehalogenation | - Competing β-hydride elimination- Unfavorable ligand | - Use a bulkier, more electron-rich ligand (e.g., BrettPhos) to favor reductive elimination.[4]- Lower the reaction temperature. |
| Formation of Side Products | - Reaction with the nitrile group- Dimerization of the aryl bromide | - Use milder reaction conditions (lower temperature, weaker base).- Screen different ligands to find one that promotes the desired C-N coupling selectively. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of functionalized benzonitrile derivatives. Success hinges on the judicious selection of the palladium catalyst, phosphine ligand, base, and solvent. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently and successfully perform this powerful C-N bond-forming reaction. As with any catalytic reaction, empirical optimization for each specific amine coupling partner may be necessary to achieve the highest yields and purity.
References
- Wikipedia.
- ACS GCI Pharmaceutical Roundtable.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
- Chemistry LibreTexts.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Ghaffari, B., & Ujaque, G. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
- Gilday, J. P., & Nolan, S. P. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Catalysis Science & Technology, 4(8), 2261-2273. [Link]
Sources
Palladium-catalyzed reactions with 2-Bromo-5-methylbenzonitrile
An in-depth guide to the palladium-catalyzed reactions of 2-Bromo-5-methylbenzonitrile, this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. With full editorial control, this guide is structured to offer a comprehensive technical overview, emphasizing scientific integrity and practical insights.
Introduction to this compound
This compound is a versatile aromatic building block in organic synthesis, featuring a bromo substituent ripe for palladium-catalyzed cross-coupling reactions, a nitrile group that can be further transformed, and a methyl group. Its structure allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide will explore several key palladium-catalyzed transformations utilizing this substrate.
Chemical Profile:
| Property | Value |
| CAS Number | 42872-83-3[1] |
| Molecular Formula | C₈H₆BrN[1] |
| Molecular Weight | 196.04 g/mol [1][2] |
| Appearance | Powder[2] |
| Melting Point | 61-65 °C[2] |
Safety Information: this compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2][3] Work should be conducted in a well-ventilated area or a fume hood.[3][4]
Part 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[5][6] This reaction is widely used to synthesize biaryls, polyolefins, and styrenes.[5]
Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6][7]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex, a process facilitated by a base.[5][6]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.[5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 5-methyl-2-phenylbenzonitrile
This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 196.04 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Toluene/H₂O | - | 10 mL (4:1) | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (196 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add the degassed toluene/water mixture (10 mL, 4:1 v/v).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Part 2: Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne, providing a reliable route to substituted alkynes.[9][10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10] Copper-free protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[11]
Mechanism
The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper acetylide, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[12]
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[13]
Sources
- 1. 42872-83-3|this compound|BLD Pharm [bldpharm.com]
- 2. 2-溴-5-甲基苄腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rose-hulman.edu [rose-hulman.edu]
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- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Bromo-5-methylbenzonitrile
Introduction: The Enduring Significance of the Quinazoline Scaffold in Medicinal Chemistry
The quinazoline core is a privileged heterocyclic scaffold that has garnered immense attention from the medicinal chemistry community for decades.[1][2][3] This fused bicyclic system, comprising a benzene ring fused to a pyrimidine ring, is a structural motif present in a multitude of natural alkaloids and synthetically developed therapeutic agents.[1][3] The versatility of the quinazoline framework allows for substitutions at various positions, leading to a diverse array of pharmacological activities.[4][5] Consequently, quinazoline derivatives have been successfully developed as potent anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, among others.[1][4][5][6] Notably, several quinazoline-based drugs, such as gefitinib and erlotinib, have been approved for the treatment of cancer, underscoring the therapeutic importance of this heterocyclic system.[3]
This application note provides a comprehensive guide for the synthesis of quinazoline derivatives commencing from the readily accessible starting material, 2-Bromo-5-methylbenzonitrile. We will explore a robust and versatile two-step synthetic strategy involving an initial nucleophilic aromatic substitution followed by a cyclization reaction. The protocols detailed herein are designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel quinazoline-based compounds for potential therapeutic applications.
Synthetic Strategy: A Two-Step Approach from this compound
The synthesis of quinazoline derivatives from this compound can be efficiently achieved through a two-step sequence. The first step involves the conversion of the bromo-benzonitrile to the corresponding 2-amino-5-methylbenzonitrile via a nucleophilic aromatic substitution reaction. This intermediate is then subjected to a cyclization reaction with a suitable one-carbon source to construct the pyrimidine ring of the quinazoline scaffold.
This strategic approach offers several advantages:
-
Convergent Synthesis: The two-step process allows for the late-stage introduction of diversity, as various reagents can be employed in the cyclization step to generate a library of quinazoline derivatives.
-
Readily Available Starting Material: this compound is a commercially available and relatively inexpensive starting material.
-
Robust and Scalable Reactions: The reactions involved are generally robust and can be scaled up to produce larger quantities of the desired products.
The overall synthetic workflow is depicted in the following diagram:
Caption: General workflow for the synthesis of quinazoline derivatives.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-methylbenzonitrile
The initial and crucial step in this synthetic sequence is the conversion of this compound to 2-Amino-5-methylbenzonitrile. This transformation is typically achieved through a metal-catalyzed amination reaction, such as the Buchwald-Hartwig amination, or through a classical Ullmann condensation. The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions and broader substrate scope.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-methylbenzonitrile
This protocol utilizes a palladium catalyst and a suitable phosphine ligand to facilitate the coupling of an amine source with the aryl bromide.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) |
| This compound | 196.04 | 196 mg (1.0 mmol) |
| Ammonia (0.5 M in 1,4-dioxane) | 17.03 | 4.0 mL (2.0 mmol) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 23 mg (0.025 mmol, 2.5 mol%) |
| Xantphos | 578.68 | 43 mg (0.075 mmol, 7.5 mol%) |
| Sodium tert-butoxide (NaOᵗBu) | 96.10 | 144 mg (1.5 mmol) |
| Anhydrous Toluene | - | 10 mL |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (196 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (43 mg, 0.075 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add the ammonia solution (0.5 M in 1,4-dioxane, 4.0 mL, 2.0 mmol) via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Amino-5-methylbenzonitrile as a solid.
Part 2: Cyclization to Quinazoline Derivatives
With the key intermediate, 2-Amino-5-methylbenzonitrile, in hand, the next step is the construction of the quinazoline ring. This can be achieved through various methods, with the choice of reagent determining the substitution pattern on the final quinazoline product. Here, we present a protocol for the synthesis of 4-aminoquinazoline derivatives, a class of compounds with significant biological activity.[2][6]
Protocol 2: Microwave-Assisted Synthesis of 4-Amino-6-methylquinazolines
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[6] This protocol describes a microwave-mediated cyclization of 2-Amino-5-methylbenzonitrile with formamidine acetate to yield 4-amino-6-methylquinazoline.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 0.5 mmol scale) |
| 2-Amino-5-methylbenzonitrile | 132.16 | 66 mg (0.5 mmol) |
| Formamidine acetate | 104.11 | 83 mg (0.8 mmol) |
| N,N-Dimethylformamide (DMF) | 73.09 | 2 mL |
Procedure:
-
In a 10 mL microwave reaction vial, combine 2-Amino-5-methylbenzonitrile (66 mg, 0.5 mmol) and formamidine acetate (83 mg, 0.8 mmol).
-
Add N,N-Dimethylformamide (DMF) (2 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 150 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water (20 mL) to precipitate the product.
-
Collect the solid by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
This protocol can be adapted to synthesize a variety of 4-substituted aminoquinazolines by reacting 2-Amino-5-methylbenzonitrile with different amidine salts or by performing a subsequent nucleophilic substitution on an intermediate 4-chloro-6-methylquinazoline.
The proposed reaction mechanism for the formation of 4-amino-6-methylquinazoline is depicted below:
Caption: Plausible mechanism for quinazoline formation.
Conclusion and Future Perspectives
The synthetic protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of quinazoline derivatives starting from this compound. The versatility of the key intermediate, 2-Amino-5-methylbenzonitrile, allows for the generation of a diverse library of quinazoline compounds for screening in various drug discovery programs. Further exploration of different cyclization partners and post-synthesis modifications can lead to the discovery of novel quinazoline derivatives with enhanced pharmacological profiles. The methodologies presented herein serve as a solid foundation for researchers aiming to explore the rich chemical space of quinazolines in their quest for new therapeutic agents.
References
- Qin, Y., Jiang, Y., & Fu, H. (2010). Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. Organic Letters, 12(15), 3442–3445. [Link]
- Manoharan, R., & Perumal, P. T. (2022).
- Asif, M. (2014). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 19(7), 10003-10037. [Link]
- Fakhri, F., & Alizadeh, A. (2021). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
- Various Authors. (2024). Novel quinazoline derivatives: key pharmacological activities. Medical Research Archives, 12(10.1). [Link]
- Khodarahmi, G., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 10(5), 359–373. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: The Strategic Utility of 2-Bromo-5-methylbenzonitrile in Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. Success in drug discovery often hinges on the availability of versatile chemical building blocks that offer multiple, predictable pathways for functionalization. 2-Bromo-5-methylbenzonitrile (4-Bromo-3-cyanotoluene) has emerged as a particularly valuable intermediate due to its unique arrangement of functional groups.[1] Its structure, featuring a reactive bromine atom, a modifiable nitrile group, and a methyl substituent on a benzonitrile core, provides chemists with a powerful tool for generating diverse compound libraries.[1][2]
The bromine atom serves as a primary handle for palladium-catalyzed cross-coupling reactions, enabling the strategic formation of new carbon-carbon and carbon-nitrogen bonds.[2] The nitrile group can be transformed into other key functionalities like amines or carboxylic acids, while the methyl group can influence the steric and electronic properties of the final molecule.[2] This multi-faceted reactivity makes this compound a potent precursor for a wide range of target molecules, particularly in the development of kinase and PARP inhibitors.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 42872-83-3 | [6][7] |
| Molecular Formula | C₈H₆BrN | [6][8] |
| Molecular Weight | 196.04 g/mol | [1][6] |
| Appearance | White to off-white powder/crystal | [1][6] |
| Melting Point | 61-65 °C | [1][6] |
| SMILES String | Cc1ccc(Br)c(c1)C#N | [1][6] |
| InChI Key | AKCXJAVATJLYQM-UHFFFAOYSA-N | [1][6] |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthesis, allowing for the precise and efficient construction of complex molecules.[9] The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination, which regenerates the active Pd(0) catalyst.[10][11][12]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds, making it highly valuable for synthesizing the biaryl and heteroaryl scaffolds prevalent in kinase inhibitors.[13][14][15] In this reaction, the aryl bromide (this compound) is coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[14][16] The base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[15]
Application in Kinase Inhibitor Synthesis: Many kinase inhibitors target the ATP-binding pocket of enzymes. The indole scaffold is a privileged structure in this context, and functionalizing it at key positions is a common strategy.[17] By using this compound in Suzuki couplings, medicinal chemists can introduce a wide array of aryl and heteroaryl moieties, systematically probing structure-activity relationships (SAR) to enhance potency and selectivity against targets like EGFR and VEGFR.[3][17][18]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 75-95 | [13] |
| Pd(PPh₃)₄ (5.5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | High | [14] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O | 77 | High | [13] |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 | >95 | [19] |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The formation of C-N bonds is fundamental to pharmaceutical synthesis, as arylamine motifs are present in a vast number of approved drugs.[20][21] The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide range of primary and secondary amines.[21][22][23] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[20][24] The choice of ligand is crucial and is often tailored to the specific substrates to achieve optimal reactivity and yield.[24]
Application in PARP Inhibitor Scaffolds: Poly(ADP-ribose) polymerase (PARP) inhibitors are a major class of anticancer drugs, particularly for tumors with deficiencies in DNA repair mechanisms like BRCA mutations.[4][25] Many PARP inhibitors, such as Olaparib, feature complex heterocyclic cores constructed through sequential C-N and C-C bond formations.[5][26] this compound can serve as a key starting material where the bromine is displaced by an amine via Buchwald-Hartwig amination to build a critical part of the pharmacophore.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ (2.5) | XPhos (10) | KOtBu (1.4) | Toluene | 90 | 87 | [24] |
| Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | High | [21] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.1) | 1,4-Dioxane | 110 | High | [21] |
| Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80-100 | High | [22] |
Detailed Experimental Protocols
Disclaimer: These protocols are generalized starting points. Optimization for specific substrates is highly recommended. All work should be performed in a well-ventilated fume hood by properly trained personnel.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] or other suitable ligand (4-8 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 ratio), degassed
-
Ethyl acetate (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium carbonate.[13]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.[3]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is fully consumed (typically 4-24 hours).[13]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.[3]
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[13]
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (1.4-2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Ethyl acetate (for work-up)
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, sealable reaction tube or Schlenk flask containing a magnetic stir bar, add this compound, the palladium precatalyst, and the phosphine ligand. This step is best performed in an inert atmosphere glovebox.[20][21]
-
Inert Atmosphere: If not using a glovebox, seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[20]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu). Add the anhydrous solvent via syringe, followed by the amine substrate.[21][24]
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 90-110 °C. Stir the mixture vigorously.[24]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[21]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a short pad of Celite, washing the pad with additional ethyl acetate to ensure complete recovery.[22]
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired arylamine.[22]
Safety and Handling
This compound is a chemical reagent and must be handled with appropriate care.
-
Hazard Classification: Harmful if swallowed (Acute Tox. 4 Oral).[6] May cause skin and eye irritation.[27]
-
Personal Protective Equipment (PPE): Wear standard personal protective equipment, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][27] Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.[6]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[27]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[27] Store under an inert atmosphere.[7]
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its utility is primarily demonstrated through robust and reliable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These transformations provide efficient access to the complex biaryl and arylamine scaffolds that are central to the design of modern therapeutics, including kinase and PARP inhibitors. The protocols outlined herein serve as a validated starting point for researchers to leverage the synthetic potential of this important intermediate in their drug discovery programs.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
- Sigma-Aldrich. (n.d.). This compound 97%.
- BLD Pharm. (n.d.). 42872-83-3|this compound.
- chemBlink. (n.d.). SDS of this compound, Safety Data Sheets, CAS 42872-83-3.
- Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. DOI:10.1039/D4QO02335H.
- YouTube. (2019, January 7). catalytic cycle for coupling reactions.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - this compound.
- TCI EUROPE N.V. (n.d.). This compound 42872-83-3.
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Bromo-5-iodobenzonitrile. Benchchem.
- Benchchem. (n.d.). This compound | 42872-83-3.
- Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile. Benchchem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile. Benchchem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. Benchchem.
- Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Journal of Organic Chemistry, 87, 2590-2600.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. (n.d.). PMC - NIH.
- ChemBK. (2024, April 9). Benzonitrile, 2-bromo-5-methyl-.
- Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). PubMed Central.
- El-Masry, G., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 655-666.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Alternatives for 2-Azepan-1-yl-5-nitrobenzonitrile in the Synthesis of PARP Inhibitors. Benchchem.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Importance of Benzonitrile Derivatives in Modern Chemistry: A Focus on 3-Bromo-5-methylbenzonitrile.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile. Benchchem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization. Benchchem.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. Benchchem.
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2-Bromo-5-methylbenzonitrile as a building block for OLEDs
An Application Guide to the Strategic Use of 2-Bromo-5-methylbenzonitrile in the Synthesis of Advanced Emitters for Organic Light-Emitting Diodes (OLEDs)
Introduction: The Molecular Architecture of Modern OLEDs
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering superior contrast, color fidelity, and physical flexibility over conventional liquid-crystal displays. The performance of an OLED device is intrinsically linked to the molecular integrity of the materials within its emissive layer (EML). The design of novel organic emitters with high quantum efficiency, stability, and specific color coordinates is a cornerstone of materials science. A key strategy in this field is the use of versatile molecular building blocks to construct complex, high-performance materials.
This document serves as a detailed application note for researchers and synthetic chemists on the utility of This compound as a strategic building block in the synthesis of next-generation OLED emitters, particularly those leveraging Thermally Activated Delayed Fluorescence (TADF).
Core Attributes of this compound as a Precursor
This compound is a commercially available compound with physical and chemical properties that make it an exceptional starting point for the synthesis of advanced organic electronic materials.
| Property | Value |
| CAS Number | 42872-83-3 |
| Molecular Formula | C₈H₆BrN |
| Molecular Weight | 196.04 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 61-65 °C |
| Key Structural Features | Electron-withdrawing nitrile (-CN) group, reactive bromo (-Br) substituent |
The strategic value of this molecule lies in its inherent electronic and reactive characteristics:
-
Electron-Accepting Core : The benzonitrile moiety serves as a potent electron acceptor due to the strong electron-withdrawing nature of the cyano (-C≡N) group. This is a fundamental prerequisite for creating molecules with a pronounced Donor-Acceptor (D-A) architecture. Such structures are critical for engineering materials with a small singlet-triplet energy gap (ΔEST), a hallmark of TADF emitters that enables the harvesting of non-emissive triplet excitons.
-
Versatile Reactive Handle : The bromine atom at the 2-position is a highly effective leaving group for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of a wide variety of electron-donating units, enabling the systematic tuning of the final molecule's optoelectronic properties.
-
Steric and Electronic Influence : The methyl group at the 5-position provides a subtle yet important handle for modifying the molecule's physical properties. It can enhance solubility in organic solvents and influence the solid-state packing of the final material, which in turn affects charge transport and luminescence efficiency in thin films.
Synthetic Pathways: Building OLED Emitters
The true power of this compound is realized through its application in robust and high-yielding cross-coupling methodologies. The following sections provide detailed protocols for the two most critical transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds. In the context of OLED materials, this reaction is employed to attach aryl-based donor moieties to the 2-position of the benzonitrile acceptor core.
This protocol describes a representative synthesis of a biaryl structure, a common motif in fluorescent emitters.
Materials:
| Reagent | Supplier Example | Purity |
| This compound | Sigma-Aldrich | 97% |
| Arylboronic Acid (e.g., Pyrene-1-boronic acid) | Combi-Blocks | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 99% |
| Potassium Carbonate (K₂CO₃), anhydrous | Fisher Sci. | ≥99.5% |
| Toluene | EMD Millipore | ACS Grade |
| Deionized Water | In-house | N/A |
Step-by-Step Methodology:
-
Reaction Setup : To a 100 mL three-necked, round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add this compound (1.96 g, 10 mmol), the desired arylboronic acid (11 mmol, 1.1 equiv.), and potassium carbonate (4.14 g, 30 mmol, 3.0 equiv.).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with high-purity nitrogen or argon three times to ensure an oxygen-free environment. This is critical for catalyst stability.
-
Solvent Addition & Degassing : Under a positive flow of nitrogen, add a mixture of toluene (40 mL) and deionized water (10 mL). Degas the solution by bubbling nitrogen through it for 30 minutes. The base must be activated with water to facilitate the transmetalation step of the catalytic cycle.
-
Catalyst Addition & Reaction : Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%) to the stirring mixture. Heat the reaction to 90-100 °C and maintain vigorous stirring for 12-24 hours.
-
Monitoring : Track the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) until the starting bromide is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final C-C coupled product.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Linkages
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, which are prevalent in the most efficient TADF emitters. This reaction couples an aryl halide with a primary or secondary amine, such as carbazole or phenoxazine derivatives, which are excellent electron donors.
This protocol details a typical synthesis of a donor-acceptor molecule by coupling an amine-based donor to the benzonitrile core.
Materials:
| Reagent | Supplier Example | Purity |
| This compound | Sigma-Aldrich | 97% |
| Amine Donor (e.g., Carbazole) | TCI America | >98% |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Strem Chemicals | >97% |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Strem Chemicals | 98% |
| Sodium tert-butoxide (NaOtBu) | Acros Organics | 98% |
| Toluene, anhydrous | Sigma-Aldrich | 99.8% |
Step-by-Step Methodology:
-
Reaction Setup : In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk flask with this compound (1.96 g, 10 mmol), the amine donor (e.g., Carbazole, 1.84 g, 11 mmol, 1.1 equiv.), and sodium tert-butoxide (1.35 g, 14 mmol, 1.4 equiv.).
-
Catalyst Premix : In a separate vial, mix Pd₂(dba)₃ (91.6 mg, 0.1 mmol, 1 mol% Pd) and XPhos (143 mg, 0.3 mmol, 3 mol%).
-
Solvent and Catalyst Addition : Add anhydrous toluene (50 mL) to the flask containing the substrates and base. Stir for 5 minutes, then add the catalyst premix.
-
Reaction Conditions : Seal the flask and heat the mixture to 110 °C with vigorous stirring for 8-16 hours. The use of bulky, electron-rich phosphine ligands like XPhos is critical for promoting the reductive elimination step and achieving high yields.
-
Monitoring : Follow the reaction's progress via TLC or GC-MS.
-
Work-up : After cooling to room temperature, quench the reaction by slowly adding 20 mL of water. Extract the product with dichloromethane (3 x 40 mL).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude material via flash column chromatography to isolate the desired C-N coupled product.
Structure-Property Relationships and Material Performance
The choice of the donor unit attached to the this compound scaffold is the primary determinant of the final emitter's photophysical properties. By strategically selecting the donor, researchers can fine-tune the material for specific applications.
-
Tuning Emission Color : Weak donors typically result in a larger energy gap and blue emission. As the electron-donating strength of the coupled moiety increases, the Highest Occupied Molecular Orbital (HOMO) level is raised, leading to a smaller energy gap and a red-shift in emission, moving from blue to green, yellow, or even red.
-
Optimizing TADF Characteristics : The key to efficient TADF is minimizing the spatial overlap between the HOMO (localized on the donor) and the Lowest Unoccupied Molecular Orbital (LUMO, localized on the benzonitrile acceptor). Attaching bulky donor groups via Buchwald-Hartwig amination often creates a significant dihedral angle between the donor and acceptor planes, which effectively separates the frontier molecular orbitals and minimizes ΔEST. This promotes efficient Reverse Intersystem Crossing (RISC), allowing triplet excitons to be converted into emissive singlet excitons and dramatically boosting device efficiency.
-
Device Performance : Materials derived from this building block have demonstrated exceptional performance in OLED devices. For instance, carbazole-benzonitrile derivatives have been used to create blue TADF devices with high external quantum efficiencies (EQEs) exceeding 20% and significantly improved operational lifetimes.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced organic emitters for OLEDs. Its combination of an electron-deficient core and a strategically placed reactive handle allows for the straightforward implementation of robust palladium-catalyzed cross-coupling reactions. This enables the construction of sophisticated Donor-Acceptor architectures, which are essential for developing next-generation, high-efficiency TADF materials. The protocols and principles outlined in this guide provide a solid foundation for researchers aiming to design and synthesize novel materials for the ever-evolving field of organic electronics.
References
- Maggiore, A., Qu, Y., Clavier, G., Colella, M., Danos, A., Monkman, AP., Guillot, R., Pugliese, M., Prontera, T., & Giannuzzi, R. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Queen Mary University of London.
- Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. (2025). Journal of Materials Chemistry C. Royal Society of Chemistry.
- Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. (n.d.). Journal of Materials Chemistry C. Royal Society of Chemistry.
- Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. (n.d.). Journal of Materials Chemistry C. Royal Society of Chemistry.
- A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. (2020). AIP Publishing.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Thermally activated delayed fluorescence emitters with a LUMO-extended boron-containing acceptor for high-efficiency and long-lifetime blue OLEDs. (2024). RSC Publishing.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Mamada, M., Hayakawa, M., Ochi, J., & Hatakeyama, T. (2024). Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects. Chemical Society Reviews, 53(6), 1624-1692.
Experimental protocol for Suzuki coupling with 2-Bromo-5-methylbenzonitrile
An Application Guide for the Synthesis of Biaryl Nitriles via Suzuki-Miyaura Coupling with 2-Bromo-5-methylbenzonitrile
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for synthesizing a vast array of complex molecules, particularly substituted biaryls.[1][3] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This guide provides a detailed protocol for the Suzuki-Miyaura coupling of this compound, a versatile building block. The presence of the nitrile and methyl groups, combined with the aryl bromide, makes it a valuable synthon for creating complex, functionalized biaryl nitrile compounds, which are key intermediates in drug discovery and materials science.
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7][8]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the aryl halide (this compound). This step oxidizes the palladium center from Pd(0) to Pd(II) and is often the rate-determining step of the cycle.[2][6]
-
Transmetalation : This is the crucial step where the organic moiety from the organoboron species (e.g., a phenylboronic acid) is transferred to the Pd(II) complex. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center, displacing the halide.[3][9][10][11]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials, Reagents, and Safety
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bars
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Reagents
| Reagent | Purpose | Supplier/Grade |
| This compound | Aryl Halide Substrate | High Purity (>98%) |
| Phenylboronic Acid | Coupling Partner | High Purity (>98%) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | Stored under inert gas |
| or Palladium(II) Acetate [Pd(OAc)₂] + Ligand | Catalyst System | High Purity |
| SPhos or XPhos | Phosphine Ligand | Stored under inert gas |
| Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Base | Anhydrous, finely ground |
| 1,4-Dioxane or Toluene | Organic Solvent | Anhydrous, degassed |
| Deionized Water | Co-solvent | Degassed |
| Ethyl Acetate | Extraction Solvent | Reagent Grade |
| Brine (Saturated NaCl solution) | Aqueous Wash | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent |
Safety Precautions
-
This compound : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts : Palladium compounds are irritants and may be harmful. Avoid inhalation of dust. Handle with care.
-
Phosphine Ligands : Many phosphine ligands are air-sensitive and can be toxic. Store and handle under an inert atmosphere.[14]
-
Solvents : 1,4-Dioxane and Toluene are flammable and have associated health risks. Handle in a fume hood away from ignition sources.
Detailed Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling on a 1.0 mmol scale.
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (196 mg, 1.0 mmol, 1.0 equiv.), Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv.), Potassium Carbonate (276 mg, 2.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol, 2.5 mol%).[15]
-
Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[14]
-
Solvent Addition : Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask. The solvent should be degassed by bubbling argon through it for at least 20-30 minutes prior to use.[6]
-
Reaction Execution : Lower the flask into a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, draw a small aliquot via syringe, and quench it into a vial containing water and ethyl acetate. Analyze the organic layer. The reaction is typically complete within 4-12 hours.
-
Work-up : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation : Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[1]
Parameter Optimization and Data Presentation
The success of a Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following table provides a guide for optimization.
| Parameter | Typical Range | Rationale & Considerations |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable but may require more active ligands. Higher loadings can be used for challenging substrates.[16] |
| Ligand | L:Pd ratio 1:1 to 4:1 | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) facilitate oxidative addition, especially for less reactive aryl bromides, and promote reductive elimination.[17][18][19] |
| Base | 2.0 - 3.0 equiv. | The choice of base is critical. K₃PO₄ is often effective for difficult couplings. Cs₂CO₃ is stronger and more soluble. K₂CO₃ is a common, cost-effective choice.[11] |
| Solvent | Dioxane, Toluene, THF | Often used with water as a co-solvent to dissolve the inorganic base and facilitate the reaction.[3][7] |
| Temperature | RT - 110 °C | Higher temperatures accelerate the reaction but can lead to side reactions like protodeboronation. Room temperature reactions are possible with highly active catalyst systems.[20][21] |
| Boronic Acid | 1.1 - 1.5 equiv. | A slight excess is used to drive the reaction to completion and account for potential homocoupling or degradation. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd(0) or ligand).2. Insufficiently inert atmosphere.3. Impure reagents or solvents. | 1. Use fresh, properly stored catalyst and ligand.[14]2. Ensure thorough degassing of solvents and proper Schlenk technique.3. Use anhydrous solvents and high-purity reagents. |
| Protodeboronation | Degradation of the boronic acid (B(OH)₂ replaced by H). This is often accelerated by high temperatures or certain base/solvent combinations. | 1. Use a milder base (e.g., KF).[22]2. Lower the reaction temperature.3. Use a more stable boronic ester (e.g., pinacol or MIDA esters) instead of the acid.[14][23] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which can lead to oxidative coupling of two boronic acid molecules. | 1. Rigorously exclude oxygen by degassing solvents and maintaining a positive pressure of inert gas.[7]2. Use a Pd(0) source directly to avoid incomplete reduction of a Pd(II) precatalyst.[14] |
| Dehalogenation of Starting Material | The aryl halide is reduced (Br replaced by H). This can be caused by palladium-hydride species formed from trace water or certain bases. | 1. Optimize the base; sometimes a weaker base like K₃PO₄ is preferable to stronger ones.[14]2. Ensure reagents are anhydrous. |
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Aliprantis, A. O., & Canary, J. W. (1994). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 116(15), 6985–6986.
- University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Garg, N. K., et al. (2018). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.
- da Silva, A. B., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3171-3176.
- Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Leadbeater, N. E., & Marco, M. (2002). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 67(24), 8649–8652.
- ResearchGate. Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture.
- Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2379–2391.
- Garg, N. K., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 289–296.
- Shaughnessy, K. H., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27361-27368.
- Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Chemistry LibreTexts. Palladium catalyzed couplings.
- Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872–1875.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- Buchwald, S. L., & Old, D. W. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
- ResearchGate. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- ElectronicsAndBooks. Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyz.
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Application Notes and Protocols: A Detailed Guide to the Buchwald-Hartwig Amination of 2-Bromo-5-methylbenzonitrile
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of 2-bromo-5-methylbenzonitrile. Designed for researchers, scientists, and professionals in drug development, this guide delves into the practical execution of this pivotal cross-coupling reaction. Beyond a mere recitation of steps, this document elucidates the causal reasoning behind experimental choices, grounded in established mechanistic understanding. It aims to equip the user with the necessary knowledge to not only successfully perform the reaction but also to troubleshoot and adapt the protocol for related substrates. This protocol is a self-validating system, incorporating best practices for achieving high yields and purity.
Introduction: The Power of the Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals and functional materials where arylamines are ubiquitous structural motifs.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for constructing these bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2] This reaction has largely superseded harsher, classical methods for C-N bond formation, such as the Goldberg reaction or nucleophilic aromatic substitution, which often suffer from limited applicability.[1]
This application note focuses on the amination of this compound, a substrate featuring an electron-withdrawing nitrile group and a sterically accessible bromine atom. The protocol detailed herein provides a robust and reproducible method for coupling this aryl bromide with a primary amine, a common transformation in medicinal chemistry.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful application and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4][5][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[4][5] This is often the rate-determining step of the reaction.[7]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[4]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond through reductive elimination from the palladium complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]
The choice of ligand is critical for the success of the reaction, as bulky, electron-rich phosphine ligands are known to facilitate the reductive elimination step and prevent undesired side reactions.[1][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound with Aniline
This protocol details the coupling of this compound with aniline as a representative primary aromatic amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Aniline | ≥99.5%, redistilled | Commercially Available | Should be freshly distilled for best results. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available | A common Pd(0) source.[9] |
| XPhos | ≥98% | Commercially Available | A bulky, electron-rich biaryl phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Strong, non-nucleophilic base.[6] Handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Should be degassed prior to use. |
| Diethyl ether | Anhydrous | Commercially Available | For workup. |
| Saturated aqueous NaCl solution (Brine) | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | For drying. | |
| Celite® | Commercially Available | For filtration. | |
| Schlenk flask or oven-dried vial with a magnetic stir bar | |||
| Argon or Nitrogen gas supply | High purity | For maintaining an inert atmosphere. |
Reaction Setup and Execution
Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol %), XPhos (0.048 mmol, 4.8 mol %), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Rationale: The use of a Pd(0) precatalyst like Pd₂(dba)₃ is common.[9] The bulky, electron-rich XPhos ligand is highly effective for coupling aryl bromides. A strong base like NaOtBu is necessary to deprotonate the amine, facilitating its entry into the catalytic cycle.[6] An excess of the base is used to ensure complete reaction.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Rationale: The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst.
-
-
Addition of Solvent and Amine: To the flask, add anhydrous, degassed toluene (5 mL) via syringe. Then, add freshly distilled aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Rationale: Toluene is a common solvent for Buchwald-Hartwig aminations as it is non-protic and has a suitable boiling point for heating.[3] Degassing the solvent removes dissolved oxygen. A slight excess of the amine is used to drive the reaction to completion.
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Rationale: The elevated temperature is typically required to drive the reaction to completion, particularly the oxidative addition and reductive elimination steps.[9] The reaction time may need to be optimized.
-
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Rationale: Monitoring the reaction allows for determination of the optimal reaction time and ensures the consumption of the starting material.
-
Workup and Purification
-
Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Rationale: Filtration through Celite® removes insoluble inorganic salts and palladium black that may have formed.
-
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with saturated aqueous NaCl solution (brine, 1 x 20 mL).
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Removal of residual water is crucial before concentrating the product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-methyl-2-cyanophenyl)aniline.
-
Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials, ligand byproducts (phosphine oxides), and any side products.[10]
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst (air/moisture contamination) | Ensure rigorous inert atmosphere techniques. Use freshly opened or purified reagents and anhydrous, degassed solvents. |
| Insufficiently strong base | Consider using a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS).[3] | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products (e.g., hydrodehalogenation) | Inefficient reductive elimination | A different ligand may be required. Consider a more electron-rich or sterically hindered ligand. |
| Reaction temperature is too high | Lower the reaction temperature. | |
| Difficulty in purification | Co-elution of product with ligand byproducts | Optimize the chromatography conditions (solvent system, gradient). Consider a different purification technique if necessary. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines. The protocol detailed in this application note for the amination of this compound provides a reliable and reproducible procedure for obtaining the desired product in good yield. By understanding the underlying mechanism and the role of each component, researchers can confidently apply and adapt this protocol to a wide range of substrates in their synthetic endeavors.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Public
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Optimising a Buchwald-Hartwig amin
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Purification of Buchwald-Hartwig amin
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Public
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. [Link]
- BH amination side products and purific
- (PDF) Pd 2 (dba)
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Public
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note & Protocol: Efficient One-Pot Synthesis of 6-Methylquinazolines from 2-Bromo-5-methylbenzonitrile
Introduction: The Significance of the Quinazoline Scaffold and the Power of One-Pot Synthesis
The quinazoline core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and versatile synthetic routes to access this important heterocyclic system is therefore of paramount importance. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, reduced waste, and improved overall efficiency. This application note provides a detailed protocol for the one-pot synthesis of quinazoline derivatives commencing from the readily available starting material, 2-Bromo-5-methylbenzonitrile. This method leverages a transition-metal-catalyzed approach, offering a robust and adaptable strategy for the construction of diverse 6-methylquinazoline analogues.
Reaction Principle: A Transition-Metal-Catalyzed Cascade
The synthesis of quinazolines from 2-halobenzonitriles typically proceeds through a transition-metal-catalyzed cascade reaction. Both copper and palladium catalysts have been effectively employed for this transformation.[1][2][3][4] The general mechanism involves an initial coupling of the 2-halobenzonitrile with a nitrogen source, followed by an intramolecular cyclization to form the quinazoline ring.
In a common approach, a copper-catalyzed reaction with an amidine hydrochloride as the nitrogen source proceeds via an initial Ullmann-type coupling.[1][3] This is followed by an intramolecular nucleophilic attack of the amidine nitrogen onto the nitrile carbon, leading to the formation of the quinazoline ring. Subsequent aromatization, often facilitated by an oxidant such as air, yields the final product.[3] Palladium-catalyzed variations can also be employed, often involving similar mechanistic steps of C-N bond formation and subsequent cyclization.[2][4][5]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can be tailored to the specific substrates and desired outcome.
Experimental Workflow Overview
The one-pot synthesis of quinazolines from this compound can be broken down into three principal stages: reaction setup, the catalyzed reaction itself, and finally, product work-up and purification.
Caption: General workflow for the one-pot synthesis of quinazolines.
Detailed Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aryl-6-methylquinazolines
This protocol describes a representative one-pot synthesis of 2-aryl-6-methylquinazolines from this compound and an appropriate arylamidine hydrochloride using a copper-catalyzed system.
Materials:
-
This compound
-
Arylamidine hydrochloride (e.g., benzamidine hydrochloride)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask or sealed reaction tube, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylamidine hydrochloride (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and anhydrous potassium carbonate (2.5 mmol, 2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous dimethylformamide (5 mL) via syringe.
-
-
Reaction Execution:
-
Seal the flask or tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 2-aryl-6-methylquinazoline.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation: Key Reaction Parameters
The following table summarizes the key parameters for the copper-catalyzed one-pot synthesis of quinazolines. These parameters can be optimized for different substrates to maximize yield and purity.
| Parameter | Recommended Condition | Rationale/Notes |
| Catalyst | Copper(I) iodide (CuI) | A common and effective copper source for Ullmann-type couplings.[1][3] Other copper salts like CuBr can also be used.[3] |
| Catalyst Loading | 5-10 mol% | Sufficient to catalyze the reaction efficiently without being wasteful. |
| Base | Potassium carbonate (K₂CO₃) | An effective and inexpensive base for neutralizing the hydrochloride salt of the amidine and facilitating the reaction.[1][3] |
| Solvent | Dimethylformamide (DMF) | A high-boiling polar aprotic solvent that is well-suited for this type of reaction.[1] Other solvents like DMSO can also be employed.[3] |
| Temperature | 80-130 °C | Higher temperatures are generally required to drive the reaction to completion. The optimal temperature may vary depending on the specific substrates.[1][3] |
| Reaction Time | 3-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.[1][3] |
| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is crucial to prevent oxidation of the catalyst and other reaction components, especially at the beginning of the reaction. Some protocols introduce air later to facilitate aromatization.[3] |
Microwave-Assisted Synthesis: An Expedited Alternative
For rapid synthesis and optimization, microwave irradiation can be a powerful tool.[6][7][8][9] Microwave-assisted synthesis often leads to significantly reduced reaction times and can improve yields.[7][9] The protocol described above can be adapted for microwave synthesis by using a dedicated microwave reactor. Typical conditions would involve heating the reaction mixture in a sealed microwave vessel at a set temperature (e.g., 150 °C) for a much shorter duration (e.g., 15-30 minutes).[9] Power and pressure should be carefully monitored.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the use of high-purity, fresh catalyst. |
| Insufficiently anhydrous conditions | Use anhydrous solvents and dry glassware thoroughly. | |
| Low reaction temperature or time | Increase the reaction temperature or extend the reaction time. Monitor by TLC. | |
| Formation of Multiple Byproducts | Side reactions due to high temperature | Optimize the reaction temperature by running the reaction at a slightly lower temperature. |
| Impure starting materials | Purify starting materials before use. | |
| Difficulty in Product Purification | Co-elution of impurities | Optimize the eluent system for column chromatography. Consider using a different stationary phase. |
Conclusion
This application note provides a comprehensive and practical guide for the one-pot synthesis of 6-methylquinazolines from this compound. The described copper-catalyzed protocol is robust and can be adapted for the synthesis of a wide range of quinazoline derivatives. By understanding the underlying reaction principles and carefully controlling the experimental parameters, researchers can efficiently access this important class of heterocyclic compounds for applications in drug discovery and materials science.
References
- Synlett. (2010). Copper-Catalyzed Synthesis of Quinazolines From 2-Bromobenzonitriles.
- ResearchGate. (n.d.). Proposed mechanism for palladium-catalyzed synthesis of quinazoline (1).
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- Royal Society of Chemistry. (2020). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry.
- Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review.
- National Institutes of Health. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC.
- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
- National Institutes of Health. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- ResearchGate. (2019). One-pot synthesis of quinazolin-4(3 H)-ones and 2,3-dihydroquinazolin-4(1H).
- PubMed. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones.
- Royal Society of Chemistry. (2020). ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. Organic & Biomolecular Chemistry.
- American Chemical Society. (2001). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters.
- Royal Society of Chemistry. (2018). One-pot three-component synthesis of quinazolines via a copper-catalysed oxidative amination reaction. Organic & Biomolecular Chemistry.
- PubMed. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones.
- National Institutes of Health. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
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- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline synthesis [organic-chemistry.org]
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- 8. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Bromo-5-methylbenzonitrile in the Synthesis of Novel Kinase Inhibitors: A Technical Guide
Abstract
This comprehensive technical guide details the strategic importance and practical application of 2-Bromo-5-methylbenzonitrile as a pivotal starting material in the synthesis of small molecule kinase inhibitors. We will explore its synthetic versatility, focusing on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for the construction of core inhibitor scaffolds. This document serves as a resource for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation targeted therapeutics. We will elucidate the rationale behind experimental design, present relevant biological context through signaling pathway diagrams, and offer representative data to guide inhibitor development programs.
Introduction: The Value Proposition of this compound in Kinase Inhibitor Scaffolding
Protein kinases are integral components of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Small molecule kinase inhibitors have revolutionized the therapeutic landscape by offering targeted intervention in these aberrant signaling cascades. The success of a kinase inhibitor discovery program often hinges on the strategic selection of foundational chemical building blocks that allow for rapid and diverse structural elaboration.
This compound (C₈H₆BrN) has emerged as a highly versatile and valuable starting material in this context.[1] Its chemical architecture offers a unique combination of reactive handles that medicinal chemists can exploit to construct complex molecular frameworks. The bromine atom at the 2-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the facile introduction of aryl, heteroaryl, and amino moieties.[1] The nitrile group provides a key polar contact point and can be further manipulated, while the methyl group can influence solubility and steric interactions within the kinase active site. This multi-faceted reactivity profile makes this compound an ideal scaffold for generating diverse libraries of potential kinase inhibitors.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 42872-83-3 | [1][2][3] |
| Molecular Formula | C₈H₆BrN | [1][3][4] |
| Molecular Weight | 196.04 g/mol | [1][3][4] |
| Appearance | White to tan solid/powder | [2][3][5] |
| Melting Point | 61-65 °C | [1][3][4] |
| Boiling Point | 290 °C | [2][4] |
Core Synthetic Strategies: Building Kinase Inhibitor Scaffolds
The primary transformations involving this compound in kinase inhibitor synthesis are palladium-catalyzed cross-coupling reactions. These methods are robust, well-documented, and tolerant of a wide range of functional groups, making them indispensable tools in modern drug discovery.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl scaffolds, which are prevalent in many approved kinase inhibitors. This reaction couples the aryl bromide of this compound with an aryl or heteroaryl boronic acid or ester.
Protocol 1: Exemplary Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add degassed 1,4-dioxane and deionized water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methylbenzonitrile.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, a key pharmacophore in many ATP-competitive kinase inhibitors that interact with the hinge region of the kinase.[6] This reaction couples this compound with a primary or secondary amine.
Protocol 2: Exemplary Buchwald-Hartwig Amination
This protocol details a general procedure for the palladium-catalyzed amination of this compound with a representative amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Add the anhydrous solvent to the tube.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-methylbenzonitrile derivative.
Biological Context: Targeting Key Signaling Pathways
Kinase inhibitors derived from this compound can be designed to target a multitude of signaling pathways implicated in disease. Two of the most relevant pathways in oncology are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Extracellular signal-Regulated Kinase (ERK) pathways.
The VEGFR Signaling Pathway and Angiogenesis
The VEGFR signaling cascade is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors targeting VEGFR-2 can block this process.
The ERK/MAPK Signaling Pathway and Cell Proliferation
The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Mutations in upstream components like RAS and BRAF lead to constitutive activation of this pathway in many cancers, making ERK a compelling therapeutic target.
Data Presentation: Representative Biological Activity
The synthetic strategies outlined above can generate a diverse array of kinase inhibitors. The following table presents representative in vitro kinase inhibitory activity (IC₅₀ values) for hypothetical compounds derived from this compound to illustrate potential outcomes. Actual values will vary depending on the specific final compound synthesized and the assay conditions.
Table 2: Representative In Vitro Kinase Inhibitory Activity (IC₅₀ Values)
| Compound ID | Core Scaffold | R Group | Target Kinase | IC₅₀ (nM) |
| EX-1A | 2-Aryl-5-methylbenzonitrile | 4-Methoxyphenyl | VEGFR-2 | 85 |
| EX-1B | 2-Aryl-5-methylbenzonitrile | 3-Pyridyl | VEGFR-2 | 65 |
| EX-2A | 2-Anilino-5-methylbenzonitrile | 3-Chloroaniline | ERK2 | 120 |
| EX-2B | 2-Anilino-5-methylbenzonitrile | Morpholino | ERK2 | 250 |
Conclusion
This compound stands as a testament to the power of strategic molecular design in drug discovery. Its inherent reactivity and versatile chemical nature provide a robust platform for the synthesis of novel kinase inhibitors. The application of well-established synthetic methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allows for the creation of diverse chemical libraries with the potential to modulate key signaling pathways involved in disease. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design and synthesize new chemical entities, contributing to the advancement of targeted therapies.
References
- ResearchGate. (n.d.). Schematic representation of the ERK pathway focusing on its function at the convergence of diverse intracellular signaling pathways.
Sources
- 1. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Boronic Acids with 2-Bromo-5-methylbenzonitrile
Introduction: The Strategic Importance of Biaryl Nitriles
The biaryl nitrile motif is a cornerstone in modern medicinal chemistry and materials science. These structures are prevalent in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The synthesis of 2-aryl-5-methylbenzonitriles, in particular, provides access to a class of compounds with significant therapeutic potential. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the construction of these carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the use of readily available and relatively non-toxic reagents.[1][2]
This guide provides a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura coupling between 2-bromo-5-methylbenzonitrile and a diverse range of arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer field-proven experimental procedures, present comparative data to guide catalyst and reagent selection, and provide robust troubleshooting strategies to overcome common challenges.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][3] Understanding this cycle is paramount for rational optimization and troubleshooting. The three key steps are:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) intermediate. This is often the rate-determining step of the overall reaction.[3]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic borate species (e.g., [ArB(OH)3]⁻). This borate then exchanges its aryl group with the bromide on the Pd(II) complex, generating a new diorganopalladium(II) species and releasing the boron-containing byproduct.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Catalyst and Condition Screening
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields in the Suzuki-Miyaura coupling of this compound. The steric hindrance from the ortho-bromo and methyl groups, combined with the electron-withdrawing nature of the nitrile, can make this substrate challenging. Below is a comparative table of catalyst systems and conditions for the coupling of aryl bromides with arylboronic acids, providing a starting point for optimization.
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2-Bromobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 95 |
| This compound | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12 | 94 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O | 90 | 8 | 91 |
| This compound | 3-Fluorophenylboronic acid | PEPPSI-IPr (2) | - | K₃PO₄ | t-Amyl alcohol | 100 | 6 | 96 |
| 2-Bromoaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (5) | - | Cs₂CO₃ | 2-MeTHF | 70 | 16 | 91[2] |
Note: Yields are based on published results for analogous systems and serve as a guideline. Optimization for specific substrates is recommended.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Protocol 1: General Procedure using Pd(dppf)Cl₂
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Condenser (if using conventional heating)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed 1,4-dioxane and degassed water via syringe.
-
Reaction:
-
Conventional Heating: Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Microwave Irradiation: Secure the vessel in the microwave reactor and irradiate at a set temperature (e.g., 120-140 °C) for the specified time (typically 15-60 minutes).
-
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-aryl-5-methylbenzonitrile product.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Incorrect base or solvent | - Use a fresh batch of catalyst and ligands.- Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.- Check the purity of the aryl bromide and boronic acid.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, DMF). |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Decomposition of the boronic acid | - Improve degassing procedures.- Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). |
| Protodeboronation (Loss of Boronic Acid) | - Presence of excess water or acid- Prolonged reaction times at high temperatures | - Use anhydrous solvents and ensure the base is anhydrous.- Minimize reaction time and temperature where possible. Consider using a boronate ester. |
| Difficulty in Product Purification | - Close polarity of starting materials and product- Presence of catalyst residues | - Optimize the reaction to drive it to completion.- Employ different chromatographic techniques (e.g., reverse-phase chromatography) or recrystallization.- Pass the crude product through a plug of silica gel or activated carbon to remove palladium residues. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a robust and versatile method for the synthesis of a diverse range of 2-aryl-5-methylbenzonitriles. By understanding the underlying mechanism, carefully selecting the catalyst and reaction conditions, and employing rigorous experimental technique, researchers can consistently achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this powerful transformation in drug discovery and materials science.
References
- Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. ResearchGate.
- Plausible mechanism for the catalytic cycle of Suzuki–Miyaura cross‐coupling catalyzed by GO@NHC‐Pd catalyst. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. MDPI.
- Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Chemistry Portal.
Sources
Application Note & Protocol: A Modern Approach to the Synthesis of 2-Bromo-5-methylbenzonitrile
Abstract: This document provides a comprehensive guide for the synthesis of 2-Bromo-5-methylbenzonitrile, a key intermediate in the development of pharmaceuticals and advanced organic materials.[1][2] We present a detailed, field-proven protocol centered on palladium-catalyzed cyanation, a method offering significant advantages in terms of safety, yield, and functional group tolerance over traditional techniques. This guide delves into the mechanistic underpinnings of the reaction, outlines rigorous safety procedures for handling cyanide reagents, provides a step-by-step experimental workflow, and includes analytical methods for reaction monitoring and product validation.
Strategic Overview: Selecting the Optimal Synthetic Pathway
The conversion of 2-bromo-5-methylaniline to this compound can be approached via two primary routes. The choice of pathway has significant implications for reaction efficiency, safety, and substrate compatibility.
-
Traditional Approach: The Sandmeyer Reaction: Historically, the conversion of an aromatic amine to a nitrile is achieved via the Sandmeyer reaction.[3][4] This two-step process involves the diazotization of the aniline starting material to form a diazonium salt, followed by treatment with a copper(I) cyanide salt.[3][5] While effective, this method requires highly acidic and oxidative conditions for diazotization and the use of stoichiometric, highly toxic copper cyanide.[5][6]
-
Modern Approach: Palladium-Catalyzed Cross-Coupling: A more contemporary and advantageous strategy is the direct, palladium-catalyzed cyanation of the aryl bromide.[7][8] This method leverages the existing bromo-substituent on the aniline ring. Palladium catalysis proceeds under milder conditions, exhibits broad functional group tolerance, and allows for the use of safer cyanide sources.[9][10] Given its superior safety profile and efficiency, this application note will focus exclusively on the palladium-catalyzed pathway.
The Engine of the Reaction: Mechanism of Palladium-Catalyzed Cyanation
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The palladium-catalyzed cyanation of an aryl bromide is a well-established catalytic cycle.[7] A significant challenge in this class of reactions is the potential for the catalyst to be "poisoned" or deactivated by excess cyanide ions, which can bind strongly to palladium intermediates and stall the cycle.[11][12]
Our selected protocol mitigates this issue by using potassium ferrocyanide (K₄[Fe(CN)₆]), a stable, less toxic, and sparingly soluble cyanide source.[9][10][13] This ensures a low, steady concentration of cyanide in the reaction medium, preventing catalyst deactivation.
The catalytic cycle proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-methylaniline, forming a Pd(II) intermediate.
-
Transmetalation/Cyanide Exchange: The cyanide group is transferred to the palladium center, displacing the bromide ion.
-
Reductive Elimination: The C-CN bond is formed, releasing the desired product, this compound, and regenerating the active Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle for palladium-catalyzed cyanation of aryl bromides.
Mandatory Safety Protocols: Working with Cyanide Reagents
Cyanide compounds are acutely toxic and require strict adherence to safety protocols. The primary hazards are ingestion, skin contact, and the rapid evolution of highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[14][15][16]
All operations involving cyanide salts must be performed in a certified chemical fume hood. Never work alone. [14][15][17][18]
-
Personal Protective Equipment (PPE): A lab coat, splash-proof safety goggles, and double-layered nitrile gloves are mandatory.[14][17] If there is a risk of contact, thicker nitrile rubber gloves should be used.[14][16]
-
Designated Work Area: Clearly demarcate the area where cyanides are being used.[17]
-
Acid Incompatibility: Ensure no acids are present in the fume hood unless absolutely required for the procedure. Store all cyanide compounds separately from acids.[15][16][18]
-
Spill Management: In case of a small spill within the fume hood, carefully sweep up the solid material to avoid raising dust. Decontaminate the area thoroughly with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[15][17] All cleanup materials must be disposed of as hazardous cyanide waste.[18]
-
Waste Disposal: All cyanide-containing waste, including empty reagent bottles, contaminated gloves, and reaction residues, must be collected in designated, properly labeled hazardous waste containers.[18]
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 2-bromo-5-methylaniline using a palladium-catalyzed approach.
Reagents and Equipment
| Reagent / Equipment | Details | Supplier Recommendation |
| Starting Material | 2-Bromo-5-methylaniline | Sigma-Aldrich (CAS: 53078-85-6) |
| Cyanide Source | Potassium Ferrocyanide Trihydrate | Sigma-Aldrich (CAS: 14459-95-1) |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) | Sigma-Aldrich (CAS: 51364-51-3) |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Sigma-Aldrich (CAS: 12150-46-8) |
| Base | Sodium Carbonate (anhydrous) | Fisher Scientific (CAS: 497-19-8) |
| Solvent | N,N-Dimethylacetamide (DMAc), anhydrous | Acros Organics (CAS: 127-19-5) |
| Extraction Solvents | Ethyl Acetate, Deionized Water, Brine | Standard laboratory grade |
| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄) | Standard laboratory grade |
| Reaction Vessel | Oven-dried Schlenk flask or sealed tube | Standard laboratory equipment |
| Inert Gas | Argon or Nitrogen (high purity) | Standard laboratory supply |
| Stirring | Magnetic stirrer and stir bar | Standard laboratory equipment |
| Heating | Heating mantle or oil bath with controller | Standard laboratory equipment |
| Purification | Silica Gel (for column chromatography) | Standard grade, 230-400 mesh |
Step-by-Step Synthesis Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask. Seal the flask and heat-dry under vacuum, then allow it to cool to room temperature under an inert atmosphere of argon or nitrogen.
-
Charging Reagents: In the inert atmosphere, add to the flask:
-
2-Bromo-5-methylaniline (1.86 g, 10.0 mmol, 1.0 equiv)
-
Potassium ferrocyanide trihydrate (1.06 g, 2.5 mmol, 0.25 equiv)
-
Sodium carbonate (1.27 g, 12.0 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (92 mg, 0.1 mmol, 1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (111 mg, 0.2 mmol, 2 mol%)
-
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc) (20 mL) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously for 12-24 hours.
-
Reaction Monitoring: The reaction progress can be monitored by taking small aliquots, diluting with ethyl acetate, filtering, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[19] The reaction is complete upon consumption of the starting material.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Workup - Washing and Drying:
-
Wash the combined organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMAc and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, a brownish solid, can be purified by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate) is typically effective.
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure.
-
The final product, this compound, should be obtained as an off-white or pale yellow powder.[2]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Characterization & Quality Control
Ensuring the identity and purity of the final product is a critical, self-validating step.
-
Physicochemical Properties: The purified product should be a powder with a melting point in the range of 61-65 °C.[2]
-
Chromatographic Analysis: Purity can be assessed using HPLC or GC-MS. A pure sample should show a single major peak.[19][20]
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons and the methyl group protons, consistent with the structure of this compound.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the nitrile carbon (~115-120 ppm) and the other aromatic and methyl carbons.
-
FTIR: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₈H₆BrN, the expected m/z would be ~195 and ~197.[21]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Insufficient heating. | Use fresh Pd₂(dba)₃; Ensure solvents are rigorously dry; Verify reaction temperature. |
| Significant Starting Material Remains | Reaction time too short; Catalyst deactivation. | Extend reaction time and continue monitoring; Consider adding a fresh portion of catalyst/ligand. |
| Formation of Side Products | Reaction temperature too high; Impurities in starting materials. | Lower the reaction temperature slightly (e.g., to 110 °C); Purify starting materials before use. |
| Difficult Purification | Co-eluting impurities; Residual DMAc. | Optimize chromatography solvent system; Ensure thorough washing during workup to remove DMAc. |
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- Purific
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- Cyan
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- The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS. eScholarship.org. [Link]
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- 2-Bromo-6-carboxy-4-methylaniline, 4-Amino-3-bromo-5-carboxytoluene, 6-Amino-5-bromo-m-toluic acid, 3-Bromo-5-methylanthranilic acid. ChemBK. [Link]
- 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Molbase. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed protocols and expert insights into the large-scale synthesis of 2-Bromo-5-methylbenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries.[1][2][3] This document is structured to offer not just procedural steps, but also the underlying chemical principles and safety considerations essential for successful and safe scale-up.
Introduction and Strategic Importance
This compound (also known as 4-Bromo-3-cyanotoluene) is a versatile halogenated benzonitrile building block.[1] Its structure, featuring a bromine atom, a nitrile group, and a methyl group on an aromatic core, presents multiple reactive sites for diverse chemical transformations.[1] The bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of complex molecular architectures.[1] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[4] This multi-faceted reactivity makes it a valuable precursor for the synthesis of a wide array of target molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 42872-83-3[5][6] |
| Molecular Formula | C₈H₆BrN[5][6] |
| Molecular Weight | 196.04 g/mol [1][6] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 61-65 °C[1][6] |
| Purity (Typical) | >97% |
Recommended Synthetic Pathway: The Sandmeyer Reaction
For the large-scale synthesis of this compound, the Sandmeyer reaction is the most established and reliable method.[1][7] This reaction provides a robust pathway for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[7][8]
Underlying Mechanism and Rationale
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[7][9] The process begins with the diazotization of the primary aromatic amine, 2-amino-5-methylbenzonitrile, using nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid.[10] This forms a diazonium salt. The subsequent introduction of a copper(I) bromide catalyst facilitates a single electron transfer, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired this compound and regenerating the copper(I) catalyst.[7]
Visualizing the Sandmeyer Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Detailed Large-Scale Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a dedicated reactor bay with appropriate safety measures in place.
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Large-scale filtration apparatus (e.g., Nutsche filter)
-
Vacuum oven
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and lab coat.[11]
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-methylbenzonitrile | 132.16 | 0.75 kg | 5.67 |
| Hydrobromic acid (48% aq.) | 80.91 | 2.5 L | ~22.2 |
| Sodium nitrite | 69.00 | 0.43 kg | 6.24 |
| Copper(I) bromide | 143.45 | 0.90 kg | 6.27 |
| Toluene | 92.14 | 5 L | - |
| Ethanol | 46.07 | As needed | - |
| Deionized water | 18.02 | As needed | - |
Procedure:
Step 1: Diazotization
-
Charge the 10 L reactor with 2.5 L of 48% hydrobromic acid and 2.5 L of deionized water.
-
Cool the stirred solution to 0-5 °C using the circulator.
-
Slowly add 0.75 kg of 2-amino-5-methylbenzonitrile to the acid solution. Stir until a fine slurry is formed.
-
In a separate vessel, dissolve 0.43 kg of sodium nitrite in 1 L of deionized water and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
Step 2: Sandmeyer Reaction
-
In a separate large vessel, dissolve 0.90 kg of copper(I) bromide in 1 L of 48% hydrobromic acid. This may require gentle warming.
-
Transfer the copper(I) bromide solution to the 10 L reactor.
-
Slowly warm the reactor contents to 40-50 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 2-3 hours).
-
Once gas evolution has subsided, heat the reaction mixture to 80-90 °C for 1 hour to ensure complete reaction.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Add 5 L of toluene to the reactor and stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. The product will be in the organic (toluene) layer.
-
Wash the organic layer sequentially with 2 L of deionized water, 2 L of 5% sodium bicarbonate solution, and finally with 2 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the toluene solution under reduced pressure to obtain the crude product as a solid.
Step 4: Purification
-
The crude this compound can be effectively purified by recrystallization.[12]
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
If necessary, treat with activated charcoal to remove colored impurities and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50 °C.
-
Expected yield: 75-85% of a white to off-white crystalline solid.
Alternative Synthetic Route: Direct Bromination of m-Tolunitrile
An alternative approach is the direct electrophilic bromination of m-tolunitrile (3-methylbenzonitrile).[13][14][15] This method avoids the use of diazonium salts but requires careful control of reaction conditions to achieve the desired regioselectivity.
Mechanistic Considerations
In the electrophilic aromatic substitution of m-tolunitrile, the methyl group is an ortho-, para-director, while the nitrile group is a meta-director. The bromine will preferentially substitute at the positions most activated and least sterically hindered. This can lead to a mixture of isomers, necessitating careful purification.
Caption: Conceptual workflow for the direct bromination of m-tolunitrile.
Protocol Outline (For Research and Development)
This route is less established for large-scale production of the target isomer and would require significant process development to optimize yield and purity.
-
Reaction Setup: Dissolve m-tolunitrile in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst: Add a Lewis acid catalyst, such as iron(III) bromide.
-
Bromination: Add liquid bromine dropwise at a controlled temperature, often at or below room temperature.
-
Quenching and Work-up: Quench the reaction with a reducing agent solution (e.g., sodium bisulfite) to destroy excess bromine.[16] Perform an aqueous work-up similar to the Sandmeyer protocol.
-
Purification: The resulting isomeric mixture will likely require purification by column chromatography or fractional crystallization to isolate the desired this compound.[12]
Safety and Handling at Scale
Working with large quantities of bromine and hydrobromic acid necessitates stringent safety protocols.[11][17][18]
-
Bromine Handling: Bromine is highly toxic, corrosive, and a strong oxidizing agent.[19][20] All transfers and handling must be performed in a closed system or a well-ventilated fume hood.[19] Personal protective equipment, including heavy-duty chemical-resistant gloves, a face shield, and a respirator with an appropriate cartridge, is mandatory.[11][17][19] Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of spills.[19]
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry.[10] The protocol is designed to use them in situ as a solution, which is a critical safety measure.
-
Engineering Controls: For large-scale production, dedicated reactors with robust temperature control and containment systems are essential.[17] Scrubber systems should be in place to handle off-gases, particularly bromine vapors and nitrogen oxides.[17]
-
Emergency Preparedness: Ensure all personnel are trained on emergency procedures, including the location and use of safety showers, eyewash stations, and spill kits.[17]
Conclusion
The Sandmeyer reaction of 2-amino-5-methylbenzonitrile is the recommended and most reliable method for the large-scale synthesis of this compound. It offers high yields and a well-defined process. While direct bromination of m-tolunitrile is a potential alternative, it requires significant process optimization to manage regioselectivity and purification challenges. Adherence to strict safety protocols is paramount throughout the manufacturing process, particularly when handling hazardous reagents like bromine.
References
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- Sandmeyer reaction - Wikipedia.
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- BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com.
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- Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide.
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- 2-Bromo-5-Hydroxybenzonitrile: Key Material for Fine Chemical Synthesis.
- 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 15323111 - PubChem - NIH.
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Application Notes & Protocols: 2-Bromo-5-methylbenzonitrile as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction & Overview
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Success in drug discovery often hinges on the availability of versatile chemical building blocks that offer multiple pathways for derivatization. 2-Bromo-5-methylbenzonitrile (CAS: 42872-83-3) has emerged as a highly valuable intermediate for precisely this reason. Its structure, featuring a strategically substituted benzene ring with a bromine atom, a nitrile group, and a methyl group, provides a trifecta of reactive sites for synthetic chemists to exploit.
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are foundational to the assembly of biaryl and heteroaryl scaffolds prevalent in many active pharmaceutical ingredients (APIs).[1][2][3] The nitrile group is not merely a structural component but a versatile functional group that can be hydrolyzed to carboxylic acids, reduced to primary amines, or engaged in cycloaddition reactions to form nitrogen-containing heterocycles.[4] This multi-faceted reactivity profile makes this compound an indispensable tool for generating diverse compound libraries and optimizing lead candidates in drug development programs.
Section 2: Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and safety requirements is the bedrock of sound experimental design and a safe laboratory environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 42872-83-3 | [5] |
| Molecular Formula | C₈H₆BrN | [5] |
| Molecular Weight | 196.04 g/mol | [5] |
| Appearance | White to off-white powder/crystals | [5] |
| Melting Point | 61-65 °C | [5] |
| Boiling Point | ~225 °C | [5] |
Table 2: GHS Hazard & Precautionary Information
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H332 | Harmful if inhaled. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
Section 3: Core Synthetic Application: The Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl scaffolds, a motif frequently found in pharmaceuticals.[2][6][7] The reaction couples an organoboron species (like a boronic acid) with an organohalide. For this compound, the C-Br bond is the reactive site for this transformation.
The catalytic cycle proceeds through three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[8][9]
-
Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[8][10]
-
Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][9]
Section 4: Experimental Protocols
4.1 Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with a generic arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand if needed (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 196 mg, 1.0 mmol), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). If using a solid palladium catalyst and ligand, add them at this stage.
-
Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Scientist's Note: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This inerting step is critical for reproducibility and high yields.[11]
-
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane, 4 mL) and degassed water (1 mL) via syringe. The mixture should be stirred to create a suspension.
-
Scientist's Note: The aqueous phase is crucial for activating the boronic acid and facilitating the transmetalation step.[10]
-
-
Catalyst Addition: If using a liquid or air-sensitive catalyst, add it now via syringe under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical method involves taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing the filtrate. The reaction is complete upon consumption of the starting bromide.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[9][12]
4.2 Protocol: Synthesis of this compound via Cyanation
The title compound is typically synthesized via the cyanation of an aryl bromide precursor. Palladium-catalyzed methods offer high functional group tolerance and are often preferred over harsher copper-based Rosenmund-von Braun reactions.[13][14]
Materials & Reagents:
-
1,2-Dibromo-4-methylbenzene (or 2-Bromo-5-methyltoluene) (1.0 equiv)
-
Cyanide Source (e.g., K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)[13]
-
Palladium precatalyst (e.g., P2, 1-3 mol%)
-
Ligand (e.g., cataCXium A, 2-6 mol%)
-
Base (e.g., K₂CO₃ or KOAc)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure (Adapted from general literature protocols):
-
Setup: In a screw-top vial, combine the aryl bromide, K₄[Fe(CN)₆]·3H₂O, palladium precatalyst, ligand, and base.[13]
-
Inerting: Seal the vial and purge with an inert gas as described in Protocol 4.1.
-
Solvent Addition: Add degassed dioxane and a degassed aqueous solution of the base (e.g., KOAc) via syringe.[13]
-
Reaction: Heat the reaction mixture to 100 °C with stirring for 1-4 hours, or until starting material is consumed as monitored by GC-MS or LC-MS.
-
Work-up & Purification: After cooling, the reaction is worked up similarly to the Suzuki protocol, involving extraction with an organic solvent, washing, drying, and purification by column chromatography or recrystallization to afford this compound.
Section 5: Downstream Transformations of the Nitrile Group
The synthetic utility of this compound and its coupled products is greatly enhanced by the versatility of the nitrile group.
-
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions, typically by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH), to yield the corresponding benzoic acid.[15][16][17][18] This transformation is valuable for creating ligands for metal complexes or introducing a key acidic pharmacophore.
-
Reduction to Benzylamine: The nitrile can be reduced to a primary amine using various reagents, most commonly catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reductants like lithium aluminum hydride (LiAlH₄).[19][20][21] This provides access to a basic nitrogen center, a common feature in many APIs.
Section 6: Conclusion
This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its well-defined reactive sites allow for selective and sequential functionalization, making it an ideal starting point for the construction of complex molecules. The protocols and principles outlined in this guide, particularly the robust Suzuki-Miyaura coupling, provide a clear pathway for researchers to leverage this building block in the discovery and development of new therapeutic agents. By understanding the causality behind each experimental step, scientists can confidently adapt and optimize these methods to accelerate their research programs.
Section 7: References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Fors, B. P., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2008). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications. Retrieved from [Link]
-
National Institutes of Health. (2020). Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. Retrieved from [Link]
-
Brainly.in. (2020). How to convert benzonitrile to benzyl amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Gram-scale synthesis of benzylamine from benzonitrile. Retrieved from [Link]
-
Unknown. (n.d.). Hydrolysis of Benzonitrile. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the production of benzylamine and dibenzylamine. Retrieved from
-
Royal Society of Chemistry. (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Retrieved from [Link]
-
ChemBK. (2024). Benzonitrile, 2-bromo-5-methyl-. Retrieved from [Link]
-
ResearchGate. (2020). Construction of Biologically Important Biaryl Scaffolds Through the Direct C-H Bond Activation: Advances and Prospects. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
National Institutes of Health. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Molecules. Retrieved from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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Application Notes and Protocols for Copper-Catalyzed Reactions Involving 2-Bromo-5-methylbenzonitrile
Introduction: The Strategic Utility of 2-Bromo-5-methylbenzonitrile in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound emerges as a particularly valuable building block. Its structure presents a unique combination of functionalities: a bromine atom, an attractive handle for cross-coupling reactions; a nitrile group, a versatile precursor for amines, carboxylic acids, and various heterocycles; and a methyl group, which can influence steric and electronic properties or serve as a site for further modification.
Copper catalysis, a cost-effective and sustainable alternative to palladium-based methodologies, offers a powerful toolkit for the transformation of aryl halides like this compound.[1][2] Modern advancements in copper catalysis, particularly the development of sophisticated ligand systems, have overcome the classical limitations of harsh reaction conditions, enabling these transformations with high efficiency and broad functional group tolerance under milder protocols.[3][4]
This comprehensive guide provides detailed application notes and field-proven protocols for key copper-catalyzed reactions of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry at play. We will delve into two of the most powerful transformations for this substrate: the Ullmann C-N and C-O coupling reactions.
Part 1: The Ullmann Condensation: Forging C-N Bonds via Amination
The copper-catalyzed N-arylation of amines with aryl halides, a variant of the Ullmann condensation often referred to as the Goldberg reaction, is a fundamental method for constructing the biaryl amine motif.[1] This structure is a privileged scaffold in a multitude of biologically active molecules. For this compound, this reaction opens a direct pathway to a diverse array of N-aryl-2-amino-5-methylbenzonitrile derivatives.
Mechanistic Insights & The Role of Ligands
The currently accepted mechanism for the ligand-assisted Ullmann amination proceeds through a Cu(I)/Cu(III) catalytic cycle. The ligand, typically a chelating species like a diamine or an amino acid, plays a crucial role in stabilizing the copper center, increasing its solubility, and facilitating the key steps of oxidative addition and reductive elimination.[3]
The cycle is initiated by the coordination of the amine to the ligated Cu(I) complex, followed by deprotonation by a base to form a copper(I)-amidate species. This nucleophilic complex then undergoes oxidative addition with this compound to form a transient, high-energy Cu(III) intermediate. The final, facile reductive elimination step forges the C-N bond, yielding the desired N-arylated product and regenerating the active L-Cu(I) catalyst.[3][5]
Caption: Catalytic cycle for Ullmann C-N coupling.
Protocol 1: Ullmann Amination with Aniline
This protocol details the N-arylation of this compound with aniline, a representative aromatic amine. L-Proline is chosen as an effective and inexpensive amino acid ligand.[5]
Materials:
-
This compound (1.0 mmol, 196.04 mg)
-
Aniline (1.2 mmol, 111.74 mg, 109 µL)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg, 10 mol%)
-
L-Proline (0.2 mmol, 23.0 mg, 20 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 276.4 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk flask (25 mL) with magnetic stir bar
-
Standard laboratory glassware for workup and purification
Experimental Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask containing a magnetic stir bar, add this compound, potassium carbonate, copper(I) iodide, and L-proline.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Subsequently, add aniline (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath set to 110 °C. Stir the reaction mixture vigorously. The mixture will typically turn from a pale suspension to a darker, homogeneous solution as the reaction progresses.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of 1 M aqueous HCl and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-phenyl-5-methyl-2-aminobenzonitrile.
Data and Best Practices
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| CuI (10) | L-Proline (20) | K₂CO₃ (2) | DMF | 110 | 24 | Good to Excellent |
| CuI (5) | 1,10-Phenanthroline (10) | K₃PO₄ (2) | Dioxane | 100 | 18 | Good |
| Cu₂O (10) | None | Cs₂CO₃ (2) | DMSO | 120 | 24 | Moderate to Good |
Causality Behind Experimental Choices:
-
Catalyst: CuI is a common and effective Cu(I) source. Cu₂O can also be used and is sometimes preferred for its stability.[2]
-
Ligand: L-proline and 1,10-phenanthroline are excellent chelating ligands that stabilize the copper catalyst and accelerate the reaction, allowing for lower temperatures compared to ligand-free systems.[2][5]
-
Base: Anhydrous potassium carbonate or phosphate is crucial. The base deprotonates the amine, forming the active nucleophile. Cesium carbonate is often more effective due to its higher solubility in organic solvents but is also more expensive.[5]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or Dioxane are necessary to dissolve the reactants and the base, facilitating the reaction.[1] Anhydrous conditions are critical to prevent competing hydrolysis reactions.
Part 2: The Ullmann Condensation: Forging C-O Bonds via Etherification
The synthesis of diaryl ethers via the copper-catalyzed coupling of an aryl halide and a phenol is the classical Ullmann condensation.[1] This reaction is paramount for accessing structures found in numerous natural products and pharmaceuticals.[6] Applying this to this compound provides a direct route to 2-aryloxy-5-methylbenzonitriles.
Mechanistic Considerations
The mechanism of the Ullmann ether synthesis is analogous to the amination reaction. It involves a Cu(I)/Cu(III) catalytic cycle where a copper(I) phenoxide is the key nucleophilic intermediate. The choice of base is critical for the initial deprotonation of the phenol.[6] Ligands such as picolinic acid or diamines are often employed to facilitate the reaction at lower temperatures and with catalytic amounts of copper.[6]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-5-methylbenzonitrile
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methylbenzonitrile. Our goal is to provide in-depth troubleshooting strategies and practical solutions for common side reactions encountered during this specific transformation. By understanding the underlying mechanisms of these undesired pathways, you can optimize your reaction conditions to maximize the yield and purity of your target biaryl nitrile product.
Troubleshooting Guide: Diagnosing and Resolving Common Side Reactions
This section addresses the most frequently observed side products. Each entry details the problem, its likely chemical origins, and actionable strategies for mitigation.
Problem 1: Significant Formation of Dehalogenated Byproduct (3-methylbenzonitrile)
A. Identification
You observe a byproduct with a molecular weight corresponding to the starting material minus the bromine atom. This can be confirmed by GC-MS or by the appearance of a new aromatic proton signal in the 1H NMR spectrum where the carbon-bromine bond was previously located.
B. Mechanistic Cause
Dehalogenation (or hydrodehalogenation) is a common side reaction, particularly with electron-deficient aryl halides like this compound.[1][2] The electron-withdrawing nature of the nitrile group makes the ipso-carbon more susceptible to reactions that deviate from the main catalytic cycle. The primary cause is the formation of a palladium-hydride (Pd-H) species.[1][2] This reactive intermediate can arise from several sources, including trace water, alcohol solvents, or certain bases. The Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[2][3]
C. Solutions & Optimization Strategies
-
Optimize Your Base: Strong bases, especially alkoxides, can promote the formation of Pd-H species. Consider switching to weaker, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2]
-
Use an Anhydrous Solvent: While many Suzuki couplings tolerate water, if dehalogenation is severe, switching to a rigorously dried, aprotic solvent (e.g., dioxane, toluene) can minimize a key source of protons.
-
Select a Pd(0) Precatalyst: Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) must be reduced in situ to the active Pd(0) form. This reduction process can sometimes generate species that lead to side reactions. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes provide a cleaner reaction profile.[1]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can accelerate the rate of the desired reductive elimination, helping it to outcompete the dehalogenation pathway.[2]
Problem 2: Boronic Acid Homocoupling Dominates the Reaction
A. Identification
The primary byproduct is a symmetrical biaryl derived from the coupling of two molecules of your boronic acid or ester reagent. This is often observed alongside unreacted this compound.
B. Mechanistic Cause
The homocoupling of boronic acids is almost always caused by the presence of oxygen in the reaction mixture.[1][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) complexes can then facilitate an oxidative coupling of two boronic acid molecules, regenerating Pd(0) in the process.[3][5] This parasitic cycle consumes the boronic acid and stalls the desired cross-coupling reaction.
C. Solutions & Optimization Strategies
-
Rigorous Degassing is Critical: Ensure your solvent is thoroughly deoxygenated before use. The most effective method is to perform three "freeze-pump-thaw" cycles. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can be effective.[1][6]
-
Maintain a Positive Inert Atmosphere: Throughout the entire setup and reaction duration, maintain a slight positive pressure of an inert gas to prevent atmospheric oxygen from entering the vessel.[1]
-
Use a Pd(0) Source: As with dehalogenation, starting with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) avoids a Pd(II) reduction step that can be sensitive to reaction conditions and potentially initiate homocoupling.[4]
-
Consider a Reducing Agent: In some challenging cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by maintaining the palladium in its active Pd(0) state.[6]
Problem 3: Low Conversion due to Protodeboronation
A. Identification
The reaction stalls with significant starting material remaining, yet analysis of the crude mixture shows that the boronic acid partner has been consumed. You may also identify the arene byproduct corresponding to the protonated boronic acid.
B. Mechanistic Cause
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[7] This side reaction effectively destroys the nucleophilic partner in the coupling.[8][9] The stability of boronic acids varies greatly; heteroaryl boronic acids are particularly prone to this decomposition pathway.[3][8] The reaction is often catalyzed by the base required for the Suzuki coupling and is accelerated by proton sources like water.[10]
C. Solutions & Optimization Strategies
-
Switch to a More Stable Boron Reagent: Boronic acids are often in equilibrium with their corresponding boroxines. Using more stable boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, can significantly suppress protodeboronation.[1][3][7] MIDA boronates, in particular, engage in a "slow release" of the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[7]
-
Use Anhydrous Conditions: Since water is a key reagent in protodeboronation, running the reaction under strictly anhydrous conditions with a dry solvent and base can be highly effective.[9]
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation.[11] Consider using milder bases like K₃PO₄, K₂CO₃, or fluoride sources like CsF.
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of decomposition.[9] Run the reaction at the lowest temperature that still allows for efficient cross-coupling.
Problem 4: Hydrolysis of the Nitrile Functional Group
A. Identification
You observe byproducts where the -CN group has been converted into a primary amide (-CONH₂) or a carboxylic acid (-COOH). This can be confirmed by mass spectrometry (M+18 for amide, M+19 for acid) and IR or NMR spectroscopy.
B. Mechanistic Cause
Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under either acidic or basic conditions.[12][13] In the context of a Suzuki reaction, which is almost always run under basic conditions, the use of strong hydroxide bases (e.g., NaOH, KOH) in the presence of water, especially at elevated temperatures, can promote this undesired transformation.[14][15]
C. Solutions & Optimization Strategies
-
Avoid Hydroxide Bases: The most direct solution is to use non-hydroxide bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. These provide sufficient basicity for the catalytic cycle without promoting significant nitrile hydrolysis.
-
Minimize Water Content: If possible, reduce the amount of water used as a co-solvent or switch to an anhydrous system.
-
Control Temperature and Reaction Time: Use the minimum temperature and reaction time necessary for the completion of the cross-coupling. Prolonged heating increases the likelihood of hydrolysis.
Data & Diagrams
Table 1: Summary of Common Side Products and Causes
| Side Product Observed | Structure | Common Name | Primary Mechanistic Cause(s) |
| 3-methylbenzonitrile | Dehalogenation Product | Formation of Pd-H species; presence of proton sources.[2] | |
| Symmetrical Biaryl | R-R (from R-B(OH)₂) | Homocoupling Product | Presence of oxygen oxidizing the Pd(0) catalyst.[1][4] |
| Arene from Boronic Acid | R-H (from R-B(OH)₂) | Protodeboronation Product | Hydrolysis of the C-B bond, often base-catalyzed.[7] |
| 2-(Aryl)-5-methylbenzamide | Ar-C₆H₃(CH₃)-CONH₂ | Hydrolysis Product | Strong base (e.g., NaOH) and water at high temp.[14] |
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Key intermediates can be diverted from the main cycle into undesired pathways.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working at all. No product, no side products, just starting material. What are the first things to check?
A1: This usually points to a fundamental issue with the catalytic system.
-
Catalyst/Ligand Integrity: Ensure your palladium source and phosphine ligands have not degraded. [1]Phosphines are particularly susceptible to air oxidation. Use fresh reagents stored under an inert atmosphere.
-
Inert Atmosphere: The complete exclusion of oxygen is mandatory. [1]An inactive catalyst is often the result of oxidation. Re-check your degassing procedure and ensure all seals are airtight.
-
Base Quality: The base is crucial for the transmetalation step. [16]Ensure it is of high purity and, if required, anhydrous. For a difficult coupling, a stronger base like K₃PO₄ may be needed. [11] Q2: How does the electron-withdrawing nitrile group on this compound affect the reaction?
A2: The nitrile group has two main effects. First, it activates the aryl bromide towards oxidative addition, which is often the rate-limiting step. [3]This is generally beneficial. However, it also makes the aryl palladium intermediate more susceptible to side reactions like dehalogenation. [1] Q3: Is water necessary for this reaction? I see many procedures using aqueous base.
A3: Water is not strictly necessary but is often beneficial. It can help dissolve the inorganic base and facilitate the formation of the boronate species required for transmetalation. [17]However, as discussed, it is also a key component in protodeboronation and a potential source for dehalogenation. If you are facing these side reactions, switching to an anhydrous system is a key troubleshooting step.
Q4: Which catalyst/ligand system is a good starting point for this substrate?
A4: For an electron-deficient aryl bromide, a good starting point would be a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand. Buchwald ligands such as SPhos or XPhos are excellent choices as they promote fast reductive elimination and are effective for challenging couplings. [18][19]A typical catalyst loading is 1-2 mol% of palladium and 2-4 mol% of the ligand.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of the base, solvent, and temperature may be required for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1 M solution)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the base, the palladium precatalyst, and the ligand. [11]2. Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [11]3. Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common) with vigorous stirring. [11]5. Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS until the starting aryl bromide is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree for diagnosing and addressing common Suzuki coupling issues.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Protodeboronation.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ACS Publications.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). Molecules.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (n.d.). ACS Publications.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry.
- Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024). ChemRxiv.
- Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of 2-Bromo-5-methylbenzonitrile, a key intermediate in organic synthesis.[1] As a Senior Application Scientist, this resource is designed to provide both procedural guidance and a deeper understanding of the principles behind effective purification, enabling you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My crude this compound appears as a discolored powder. What are the likely impurities and how can I remove them?
Answer: Discoloration in the crude product often indicates the presence of residual starting materials, by-products from the synthesis, or degradation products. Common impurities can include unreacted starting materials or by-products from side reactions.
For colored impurities, a simple and effective first step during recrystallization is to treat the hot solution with a small amount of activated charcoal before filtration.[2] The activated charcoal will adsorb many colored organic impurities, which can then be removed by hot filtration. For a more comprehensive purification, column chromatography is recommended.
Question 2: I'm performing a recrystallization, but the product is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a point where the solute's solubility is exceeded at a temperature above its melting point. This compound has a melting point of 61-65 °C.[1][]
To resolve this, you can try the following:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation.
-
Slow cooling: Allow the solution to cool more slowly. This provides more time for proper crystal lattice formation.
-
Solvent system modification: Consider using a co-solvent system. For instance, dissolving the compound in a good solvent (like ethanol or ethyl acetate) and then slowly adding a poor solvent (like water or hexanes) until the solution becomes turbid can induce crystallization.[2]
Question 3: My yield after recrystallization is very low. What are the potential causes and how can I improve it?
Answer: Low recovery from recrystallization is a common issue and can stem from several factors:
-
Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of the product dissolved in the mother liquor even after cooling. To mitigate this, use the minimum amount of hot solvent necessary to fully dissolve the solid.[2]
-
Cooling is incomplete: Ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize crystal precipitation.[4]
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize on the filter paper. To prevent this, use a pre-warmed funnel and filter flask.[2]
-
Inappropriate solvent choice: The ideal solvent should have high solubility for the compound at high temperatures and low solubility at room temperature.[2]
Question 4: During column chromatography, my product is not eluting from the column or is eluting with impurities. What should I do?
Answer: These are common chromatography challenges that can be addressed by adjusting the mobile phase and column parameters.
-
Product not eluting: If the product remains at the top of the column, the eluent is not polar enough.[2] You will need to gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate system, you can increase the percentage of ethyl acetate.
-
Co-elution with impurities: If the product elutes with impurities, the chosen solvent system is not providing adequate separation.[5] You may need to screen different solvent systems using Thin Layer Chromatography (TLC) to find one that gives better separation between your product and the impurities. An ideal Rf value for the product on TLC for good column separation is around 0.3.[2] Also, ensure you have not overloaded the column with crude material. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[5]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Key physicochemical properties are summarized in the table below. Understanding these is crucial for selecting the appropriate purification method and conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrN | [1] |
| Molecular Weight | 196.04 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 61-65 °C | [1][] |
| Boiling Point | 290 °C | [] |
| Solubility | Soluble in methanol | [7] |
Q2: What safety precautions should I take when handling this compound?
A2: this compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8]
Q3: Which purification technique, recrystallization or column chromatography, is generally better for this compound?
A3: The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.
-
Recrystallization is often faster, more scalable, and uses less solvent. It is highly effective if the impurities have significantly different solubilities from the product in the chosen solvent.[4]
-
Column chromatography is more effective for separating complex mixtures, especially if impurities have similar polarities to the product. It generally yields a product of very high purity.[4]
For a first purification pass on a relatively crude mixture, recrystallization can be a good choice. If higher purity is required or if recrystallization fails to remove certain impurities, column chromatography is the preferred method.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of your purified this compound:
-
Melting Point Analysis: A sharp melting point range close to the literature value (61-65 °C) is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.[9]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique. A single sharp peak in the chromatogram indicates a pure compound.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.[9]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The ideal solvent and volumes should be determined through small-scale preliminary tests.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.[2]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Eluent Selection: Using TLC, determine a suitable mobile phase. A good starting point for many benzonitrile derivatives is a mixture of hexanes and ethyl acetate.[2] Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation. Collect fractions as the solvent flows through the column.[2]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Visual Workflow and Logic Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry.
- Benzonitrile, 2-bromo-5-methyl-. ChemBK.
- 2-Phenylbutyronitrile. Organic Syntheses.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- 3,5-Dibromo-2-pyrone. Organic Syntheses.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 42872-83-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound CAS#: 42872-83-3 [m.chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for 2-Bromo-5-methylbenzonitrile
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the nuances of this powerful C-N cross-coupling reaction. The presence of an electron-withdrawing nitrile group and the steric environment of the aryl bromide present unique challenges that require careful optimization of reaction conditions. This document provides a comprehensive resource, structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides, to empower you to achieve successful and reproducible outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the initial considerations for selecting a catalyst and ligand for the amination of this compound?
The choice of the palladium catalyst and, more critically, the phosphine ligand is paramount for the successful amination of an electron-deficient and sterically hindered substrate like this compound. The electron-withdrawing nature of the nitrile group can retard the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]
To overcome this, bulky and electron-rich biarylphosphine ligands are highly recommended.[2] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which facilitates oxidative addition and subsequent reductive elimination.[2]
Recommended Starting Points:
| Ligand Family | Specific Examples | Key Advantages for this Substrate |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | High activity for electron-deficient aryl bromides, promote fast reductive elimination.[1] |
| Josiphos Ligands | (CyPF-tBu) | Effective for coupling with primary nitrogen nucleophiles and heteroaryl halides.[1] |
| Bidentate Phosphines | BINAP, DPPF | Can be effective, particularly for primary amines, and may reduce side reactions in some cases.[2] |
For the palladium source, using a pre-formed palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] Pre-catalysts ensure a more consistent and reproducible generation of the active catalytic species.
Q2: What is the role of the base in this reaction, and which one should I choose?
The base plays a crucial role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, forming the corresponding amide, which then coordinates to the palladium center.[4] The choice of base is highly dependent on the pKa of the amine and the functional group tolerance of your substrates.
-
Strong Bases: For many primary and secondary alkyl amines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective.[3]
-
Weaker Bases: If your amine is more acidic (e.g., an aniline) or if your substrate contains base-sensitive functional groups, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are better alternatives.[3] However, reactions with weaker bases may require higher temperatures to achieve reasonable reaction rates.[5]
Q3: Which solvent is most suitable for the amination of this compound?
The choice of solvent is critical for ensuring the solubility of all reaction components, particularly the base.[6]
-
Aprotic, Non-polar Solvents: Toluene and dioxane are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations.[5][7]
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are also viable options.[5]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium catalyst and inhibit its activity.[3]
It is imperative to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by oxygen and water.[8]
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion of this compound
A lack of conversion is a common issue that can often be resolved through a systematic evaluation of the reaction parameters.
Potential Causes and Solutions:
-
Inactive Catalyst:
-
Cause: The active Pd(0) species is highly sensitive to oxygen. Inadequate inert atmosphere techniques, impure reagents, or improperly dried solvents can lead to catalyst deactivation.[6] The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[6]
-
Solution: Ensure a rigorously inert atmosphere by using a glovebox or standard Schlenk techniques. Use anhydrous, degassed solvents. Employing a more stable palladium pre-catalyst can also mitigate this issue.[3]
-
-
Suboptimal Ligand Choice:
-
Cause: The ligand may not be sufficiently electron-rich or sterically bulky to promote the challenging oxidative addition to the electron-deficient aryl bromide.
-
Solution: Screen a panel of bulky biarylphosphine ligands such as XPhos, RuPhos, or SPhos.[1]
-
-
Inappropriate Base:
-
Cause: The base may be too weak to effectively deprotonate the amine under the reaction conditions.
-
Solution: If using a weaker base like K₃PO₄, consider switching to a stronger base such as NaOtBu, provided your substrate is stable to these conditions.
-
-
Insufficient Temperature:
-
Cause: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[7] Monitor for any signs of decomposition at higher temperatures.
-
Problem 2: Formation of Side Products
The appearance of unexpected spots on your TLC or peaks in your GC-MS indicates the presence of side reactions.
Common Side Products and Mitigation Strategies:
-
Hydrodehalogenation (Replacement of Bromine with Hydrogen):
-
Cause: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate.[2] It is more prevalent with certain amines and at higher temperatures.
-
Solution:
-
Ligand Choice: Employing bulkier ligands can disfavor the geometry required for β-hydride elimination.
-
Temperature Optimization: Running the reaction at the lowest effective temperature can minimize this pathway.
-
-
-
Homocoupling of the Amine or Aryl Bromide:
-
Cause: This can occur due to catalyst decomposition or side reactions involving the active catalyst.
-
Solution: Adjusting the palladium-to-ligand ratio or using a more robust pre-catalyst can sometimes suppress homocoupling.
-
-
Reaction with the Nitrile Group:
-
Cause: While generally robust, the nitrile group can potentially undergo side reactions under harsh basic conditions or at very high temperatures.
-
Solution: If nitrile group reactivity is suspected, consider using a weaker base (e.g., Cs₂CO₃) and the lowest possible reaction temperature.
-
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocol: General Procedure for the Amination of this compound
This protocol is a general starting point and should be optimized for the specific amine being used.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium pre-catalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base, this compound, and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][10]
References
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-iodobenzonitrile. BenchChem.
- Wikipedia. (2023).
- Chemistry LibreTexts. (2023).
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Reddit. (2018).
- Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- BenchChem. (2025). Troubleshooting low yield in Buchwald-Hartwig amination of 4-Bromo-3,5-dimethylphenol. BenchChem.
- BenchChem. (2025). Troubleshooting a failed reaction involving 4-Bromophenylacetonitrile. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Wölfling, J., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2199-2208.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- The Synthetic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Sandmeyer Synthesis of 2-Bromo-5-methylbenzonitrile
Welcome to the technical support center for the synthesis of 2-Bromo-5-methylbenzonitrile via the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthesis. Our focus is on not just what to do, but why you're doing it, grounding our advice in the mechanistic principles of the reaction.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the Sandmeyer synthesis of this compound, providing concise and scientifically grounded answers.
Q1: What are the most common byproducts in the Sandmeyer synthesis of this compound?
A1: The most frequently encountered byproducts are 2-hydroxy-5-methylbenzonitrile (phenolic byproduct), biaryl compounds, and various azo dyes.[1] Phenol formation arises from the reaction of the diazonium salt with water, the solvent.[1] Biaryl byproduct formation is a known consequence of the radical mechanism of the Sandmeyer reaction.[1] Azo coupling can occur when the electrophilic diazonium salt reacts with an electron-rich aromatic species, such as the starting amine.
Q2: How do the electron-withdrawing nitrile group and the electron-donating methyl group on the starting material (2-amino-5-methylbenzonitrile) influence the reaction?
A2: The electronic nature of the substituents on the aromatic ring plays a crucial role. The electron-withdrawing cyano (-CN) group increases the reactivity of the diazonium salt towards nucleophilic attack, which can favor the desired Sandmeyer reaction.[2] Conversely, the electron-donating methyl (-CH3) group can increase the electron density of the ring, potentially making the diazonium salt more susceptible to azo coupling side reactions if the reaction conditions are not carefully controlled.
Q3: Why is it critical to maintain a low temperature (0-5 °C) during the diazotization step?
A3: Aryl diazonium salts are thermally unstable.[3] At temperatures above 5 °C, they can decompose prematurely, leading to the evolution of nitrogen gas and the formation of unwanted byproducts, particularly phenols.[3] Maintaining a low temperature ensures the stability of the diazonium salt intermediate, maximizing its concentration for the subsequent Sandmeyer reaction.
Q4: What is the role of the copper(I) bromide (CuBr) catalyst?
A4: Copper(I) bromide is a key catalyst that facilitates the conversion of the aryl diazonium salt to an aryl radical through a single electron transfer mechanism, with the concurrent loss of nitrogen gas.[1][4] The resulting aryl radical then reacts with a bromide species, ultimately forming the desired this compound and regenerating the active copper catalyst.
Q5: Can I use copper(II) bromide (CuBr₂) instead of copper(I) bromide?
A5: While Cu(I) is the active catalytic species, some protocols utilize a mixture of Cu(I) and Cu(II) salts, or even Cu(II) salts which can be reduced in situ.[5] However, for optimal results in a classic Sandmeyer reaction, Cu(I)Br is generally preferred as it directly participates in the radical-generating electron transfer step.
II. Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Inactive copper catalyst. | 1. Test for complete diazotization by adding a drop of the reaction mixture to starch-iodide paper; a blue-black color indicates excess nitrous acid and complete reaction. If negative, add more sodium nitrite solution dropwise. 2. Strictly maintain the temperature between 0-5 °C during diazotization and use the diazonium salt solution immediately. 3. Use freshly purchased, high-purity CuBr. |
| Significant formation of 2-hydroxy-5-methylbenzonitrile (phenolic byproduct) | 1. Reaction temperature was too high during diazotization or the Sandmeyer step. 2. The diazonium salt solution was allowed to stand for too long before use. | 1. Ensure rigorous temperature control throughout the process. Use an ice-salt bath for efficient cooling. 2. Prepare the diazonium salt solution and use it immediately in the subsequent Sandmeyer reaction. |
| Presence of colored impurities (often red or orange) in the crude product | 1. Azo coupling side reactions between the diazonium salt and unreacted 2-amino-5-methylbenzonitrile or other electron-rich species.[6] | 1. Ensure sufficient excess of acid during diazotization to fully protonate the starting amine, reducing its nucleophilicity. 2. Add the diazonium salt solution slowly to the CuBr solution to maintain a low concentration of the diazonium salt, minimizing self-coupling. |
| Formation of a tarry, intractable mixture | 1. Significant decomposition of the diazonium salt. 2. Multiple competing side reactions. | 1. Re-evaluate temperature control and the rate of addition of reagents. 2. Consider using more dilute reaction conditions to minimize intermolecular side reactions. |
| Difficulty in purifying the final product | 1. Co-elution of byproducts with similar polarity during column chromatography. 2. Oily product obtained after recrystallization. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. For recrystallization, ensure the correct solvent is chosen (high solubility when hot, low solubility when cold). Allow for slow cooling to promote crystal growth. If an oil forms, try adding a co-solvent or scratching the flask to induce crystallization. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials:
-
2-amino-5-methylbenzonitrile
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane (or diethyl ether) for extraction
-
Anhydrous magnesium sulfate (or sodium sulfate) for drying
-
Ice
Procedure:
Part A: Diazotization of 2-amino-5-methylbenzonitrile
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 2-amino-5-methylbenzonitrile (e.g., 0.1 mol) to a solution of 48% hydrobromic acid (e.g., 0.3 mol) in water.
-
Stir the mixture vigorously to form a fine suspension of the amine salt.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.11 mol) in deionized water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes. The solution should be used immediately in the next step.
Part B: Sandmeyer Reaction
-
In a separate, larger flask, dissolve copper(I) bromide (e.g., 0.12 mol) in 48% hydrobromic acid (e.g., 0.15 mol).
-
Slowly and carefully add the cold diazonium salt solution from Part A to the CuBr solution with vigorous stirring. A vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol/water.
IV. Visualizations
Diagram 1: Sandmeyer Reaction Mechanism
Caption: The two-stage mechanism of the Sandmeyer reaction.
Diagram 2: Major Byproduct Formation Pathways
Caption: Pathways to common byproducts in the Sandmeyer reaction.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the Sandmeyer synthesis.
V. References
-
U.S. Patent 8,088,960 B2, "Process for the production of substituted bromobenzenes," issued January 3, 2012.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Gallia, M., et al. (1996). Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer. Journal of the Chemical Society, Perkin Transactions 2, (7), 1597-1603. [Link]
-
GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 27). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Li, J., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Communications, 54(75), 10582-10585. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Hanson, P., et al. (2002). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2, (5), 1004-1011. [Link]
-
Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3171. [Link]
-
Wikipedia contributors. (2023, November 29). Azo coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
-
Kutama, I. U., et al. (2021). SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(1), 22-29. [Link]
-
ResearchGate. (2023). Azo coupling reactions structures and mechanisms. Retrieved from [Link]
-
Beilstein Journals. (2018). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Retrieved from [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Bromo-5-methylbenzonitrile
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-5-methylbenzonitrile. This resource is designed to provide expert-driven solutions to common challenges encountered during the purification of this versatile synthetic intermediate. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure the integrity of your research.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter post-synthesis, providing direct solutions and the scientific rationale behind them.
Issue 1: My final product is a persistent oil or fails to crystallize properly.
Question: After my work-up, the crude this compound is an oil, or it "oils out" during recrystallization instead of forming crystals. What's causing this and how do I fix it?
Answer:
"Oiling out" is a common issue where the solute's melting point is lower than the boiling point of the chosen solvent, causing it to separate as a liquid instead of crystallizing upon cooling.[1] The melting point of pure this compound is in the range of 61-65 °C.[2][3] If your product is oily at room temperature, it likely contains significant impurities that are depressing the melting point.
Causality and Solution Workflow:
-
Impurity Assessment: The first step is to identify the nature of the impurities. Residual solvent from the extraction process (e.g., dichloromethane, ethyl acetate) is a common culprit. Other possibilities include unreacted starting materials or side-products from the synthesis. A quick analysis by Thin Layer Chromatography (TLC) or ¹H NMR can provide valuable clues.
-
Solvent Removal: Ensure all extraction solvents are thoroughly removed using a rotary evaporator. For higher boiling point solvents like DMF or DMSO, high-vacuum distillation or an aqueous wash followed by extraction with a lower-boiling solvent may be necessary.
-
Recrystallization Solvent Selection: The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4][5]
-
Single Solvent: Start with solvents like isopropanol or ethanol.
-
Solvent System (Miscible Pair): An excellent approach is using a solvent pair like ethanol/water or ethyl acetate/hexanes.[4] Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., hot water or hexanes) dropwise until the solution becomes persistently cloudy. A few drops of the "good" solvent can be added to redissolve the solids, and then the solution should be allowed to cool slowly.[1]
-
Issue 2: My purified product has low purity, and I suspect isomeric or polybrominated impurities.
Question: I've performed a recrystallization, but my analytical data (HPLC/GC-MS) shows multiple peaks close to my product, suggesting the presence of hard-to-remove impurities. What are these and how do I separate them?
Answer:
This issue is common when the synthesis involves electrophilic aromatic bromination of m-tolunitrile. The directing effects of the methyl and nitrile groups can lead to the formation of isomeric monobrominated products or over-bromination.
Common Impurities and Their Origins:
| Impurity Name | Potential Source | Rationale |
| Dibromo-5-methylbenzonitriles | Electrophilic Aromatic Bromination | The product, this compound, is still an activated ring and can undergo a second bromination if excess brominating agent is used or reaction conditions are too harsh.[6] |
| Isomeric Bromobenzonitriles | Electrophilic Aromatic Bromination | Depending on the reaction conditions, bromination could potentially occur at other positions on the aromatic ring, though 2-bromo is the expected major product. |
| Benzylic Bromination Products | Radical Bromination | If conditions favor a radical mechanism (e.g., presence of UV light or radical initiators like AIBN or BPO with NBS), bromination can occur on the methyl group.[6][7][8] |
| Unreacted m-tolunitrile | Incomplete Reaction | Insufficient brominating agent or reaction time. |
Purification Strategy: Flash Column Chromatography
When recrystallization fails to separate closely related impurities, flash column chromatography is the method of choice.[4][9][10] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[11]
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC. The goal is to find a solvent mixture (e.g., hexanes/ethyl acetate) that gives your desired product a retention factor (Rf) of approximately 0.3-0.4 and shows good separation from the impurity spots.
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle air pressure to achieve a steady flow.[10]
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
-
Fraction Analysis:
Frequently Asked Questions (FAQs)
Q1: My synthesis was a Sandmeyer reaction starting from 2-amino-5-methylbenzonitrile. What specific impurities should I be looking for?
A1: The Sandmeyer reaction, while powerful, is known for specific side reactions.[12][13][14][15] Key impurities to watch for include:
-
Phenol byproduct (2-hydroxy-5-methylbenzonitrile): This forms when the intermediate diazonium salt reacts with water.[16][17] This impurity is significantly more polar than your product.
-
Unreacted starting material (2-amino-5-methylbenzonitrile): Results from incomplete diazotization.
-
Azo dye formation: Occurs if the diazonium salt couples with an electron-rich aromatic compound, often leading to highly colored impurities.[17]
These impurities generally have very different polarities from the desired product, making them relatively easy to remove via flash column chromatography. The polar phenol and amine can often be removed with an initial recrystallization as well.
Q2: How can I definitively assess the purity of my final product?
A2: A multi-pronged analytical approach is best for confirming purity.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for quantitative purity assessment in pharmaceutical analysis.[18] A reversed-phase C18 column with a mobile phase like acetonitrile/water is a common starting point for halogenated aromatic compounds.[16][18][19] Purity is typically determined by the area percentage of the main peak.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. It provides both retention time data and mass spectral data, which can help in the structural elucidation of unknown side products.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The presence of unexpected signals can indicate impurities, and integration of the signals can be used for quantification against a known standard.[16]
-
Melting Point Determination: A sharp melting point range that matches the literature value (61-65 °C) is a good indicator of high purity.[2][3][20] Impurities will typically cause the melting point to broaden and become depressed.
Q3: Can I use an acid/base wash to remove any specific impurities?
A3: Yes, an aqueous acid/base workup is a highly effective and simple purification step.
-
Dilute Acid Wash (e.g., 1M HCl): This will protonate and move any basic impurities, such as unreacted 2-amino-5-methylbenzonitrile, into the aqueous layer.
-
Dilute Base Wash (e.g., 1M NaOH or NaHCO₃): This will deprotonate and remove acidic impurities, such as the 2-hydroxy-5-methylbenzonitrile byproduct from a Sandmeyer reaction.
Always perform these washes after the initial reaction quench and before drying the organic layer.[21]
Visualization of Workflows
Purification Strategy Decision Tree
This diagram outlines the logical steps for selecting the appropriate purification method based on the initial state of your crude product.
Caption: Decision tree for selecting a purification method.
General Impurity Removal Workflow
This workflow illustrates a comprehensive approach from initial reaction work-up to final purity analysis.
Caption: Step-by-step impurity removal and analysis workflow.
References
- BenchChem. (2025). Application Notes and Protocols for 3-Bromo-5-(bromomethyl)benzonitrile.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 2-Bromo-5-nitrobenzonitrile.
- BenchChem. (2025).
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- BenchChem. (2025). This compound | 42872-83-3.
- Organic Syntheses. 2-PHENYLBUTYRONITRILE.
- Sigma-Aldrich. This compound 97%.
- Wikipedia. (2023). Sandmeyer reaction.
- ACS GCI Pharmaceutical Roundtable.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Magritek. (2025).
- Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- University of Colorado Boulder.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- BenchChem. (2025).
- Gannett, P. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Quora.
- BenchChem. (2025).
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- 21. Organic Syntheses Procedure [orgsyn.org]
Preventing dehalogenation in Suzuki coupling of 2-Bromo-5-methylbenzonitrile
<_ _>
Welcome to the technical support guide for the Suzuki-Miyaura coupling of 2-Bromo-5-methylbenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The focus is on overcoming the common and often frustrating side reaction of dehalogenation, which leads to the formation of 3-methylbenzonitrile instead of the desired coupled product.
Introduction: The Challenge with Electron-Deficient Aryl Bromides
This compound is an electron-deficient aryl halide due to the electron-withdrawing nature of the nitrile group (-CN). While this property facilitates the initial oxidative addition step of the Suzuki catalytic cycle, it also makes the substrate susceptible to a competing side reaction known as dehalogenation (or hydrodehalogenation).[1] This reaction replaces the bromine atom with a hydrogen, consuming the starting material and reducing the yield of the target biaryl compound. Understanding and controlling the factors that favor the desired cross-coupling over dehalogenation is critical for success.
Troubleshooting Guide: A-Question-and-Answer Approach
Issue 1: My primary product is the dehalogenated byproduct, 3-methylbenzonitrile. What is causing this?
This is the most common failure mode for this substrate. Dehalogenation typically occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle.[1] This Pd-H intermediate can then undergo reductive elimination with the aryl group to produce the unwanted dehalogenated product. Several factors can promote the formation of Pd-H species and subsequent dehalogenation.
Potential Cause & Recommended Actions:
-
Inappropriate Ligand Choice: The ligand is arguably the most critical factor. A ligand that is not sufficiently bulky or electron-donating may not promote the desired reductive elimination of the product efficiently, allowing the dehalogenation pathway to dominate.[1]
-
Action: Switch to a bulky, electron-rich biaryl phosphine ligand. Ligands from the Buchwald family, such as SPhos , XPhos , or RuPhos , are industry standards for challenging couplings and are highly effective at promoting the desired C-C bond formation while suppressing dehalogenation.[1][2][3] These ligands create a sterically hindered environment around the palladium center, which accelerates the reductive elimination step.[4]
-
-
Base is Too Strong or Inappropriate: Strong bases, particularly hydroxides (NaOH, KOH) or alkoxides, can promote the formation of Pd-H species and accelerate dehalogenation.[1][5]
-
Suboptimal Solvent System: Protic solvents like alcohols can be a source of hydrides, directly contributing to the formation of Pd-H species.[1][7]
-
Action: Use anhydrous aprotic solvents. Dioxane , toluene , or tetrahydrofuran (THF) are excellent choices.[1][5] If the reaction requires some water for solubility or to facilitate the transmetalation step, use a carefully controlled amount (e.g., a 10:1 or 20:1 mixture of organic solvent to water).[5]
-
-
Reaction Temperature is Too High: While higher temperatures can increase the rate of the desired reaction, they can also disproportionately accelerate the rate of dehalogenation.[5][8]
Issue 2: The reaction is sluggish and my starting material is not being consumed, even after extended reaction times.
A stalled reaction can be due to catalyst deactivation or an inefficient catalytic system for this specific substrate.
Potential Cause & Recommended Actions:
-
Inefficient Oxidative Addition: While this compound is electron-deficient, which generally favors oxidative addition, other factors can inhibit this crucial first step.[7]
-
Action: Ensure you are using an appropriate catalyst system. A palladium(0) source like Pd₂(dba)₃ combined with a bulky, electron-rich ligand like SPhos is a powerful combination that facilitates oxidative addition.[10] Alternatively, using a palladium(II) precatalyst (e.g., an SPhos-based G3 or G4 precatalyst) can provide a more stable and efficient entry into the catalytic cycle.[7][11]
-
-
Catalyst Inhibition: The nitrile group on the substrate or product, or the nitrogen on a heteroaryl boronic acid, can coordinate to the palladium center and inhibit catalysis.[9][12]
-
Action: Using a ligand with significant steric bulk, such as XPhos, can help prevent inhibitory coordination to the metal center, maintaining catalyst activity throughout the reaction.
-
-
Poor Quality Boronic Acid/Ester: The boronic acid coupling partner may be impure or unstable, leading to a side reaction called protodeboronation where the C-B bond is cleaved.[13][14] This consumes the nucleophile and stalls the reaction.
-
Action: Use a high-purity boronic acid. If protodeboronation is suspected, switch to a more stable boronic ester, such as a pinacol (Bpin) ester or a MIDA boronate ester .[7][11][14] These act as a "slow release" form of the boronic acid, maintaining a low concentration of the active species and minimizing decomposition.[14]
-
Frequently Asked Questions (FAQs)
Q1: Why are bulky biaryl phosphine ligands like SPhos so effective at preventing dehalogenation? A1: These ligands possess two key features: they are highly electron-rich and sterically demanding.[4][15] The electron-rich nature facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.[7] The steric bulk promotes the final, desired reductive elimination step to form the C-C bond, making this step kinetically faster than the competing dehalogenation pathway.[4][7]
Q2: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)? A2: For challenging couplings, starting with a boronic pinacol ester is often a superior strategy. Boronic acids, especially heteroaryl boronic acids, are prone to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[7] Pinacol esters are significantly more stable, preventing this decomposition and ensuring the nucleophilic partner is available throughout the reaction.[7]
Q3: What is the role of the base, and why is a weaker base like K₃PO₄ often better? A3: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[4][10] It activates the boronic acid to form a more nucleophilic boronate species. However, strong bases like NaOH can accelerate catalyst decomposition and the formation of palladium-hydride species that lead to dehalogenation.[1][16] A moderately strong, non-nucleophilic base like K₃PO₄ provides the necessary activation for transmetalation without promoting these detrimental side reactions.[1][5]
Q4: Is it necessary to degas the reaction mixture? A4: Absolutely. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can halt the catalytic cycle.[7] Oxidative conditions can also promote the homocoupling of the boronic acid. Rigorously degassing the solvent and maintaining an inert atmosphere (e.g., with Argon or Nitrogen) throughout the reaction is critical for achieving high yields and reproducibility.[5][17]
Mechanistic Considerations: Desired vs. Undesired Pathways
To visualize the challenge, it's helpful to understand the competing catalytic cycles. The desired Suzuki coupling pathway leads to your product, while the dehalogenation pathway consumes your starting material.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Homocoupling byproducts with 2-Bromo-5-methylbenzonitrile in Suzuki reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] When working with substrates like 2-Bromo-5-methylbenzonitrile, a common building block in medicinal chemistry and materials science, researchers often encounter challenges that can compromise yield and purity. A particularly persistent issue is the formation of homocoupling byproducts, where the starting materials react with themselves instead of with the intended cross-coupling partner.
This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you diagnose, mitigate, and prevent the formation of these undesired byproducts, specifically the homocoupling of this compound to form 5,5'-dimethyl-[2,2'-biphenyl]-4,4'-dicarbonitrile, and the self-coupling of the boronic acid partner.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a side reaction where two molecules of the same starting material couple together. In the Suzuki reaction of this compound, this can manifest in two primary ways:
-
Aryl Halide Homocoupling: Two molecules of this compound react to form a symmetrical biaryl. This is often referred to as an Ullmann-type reaction.[3][4]
-
Boronic Acid Homocoupling: Two molecules of the organoboron coupling partner react to form their corresponding symmetrical biaryl.[5][6]
Q2: What is the primary homocoupling byproduct of this compound?
A2: The primary homocoupling byproduct is 5,5'-dimethyl-[2,2'-biphenyl]-4,4'-dicarbonitrile. Its formation consumes the starting aryl bromide, reducing the overall yield of the desired cross-coupled product.
Q3: Why is homocoupling a significant problem?
A3: Homocoupling is problematic for several reasons:
-
Reduced Yield: It consumes starting materials, lowering the yield of the desired product.
-
Purification Challenges: The homocoupled byproducts often have similar physical properties (e.g., polarity, solubility) to the desired product, making separation by standard techniques like column chromatography difficult and time-consuming.[7]
-
Wasted Reagents: It leads to the inefficient use of often expensive starting materials, catalysts, and ligands.
Q4: What are the most common causes of homocoupling?
A4: The primary culprits behind homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[6][8][9] Dissolved oxygen can promote the oxidative homocoupling of boronic acids.[10][11] Additionally, Pd(II) species can directly mediate the coupling of two boronic acid molecules before being reduced to the catalytically active Pd(0) state.[6][8]
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q5: I'm observing a significant amount of a symmetrical biphenyl byproduct. How do I know if it's from my aryl bromide or my boronic acid?
A5: Differentiating between the two types of homocoupling is the first critical diagnostic step.
-
Analysis: The most straightforward method is to use Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the byproduct will definitively identify its origin.
-
Aryl Bromide Homocoupling Product: 5,5'-dimethyl-[2,2'-biphenyl]-4,4'-dicarbonitrile.
-
Boronic Acid Homocoupling Product: Varies depending on the boronic acid used.
-
-
Control Experiments: Running the reaction under standard conditions but omitting one of the coupling partners can also be informative.
-
No Boronic Acid: If you still observe a byproduct, it is likely from the homocoupling of this compound.
-
No Aryl Bromide: If a symmetrical biaryl forms, it confirms the homocoupling of your boronic acid.
-
Q6: My main problem is boronic acid homocoupling. What are the key factors promoting this, and how can I stop it?
A6: Boronic acid homocoupling is often the more prevalent issue and is primarily driven by two factors: oxygen and the presence of Pd(II) species.[6][8][9]
Cause 1: Presence of Oxygen Dissolved oxygen in the reaction mixture can facilitate an oxidative pathway for boronic acid homocoupling.[5][10][11]
-
Solution: Rigorous Degassing. Before adding the catalyst, thoroughly degas all solvents and the reaction mixture itself. This can be achieved by:
-
Inert Gas Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.[8][12]
-
Freeze-Pump-Thaw: For more sensitive reactions, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.[13] Maintain a positive pressure of inert gas throughout the reaction setup.[13]
-
Cause 2: Use of Pd(II) Precatalysts Pd(II) sources like Pd(OAc)₂ are common but can directly react with two molecules of the boronic acid to form the homocoupled product, generating the active Pd(0) catalyst in the process.[6][8] This essentially uses your valuable reagent as a reductant.
-
Solution 1: Switch to a Pd(0) Source. Start the reaction with a palladium source that is already in the active Pd(0) oxidation state. This bypasses the problematic reduction step.[9][13]
-
Recommended Pd(0) Catalysts: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).
-
-
Solution 2: Add a Mild Reducing Agent. If you must use a Pd(II) precatalyst, adding a mild reducing agent can help generate the Pd(0) species without consuming the boronic acid.[8]
-
Recommended Agent: Potassium formate has been shown to be effective in suppressing homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[8]
-
Q7: How does my choice of phosphine ligand impact homocoupling?
A7: The ligand is critical. It stabilizes the palladium center and modulates its reactivity, directly influencing the rates of desired versus undesired reaction pathways.[14][15]
-
The Problem: Ligands that are not sufficiently bulky or electron-donating may lead to a slow reductive elimination step. This increases the lifetime of the diorganopalladium(II) intermediate, providing more opportunity for side reactions.
-
The Solution: Use Bulky, Electron-Rich Ligands. Modern dialkylbiaryl phosphine ligands are designed to accelerate the key steps of the catalytic cycle, especially reductive elimination.[16][17] By making the final product-forming step faster, the catalyst is quickly regenerated, minimizing the time available for competing homocoupling pathways.[9][13]
| Ligand Class | Examples | Rationale for Use |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly effective, bulky, and electron-rich ligands that promote fast reductive elimination and are widely used to suppress homocoupling.[13][16] |
| Other Bulky Ligands | Tri-tert-butylphosphine (P(t-Bu)₃) | A classic example of a bulky, electron-donating ligand that can improve reaction efficiency. |
| Standard Ligands | Triphenylphosphine (PPh₃) | Less effective at preventing homocoupling compared to modern ligands, especially with challenging substrates. |
Q8: I've optimized my catalyst and ligand, but still see aryl halide homocoupling. What else can I check?
A8: While less common than boronic acid homocoupling in many systems, the Ullmann-type coupling of this compound can occur, particularly at high temperatures or with certain catalyst systems.[4]
-
Cause: High Temperature and Catalyst Concentration. Elevated temperatures can sometimes promote this reductive coupling pathway.
-
Troubleshooting Strategies:
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). The highly active catalyst systems mentioned above often allow for milder reaction conditions.
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to more side products. Ensure you are using a standard catalytic amount (typically 1-3 mol %).
-
Ensure Proper Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents) to ensure the aryl bromide is consumed by the desired cross-coupling pathway.
-
Visualizing the Mechanism: Key Pathways
Understanding the reaction mechanism is crucial for effective troubleshooting. The following diagrams illustrate the desired catalytic cycle and the competing pathways that lead to homocoupling.
Caption: Competing pathways leading to homocoupling byproducts.
Caption: A decision tree for troubleshooting homocoupling.
Experimental Protocols
Protocol 1: Optimized Procedure to Minimize Homocoupling
This protocol incorporates best practices to suppress the formation of homocoupling byproducts when using this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar, this compound, the arylboronic acid, and the finely ground K₃PO₄ to a flame-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. [18]3. Catalyst/Ligand Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe. [19]5. Final Degassing: Subsurface sparge the reaction mixture with argon for an additional 15 minutes to ensure maximum oxygen removal. [8]6. Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in 2-Bromo-5-methylbenzonitrile Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 2-bromo-5-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields. Here, we will dissect common problems and provide actionable, evidence-based solutions in a direct question-and-answer format. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with a deeper understanding for future experimental design.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish or failing. What are the most likely causes?
A1: Low to no yield in the Suzuki coupling of this compound is a frequent challenge. The primary culprits are often related to the electronic nature of the substrate and the stability of the reagents. Specifically:
-
Catalyst Inhibition or Deactivation: While less common than with substrates bearing more basic groups like anilines, the nitrile functionality can potentially coordinate to the palladium center, which may influence the catalytic cycle.[1][2][3]
-
Inefficient Oxidative Addition: The electron-withdrawing nature of the nitrile group can make the aryl bromide more reactive towards oxidative addition. However, steric hindrance from the ortho-bromo substituent can counteract this effect.[4][5]
-
Protodeboronation of the Boronic Acid: This is a very common side reaction where the boronic acid is replaced by a hydrogen atom, effectively removing it from the catalytic cycle. This is often exacerbated by the presence of water or acidic impurities.[6]
-
Homocoupling: The formation of biphenyl products from the boronic acid or biaryl products from the aryl bromide can reduce the yield of the desired cross-coupled product.[7]
Q2: I'm observing a significant amount of the debrominated starting material, 3-methylbenzonitrile. What is causing this and how can I minimize it?
A2: The formation of the debrominated product is a common side reaction in palladium-catalyzed cross-couplings. This hydrodehalogenation is typically caused by the formation of a palladium-hydride (Pd-H) species which can then reductively eliminate with the aryl halide.[8] To minimize this:
-
Ensure High-Purity Reagents: Impurities in solvents or reagents can be a source of the hydride. Always use freshly distilled and thoroughly degassed solvents.
-
Optimize the Base: The choice of base can influence the rate of hydrodehalogenation. Consider screening different bases.
-
Ligand Selection: The ligand can influence the stability of the Pd-H species. Switching to a different ligand may be beneficial.
Q3: My Buchwald-Hartwig amination with this compound is giving low yields. What are the key parameters to investigate?
A3: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[9][10] For this compound, consider the following:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) are often crucial to promote both the oxidative addition and the reductive elimination steps, as well as to prevent catalyst decomposition.[11]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used. The base's role is to deprotonate the amine, allowing it to coordinate to the palladium center.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically preferred.
Q4: In my Sonogashira coupling, I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
A4: Alkyne homocoupling is a major side reaction in Sonogashira couplings, primarily promoted by the copper(I) co-catalyst and the presence of oxygen.[12][13] To minimize this:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several efficient methods have been developed that avoid the use of a copper co-catalyst altogether.[14][15][16][17]
-
Use of a Co-solvent: In some cases, the choice of amine base and co-solvent can influence the rate of homocoupling.
Troubleshooting Guides
Scenario 1: Low Yield in Suzuki-Miyaura Coupling
Issue: A Suzuki-Miyaura reaction between this compound and an arylboronic acid is providing a yield of less than 30%, with significant starting material remaining.
Troubleshooting Workflow:
Troubleshooting steps for low Suzuki coupling yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester Stability: Boronic acids are prone to decomposition via protodeboronation and oxidation.[6] Consider using a more stable boronic ester, such as a pinacol ester.[18][19] Ensure the boronic acid is of high purity and has been stored properly.
-
Stoichiometry: Ensure the correct stoichiometry of reagents is being used. A slight excess of the boronic acid (1.2-1.5 equivalents) is common.
-
-
Assess Reaction Conditions:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[2]
-
Temperature: While many Suzuki couplings proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition.[1][20] If decomposition (formation of palladium black) is observed, consider lowering the temperature.
-
-
Optimize the Catalyst System:
-
Palladium Source: If using a Pd(II) source like Pd(OAc)₂, ensure it is fresh. Pre-catalysts are often more robust.
-
Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[21][22][23] Consider screening a panel of ligands.
Ligand Type Examples Rationale Monodentate Phosphines PPh₃, P(t-Bu)₃ Standard, but may be inefficient for challenging substrates. Buchwald Ligands SPhos, XPhos Bulky and electron-rich, often highly effective.[1] Bidentate Phosphines dppf, BINAP Can offer different coordination geometries and stability. -
-
Screen Bases:
-
The choice of base is crucial for activating the boronic acid.[1] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base can be solvent-dependent.
-
-
Evaluate the Solvent System:
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Degassed Toluene and Water (e.g., 4:1 ratio)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene and water via syringe.
-
Stir the reaction mixture at 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[2]
-
Scenario 2: Low Yield in Buchwald-Hartwig Amination
Issue: A Buchwald-Hartwig amination between this compound and a primary or secondary amine results in a low yield of the desired arylamine.
Troubleshooting Workflow:
Troubleshooting steps for low Buchwald-Hartwig amination yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Purity:
-
Ensure all reagents, especially the amine and the base, are of high purity and anhydrous.
-
-
Assess Reaction Setup:
-
The reaction is highly sensitive to oxygen.[25] Use of a glovebox or rigorous Schlenk technique is essential.
-
-
Optimize the Ligand:
-
The choice of ligand is paramount. For this substrate, bulky, electron-rich dialkylbiaryl phosphine ligands are often the most effective.
Ligand Rationale XPhos Often a good starting point for a wide range of substrates.[11] RuPhos Can be effective for less reactive amines. BrettPhos Particularly useful for coupling primary amines.[25] -
-
Screen Bases:
-
While KOtBu is common, other bases like LiHMDS or DBU can sometimes provide better results, especially if the substrate has base-sensitive functional groups.[26]
-
-
Adjust Solvent and Temperature:
-
Toluene is a standard solvent, but others like dioxane or THF can be effective.[25] The optimal temperature can vary depending on the reactivity of the coupling partners.
-
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (10 mol%)
-
KOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
In a glovebox, combine this compound, the amine, Pd₂(dba)₃, XPhos, and KOtBu in a dry reaction vessel.
-
Add the degassed toluene.
-
Seal the vessel and heat to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.[11]
-
Scenario 3: Low Yield in Sonogashira Coupling
Issue: A Sonogashira coupling of this compound with a terminal alkyne is producing low yields of the desired product, with significant alkyne homocoupling.
Troubleshooting Workflow:
Troubleshooting steps for low Sonogashira coupling yield.
Detailed Troubleshooting Steps:
-
Ensure a Rigorous Inert Atmosphere:
-
As mentioned, oxygen promotes Glaser coupling.[12] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.
-
-
Switch to Copper-Free Conditions:
-
Optimize Ligand and Base:
-
Adjust Solvent and Temperature:
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
(AllylPdCl)₂ (2.5 mol%)
-
P(t-Bu)₃ (10 mol%)
-
Piperidine (2.0 equiv)
-
Anhydrous, degassed acetonitrile
-
-
Procedure:
-
To a dry Schlenk tube, add this compound and (AllylPdCl)₂.
-
Seal the tube, evacuate, and backfill with nitrogen (repeat three times).
-
Add acetonitrile, followed by P(t-Bu)₃, the terminal alkyne, and piperidine via syringe.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, work up the reaction as appropriate for the product.[15]
-
References
- Gelman, D., & Buchwald, S. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(14), 2315–2318*. [Link]
- So, C. M., & Lau, C. P. (2003). A mild and general protocol for the copper-free Sonogashira coupling of aryl bromides with acetylenes has been developed. Organic Letters, 5(18), 3277-3280*. [Link]
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796*. [Link]
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142*. [Link]
- HZPT. (2024). what is used to protect the boronic acid enabling iterative suzuki-miyaura coupling? HZPT. [Link]
- Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445-454*. [Link]
- Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Accounts of Chemical Research, 40(4), 275-286*. [Link]
- Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 160-164*. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- Kumar, S., & Kumar, A. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. Organic Letters. [Link]
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
- ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions...
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15874–15889*. [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
- University of Rochester. (n.d.). Cross-Coupling Chemistry. University of Rochester. [Link]
- Rodriguez, A., & Moran, W. J. (2016). The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. Chemistry—A European Journal, 22(34), 11985-11988*. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Meadows, R. E. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969*. [Link]
- Chemistry LibreTexts. (2023).
- Kashani, S. K., Jessiman, J. E., & St-Cyr, D. (2020).
- Sharma, S., & Van der Eycken, E. V. (2017). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469*. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- ResearchGate. (2025). The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes.
- Wikipedia. (n.d.).
- Morin, M., & Organ, M. G. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 9(5), 896-903*. [Link]
- Scott, J. S., & Leadbeater, N. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735-1740*. [Link]
- Organic Chemistry Portal. (n.d.).
- Frontiers. (2021). Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Frontiers in Chemistry, 9, 697968. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844*. [Link]
- ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Brominated Porphyrins with Functionalized Organomagnesium Reagents: Direct Preparation of Functional-Group-Bearing Free Base Porphyrins.
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Catalyst selection for efficient coupling of 2-Bromo-5-methylbenzonitrile
An Application Scientist's Guide to Catalyst Selection for Efficient Coupling of 2-Bromo-5-methylbenzonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound as a key building block. The unique electronic properties of this substrate—possessing both an electron-donating methyl group and an electron-withdrawing, potentially coordinating nitrile group—present specific challenges in palladium-catalyzed cross-coupling reactions.
As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate these challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your experimental workflow and maximize your success.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My coupling reaction with this compound is resulting in low yield or complete recovery of starting material. What are the likely causes and how can I fix this?
Answer: Low conversion is a common issue, often stemming from suboptimal catalyst activity or reaction conditions. The electronic nature of this compound requires a carefully chosen catalytic system. Here’s a breakdown of potential causes and solutions:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[1] Inadequate degassing or a poor inert atmosphere can cause catalyst oxidation and deactivation.
-
Poor Ligand Choice: Standard ligands like PPh₃ may be insufficient for this substrate. The electron-withdrawing nitrile group deactivates the aryl bromide towards oxidative addition, which is often the rate-determining step.[5][6]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate of oxidative addition and reductive elimination.[7][8] For Suzuki-Miyaura couplings, ligands like XPhos, SPhos, or dtbpf are excellent starting points.[9] For Buchwald-Hartwig aminations, RuPhos or BrettPhos are often highly effective.[10][11] Screening a small panel of ligands is a prudent step.
-
-
Inappropriate Base or Solvent: The choice of base is critical for the transmetalation step in Suzuki couplings and for amine deprotonation in Buchwald-Hartwig reactions.[4][5][12] Poor solubility of the base or reactants can also stall the reaction.
-
Solution: For Suzuki couplings, an aqueous solution of a base like K₂CO₃ or K₃PO₄ in a solvent such as 1,4-dioxane or toluene/water is a standard starting point.[4][9] If you observe significant protodeboronation of your boronic acid, switching to anhydrous conditions with a base like K₃PO₄ may help.[9] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS is typically required.[13][14]
-
Question: I'm observing significant amounts of 5-methylbenzonitrile (debromination) and/or biaryl homocoupling products. How can I minimize these side reactions?
Answer: The formation of these byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling.
-
Hydrodebromination (Reduction): This occurs when the aryl halide is reduced instead of coupled. High temperatures and certain bases can promote this side reaction.[4]
-
Homocoupling: This is the self-coupling of the boronic acid partner in a Suzuki reaction and is often promoted by the presence of oxygen.[2]
-
Solution: This reinforces the need for a strictly inert, oxygen-free atmosphere. Ensure your degassing procedure is robust and that there are no leaks in your reaction setup.[2] Using a slight excess (e.g., 1.1–1.2 equivalents) of the boronic acid can sometimes favor the cross-coupling pathway over homocoupling.[2] Bulky ligands can also help suppress homocoupling.[9]
-
Question: I suspect my catalyst is being deactivated. Could the nitrile group on my substrate be the cause?
Answer: Yes, this is a valid concern. While the nitrile group is electron-withdrawing, which can be beneficial, its nitrogen lone pair can also coordinate to the palladium center.[2] This coordination can lead to catalyst inhibition or the formation of inactive complexes, effectively taking the catalyst out of the catalytic cycle.[15]
-
Solution 1: Use Bulky Ligands: The most effective strategy is to use sterically demanding ligands (e.g., XPhos, RuPhos). The bulk of the ligand can sterically shield the palladium center, making it more difficult for the nitrile group to coordinate.[9]
-
Solution 2: Ligand-to-Substrate Stoichiometry: In some cases, ensuring a sufficient excess of the ligand relative to the palladium precursor can help maintain the desired L-Pd active species in the catalytic cycle.
-
Solution 3: Consider Additives: In specific cases, Lewis acids have been used to bind to coordinating groups on a substrate, preventing them from poisoning the catalyst. However, this approach requires careful optimization.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst system is the best starting point for a Suzuki-Miyaura coupling with this compound?
A good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[9][16] Alternatively, using a pre-formed palladacycle precatalyst like XPhos Pd G3 or G4 offers greater reliability and ease of handling. A common base and solvent system to begin with is K₂CO₃ or K₃PO₄ in a 4:1 mixture of 1,4-dioxane and degassed water, with a reaction temperature between 80-100 °C.[4][9][16]
Q2: For a Buchwald-Hartwig amination, how do I choose between different generations of ligands?
The choice depends on the amine coupling partner.
-
First-generation ligands (e.g., P(t-Bu)₃) are effective for some simple secondary amines.
-
Bidentate ligands like BINAP and DPPF were an improvement, allowing for the coupling of primary amines.[17]
-
Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) represent the state-of-the-art and are generally the most effective choice for a wide range of challenging substrates, including primary and hindered amines, and for substrates like this compound.[10][18] These ligands promote fast reductive elimination, which is often crucial for C-N bond formation.[17]
Q3: What are the key considerations for a Sonogashira coupling with this substrate, especially regarding the copper co-catalyst?
The Sonogashira coupling of terminal alkynes with aryl halides typically uses a dual catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[19][20]
-
Catalyst System: A common starting point is Pd(PPh₃)₂Cl₂ with CuI in the presence of an amine base like triethylamine (which often serves as the base and part of the solvent).[21]
-
Copper-Free Conditions: A significant consideration is the potential for alkyne homocoupling (Glaser coupling), which is promoted by the copper co-catalyst. If this is a major issue, "copper-free" Sonogashira protocols have been developed. These often require specific ligands or different reaction conditions to facilitate the catalytic cycle without copper.[22]
-
Inert Atmosphere: Like other palladium-catalyzed reactions, maintaining an inert atmosphere is critical to prevent both catalyst deactivation and alkyne homocoupling.[22]
Q4: How does the choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) impact the efficiency of these coupling reactions?
The base plays a crucial role and its function differs between reaction types.
-
In Suzuki-Miyaura Coupling: The base is required to activate the organoboron species to facilitate transmetalation.[12] The order of reactivity is generally K₃PO₄ > K₂CO₃ > NaHCO₃. K₃PO₄ is a strong base that often gives good results, while Cs₂CO₃ can be effective for particularly challenging couplings.[3] The choice can also influence side reactions like debromination.[4]
-
In Buchwald-Hartwig Amination: A strong, non-nucleophilic base is needed to deprotonate the amine (or the N-H bond in the intermediate Pd-complex), which is a key step in the catalytic cycle.[14] Sodium tert-butoxide (NaOtBu) is the most common and effective base, though others like LHMDS or K₃PO₄ can also be used.[13] Weaker bases like K₂CO₃ are generally not sufficient.[10]
Q5: What is the role of water in Suzuki-Miyaura couplings, and should I use anhydrous or aqueous conditions?
Water can play a beneficial role in Suzuki couplings. It helps to dissolve the inorganic base (like K₂CO₃) and can facilitate the formation of the reactive boronate species necessary for transmetalation.[9] For many standard Suzuki reactions, a mixture of an organic solvent (like dioxane or toluene) with water is optimal.[4] However, if you are experiencing significant protodeboronation (hydrolysis of the boronic acid before it can couple), switching to anhydrous conditions with a base like K₃PO₄ or using a more stable boronic ester (e.g., a pinacol ester) can be an effective solution.[1][4][9]
Section 3: Comparative Data & Experimental Protocols
Table 1: Representative Catalyst Systems for Coupling with Aryl Bromides
This table summarizes typical starting conditions for various coupling reactions with substrates analogous to this compound. Yields are representative and will vary based on the specific coupling partner.
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O | 100 | >85 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | NaOtBu (1.4 eq) | Toluene | 100-110 | >90 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2 mol%) | PPh₃ (4 mol%) | Et₃N | THF | 65 | >80 |
| with CuI (4 mol%) |
Data compiled from principles and examples in cited literature.[16][21][23]
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.[16]
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point for the amination of this compound.
-
Glovebox Setup: Inside an inert atmosphere glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried Schlenk tube or reaction vial.
-
Reagent Addition: Add this compound (1.0 eq) and a magnetic stir bar. Seal the vessel.
-
Solvent and Amine Addition: Remove the vessel from the glovebox. Under a positive pressure of argon, add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1-0.2 M.[23] Then, add the amine coupling partner (1.1-1.2 eq) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[23][24]
Section 4: Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for initial troubleshooting of low-yield coupling reactions.
Diagram 2: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The fundamental steps of the Buchwald-Hartwig amination catalytic cycle. [17][23]
References
- BenchChem. (2025). Troubleshooting low yields in the Suzuki coupling of 2,6-dichloro-3-nitropyridine. BenchChem Technical Support. Link
- BenchChem. (2025). Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromo-5-methoxybenzothiazole. BenchChem Technical Support. Link
- Reddit r/Chempros Community. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. Link
- PubMed Central (PMC). (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- ResearchGate. (2021). The cross-coupling of bromobenzene and p-iodobenzonitrile by the sequence of lithiation, borylation, and Suzuki-Miyaura coupling in a flow (monolith B reactor).
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Support. Link
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-iodobenzonitrile. BenchChem Technical Support. Link
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
- Wikipedia. (n.d.).
- ChemRxiv. (2021).
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Link
- Chemistry LibreTexts. (2023).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. Link
- ResearchGate. (2018). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Link
- BenchChem. (2025). Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes. BenchChem Technical Support. Link
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Link
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Link
- Reddit r/Chempros Community. (2024). Struggling with Suzuki Reaction. Reddit. Link
- National Institutes of Health (NIH). (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Link
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Link
- Royal Society of Chemistry. (2013). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. Link
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (2021). Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Link
- National Institutes of Health (NIH). (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Link
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Link
- BenchChem. (2025). The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide. BenchChem Technical Support. Link
- PubMed Central (PMC). (2011). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds.
- YouTube. (2021). Buchwald-Hartwig Amination Reaction. Harish Chopra - SLIET Longowal. Link
- Flow Chemistry. (n.d.). Sonogashira Coupling. Flow Chemistry. Link
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-5-iodobenzonitrile in Cross-Coupling Reactions. BenchChem Technical Support. Link
- ResearchGate. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ResearchGate. (2021). Key ligands used in palladium-mediated cross-coupling reactions.
- ResearchGate. (2004). New ligands for aqueous-phase palladium-catalyzed cross-coupling: Catalytic activity and application to nucleoside modification.
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- 15. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-methylbenzonitrile
Welcome to the technical support center for 2-Bromo-5-methylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The strategic selection of a solvent is paramount, often dictating the success, efficiency, and selectivity of a reaction. This document provides in-depth, field-proven insights into troubleshooting common issues related to solvent choice in key transformations of this compound.
Section 1: General FAQs on Solvent Selection
This section addresses foundational questions regarding solvent properties and their general impact on chemical reactivity.
Q1: My reaction with this compound is not working. How do I begin to troubleshoot the solvent?
A1: When a reaction fails, the solvent is a primary suspect. First, ensure your starting material, this compound (a powder with a melting point of 61-65 °C), is fully dissolved at the reaction temperature.[1] Incomplete dissolution is a common cause of low conversion. If solubility is adequate, the solvent's polarity and its ability to stabilize intermediates or interact with reactants become critical. The choice between a polar protic, polar aprotic, or non-polar solvent can dramatically alter the reaction mechanism and outcome.[2]
Q2: What is the practical difference between polar protic and polar aprotic solvents, and why is it so critical for my reaction?
A2: This distinction is fundamental to controlling reaction pathways.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[3] They are excellent at stabilizing both cations and anions. However, they can form a "solvation shell" around anionic nucleophiles (like CN⁻, OR⁻) through hydrogen bonding, which severely hinders their reactivity in Sₙ2 and SₙAr reactions.[4][5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) possess dipoles but lack acidic protons.[6] They are poor hydrogen bond donors. They effectively solvate cations but leave anions relatively "naked" and highly reactive.[7] This makes them the solvents of choice for many reactions involving anionic nucleophiles, such as Sₙ2 and SₙAr.[5][6]
The flowchart below provides a basic decision-making framework for initial solvent screening.
Caption: Initial solvent selection guide based on reaction type.
Q3: Where can I find a quick reference for the properties of common solvents?
A3: The following table summarizes key properties of solvents frequently used in organic synthesis. The dielectric constant (ε) is a common measure of polarity; higher values indicate greater polarity.[8][9]
| Solvent | Abbreviation | Dielectric Constant (ε at 20°C) | Type | Boiling Point (°C) |
| Water | H₂O | 80.1 | Polar Protic | 100 |
| Dimethyl Sulfoxide | DMSO | 46.7 | Polar Aprotic | 189 |
| Acetonitrile | MeCN | 37.5 | Polar Aprotic | 82 |
| N,N-Dimethylformamide | DMF | 36.7 | Polar Aprotic | 153 |
| Methanol | MeOH | 32.7 | Polar Protic | 65 |
| Ethanol | EtOH | 24.6 | Polar Protic | 78 |
| Acetone | - | 20.7 | Polar Aprotic | 56 |
| Tetrahydrofuran | THF | 7.6 | Polar Aprotic | 66 |
| Toluene | - | 2.4 | Non-Polar | 111 |
| 1,4-Dioxane | - | 2.3 | Non-Polar | 101 |
| Hexane | - | 1.9 | Non-Polar | 69 |
| Data compiled from various sources.[9][10][11][12] |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki, Sonogashira, and Heck couplings. Solvent choice is critical for catalyst activity and stability.[13]
Q4: My Suzuki-Miyaura coupling is giving low yield. The catalyst is Pd(PPh₃)₄ and the base is K₂CO₃. Could the solvent (anhydrous toluene) be the problem?
A4: Yes, very likely. While toluene can work, Suzuki couplings often struggle in strictly non-polar, anhydrous conditions, primarily because the inorganic base (K₂CO₃) has extremely poor solubility.[14] The reaction requires a solvent system that can dissolve the organic substrate, the organoboron reagent, the palladium catalyst, and the inorganic base to some extent.
-
Causality & Solution: The crucial transmetalation step of the Suzuki cycle is often facilitated by a polar, protic co-solvent.
-
Troubleshooting Step 1: Switch to a polar aprotic solvent like DMF or THF. These solvents are generally better at dissolving the various reaction components.[15]
-
Troubleshooting Step 2: Add water as a co-solvent (e.g., a 3:1 to 5:1 mixture of organic solvent to water). Water significantly increases the solubility of the inorganic base, accelerating the reaction.[14][16] Biphasic systems are highly effective.[17]
-
Consideration: Be aware that the choice of solvent can sometimes influence selectivity in more complex substrates, though the effect is not always predictable by dielectric constant alone.[18][19]
-
Q5: I am attempting a Sonogashira coupling between this compound and a terminal alkyne. What solvent system is recommended to avoid side reactions like homocoupling?
A5: The Sonogashira reaction must effectively dissolve a lipophilic aryl bromide, a copper acetylide intermediate, an inorganic base, and palladium complexes.[20] This presents a challenge that solvent choice can address.
-
Causality & Solution: Polar aprotic solvents are generally preferred as they can stabilize polar intermediates in the catalytic cycle.[20]
-
Recommended Solvents: DMF, NMP, or THF are excellent starting points. Amines like triethylamine or diisopropylamine are often used as both the base and a co-solvent.[21][22]
-
Troubleshooting Homocoupling (Glaser coupling): If you observe significant formation of the alkyne dimer, it suggests the copper-catalyzed pathway is too dominant. While not strictly a solvent issue, ensuring the reaction is rigorously deoxygenated is critical, as oxygen promotes homocoupling. Using a solvent that has been properly degassed can help minimize this side reaction. In some cases, running the reaction in water under micellar catalysis conditions can provide excellent results at room temperature, even without a copper co-catalyst.[23]
-
Q6: My Heck reaction of this compound with an acrylate is sluggish and requires very high temperatures ( >120 °C), leading to decomposition. How can the solvent help?
A6: High temperatures in Heck reactions are often necessary to promote the oxidative addition of less reactive aryl bromides.[24] However, the right solvent can facilitate the reaction at lower temperatures.
-
Causality & Solution: Highly polar solvents are known to stabilize the charged intermediates in the catalytic cycle and can accelerate the reaction.[24]
-
Recommended Solvents: Polar aprotic solvents such as DMF, DMAc, or NMP are standard choices as their high boiling points are compatible with the required temperatures.[25]
-
To Lower Temperature: Using a solvent mixture like DMF/H₂O (1:1) can sometimes allow the reaction to proceed efficiently at lower temperatures (e.g., 80 °C).[24] The choice of a highly active catalyst system, often involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), is also crucial for activating aryl bromides under milder conditions.[25]
-
Caption: Troubleshooting workflow for cross-coupling reactions.
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SₙAr) Reactions
The electron-withdrawing nitrile group on this compound can activate the aromatic ring towards nucleophilic attack, allowing for displacement of the bromide. This pathway is exquisitely sensitive to solvent effects.
Q7: I am trying to displace the bromide on this compound with sodium methoxide, but I see no product formation in methanol. Why is this SₙAr reaction failing?
A7: This is a classic and critical example of solvent effects. Your choice of a polar protic solvent (methanol) is preventing the reaction.
-
Causality & Solution: The methoxide anion (CH₃O⁻) is a strong nucleophile, but in methanol, the solvent's hydroxyl protons form strong hydrogen bonds with it.[4] This creates a "solvation cage" that stabilizes the nucleophile, drastically lowering its energy and making it non-reactive.[7] To facilitate an SₙAr reaction, the nucleophile must be highly reactive.
-
The Fix: You must switch to a polar aprotic solvent . Solvents like DMSO or DMF will dissolve the sodium methoxide but will not form hydrogen bonds with the anion.[7] This "naked" methoxide is significantly more nucleophilic and will readily attack the aromatic ring to initiate the SₙAr mechanism. SₙAr reactions show large rate increases when switching from protic to polar aprotic solvents.[26]
-
Caption: Role of polar aprotic solvents in stabilizing the SₙAr intermediate.
Section 4: Troubleshooting Nitrile Group Reductions
The nitrile functional group can be readily reduced to a primary amine, a valuable transformation in drug discovery. The choice of reducing agent dictates the required solvent.
Q8: I am reducing the nitrile group with LiAlH₄. What is the best solvent, and what precautions should I take?
A8: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent. It reacts violently with protic solvents.
-
Causality & Solution: The hydride (H⁻) reacts with acidic protons. Therefore, you must use a dry, non-aqueous, ethereal solvent .
-
Recommended Solvents: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are standard.[27][28]
-
Critical Troubleshooting: If your reaction is sluggish or fails, the most likely cause is wet solvent or glassware, which quenches the LiAlH₄. Ensure all materials are rigorously dried before use. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Q9: When I reduce the nitrile via catalytic hydrogenation (H₂/Raney Ni), I get significant amounts of secondary and tertiary amine byproducts. Can the solvent help improve selectivity for the primary amine?
A9: Yes, this is a common problem in catalytic nitrile reductions. The intermediate imine can be attacked by the primary amine product, leading to over-alkylation.[29]
-
Causality & Solution: The formation of secondary and tertiary amines can be suppressed by modifying the solvent system.
-
Troubleshooting: The most common and effective solution is to use an alcoholic solvent saturated with ammonia .[30] Typically, the reaction is run in ethanol (EtOH) or methanol (MeOH) with either gaseous ammonia bubbled through or by using ammonium hydroxide.[29][30] The excess ammonia competes with the primary amine product for reaction with the intermediate imine, effectively shutting down the pathway to byproduct formation.
-
Section 5: Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure and should be optimized for specific substrates and scales.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture of Toluene/Ethanol/Water (e.g., 4:1:1 ratio) via syringe. The total solvent volume should be sufficient to make the solution approximately 0.1 M in the limiting reagent.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[31]
References
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- ChemBK. (2024). Benzonitrile, 2-bromo-5-methyl-.
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- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Quora. (2017). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Wikipedia. (n.d.). Nitrile reduction.
- Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
- Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry).
- Molecules. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- ResearchGate. (2014). How do you distinguish the polarity of organic solvent?
- ChemicalBook. (n.d.). This compound CAS#: 42872-83-3.
- Organic Chemistry World. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Scribd. (n.d.). Dielectric Constants of Common Solvents.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- Reddit. (n.d.). Troubleshooting a difficult Heck reaction.
- Benchchem. (n.d.). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
- Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES.
- ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Benchchem. (n.d.). Technical Support Center: Solvent Effects on Nucleophilic Substitution for Nitrile Synthesis.
- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
- Honeywell. (n.d.). Dielectric Constant.
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo-5-iodobenzonitrile in Cross-Coupling Reactions.
- Israel Journal of Chemistry. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- The Journal of Organic Chemistry. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Arkat USA. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Molecules. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Organic Letters. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
- ResearchGate. (n.d.). Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzonitrile in Organic Solvents.
- YouTube. (n.d.). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem.
- NROChemistry. (n.d.). Heck Coupling.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzonitrile CAS#: 156001-51-3.
- ResearchGate. (n.d.). Solvent Hydrogen Bonding and Structural Effects on Nucleophilic Substitution Reactions.
- PubChem. (n.d.). 2-Bromo-5-hydroxybenzonitrile.
- chemBlink. (n.d.). SDS of this compound.
- Journal of Organic Chemistry. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
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Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-5-methylbenzonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing the Buchwald-Hartwig amination of 2-bromo-5-methylbenzonitrile. This substrate presents a unique set of challenges due to the steric hindrance imposed by the ortho-bromo substituent and the electronic influence of the para-nitrile group. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these challenges and achieve optimal reaction outcomes.
Troubleshooting Guide: Overcoming Common Hurdles
Low to no product yield is a common frustration in complex cross-coupling reactions. The following section addresses the most probable causes for suboptimal results with this compound and provides a systematic approach to problem-solving.
Issue 1: Low or No Conversion of Starting Material
Possible Cause A: Inactive Catalyst
The active Pd(0) species is the engine of the Buchwald-Hartwig amination and is notoriously sensitive to oxygen. Inadequate inert atmosphere techniques, impure reagents, or improperly dried solvents can lead to catalyst deactivation. While generating the catalyst in situ from sources like Pd(OAc)₂ is possible, using palladium pre-catalysts is often more reliable for achieving a consistent and active catalytic species.[1]
-
Solution:
-
Ensure rigorous inert atmosphere conditions by using degassed solvents and thoroughly purging the reaction vessel with argon or nitrogen.
-
Employ a palladium pre-catalyst, such as a G3 or G4 palladacycle, which can be activated by a weak base at room temperature.[2]
-
If using a Pd(II) source like Pd(OAc)₂, ensure the presence of a suitable reducing agent in the reaction mixture, which can be the amine or a phosphine ligand.[3]
-
Possible Cause B: Suboptimal Base Selection
The choice of base is critical and highly dependent on the substrate.[4] For this compound, the steric hindrance around the bromine atom can slow down the reaction.
-
Solution:
-
Strong Bases: For many Buchwald-Hartwig reactions, a strong base like sodium tert-butoxide (NaOtBu) is the first choice to ensure deprotonation of the amine.[2] However, the nitrile group is sensitive to strong bases and high temperatures, which could lead to side reactions.[3]
-
Weaker Inorganic Bases: If you observe decomposition of your starting material or the formation of byproducts, consider switching to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2] Cs₂CO₃ is often a good starting point due to its better solubility in common organic solvents compared to other inorganic bases.[2]
-
Solubility: Poor solubility of an inorganic base can hinder the reaction.[5] Ensure vigorous stirring and consider grinding the base before use to increase its surface area.[2]
-
Possible Cause C: Inappropriate Ligand Choice
The steric hindrance from the ortho-bromo group in this compound necessitates the use of a bulky, electron-rich phosphine ligand. These ligands are crucial for promoting the reductive elimination step and stabilizing the palladium center.
-
Solution:
-
Screen a panel of bulky biarylphosphine ligands such as XPhos, RuPhos, or SPhos. These are known to be effective for sterically demanding substrates.
-
The choice of ligand is often interdependent with the choice of base and solvent, so a systematic optimization of these three components is recommended.
-
Issue 2: Formation of Side Products
Possible Cause A: Hydrodehalogenation
A common side reaction is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-methylbenzonitrile. This can occur via a competing β-hydride elimination pathway.[6]
-
Solution:
-
Ligand Selection: The use of bulky, electron-rich ligands can disfavor the β-hydride elimination pathway.
-
Temperature Control: Lowering the reaction temperature may help to minimize this side reaction, although it may also slow down the desired amination.
-
Possible Cause B: Reaction with the Nitrile Group
While less common under typical Buchwald-Hartwig conditions, the nitrile group can potentially undergo side reactions in the presence of a strong base and a nucleophilic amine, especially at elevated temperatures.
-
Solution:
-
Milder Base: Employing a weaker base like Cs₂CO₃ or K₃PO₄ can mitigate this issue.
-
Temperature Optimization: Screen a range of temperatures to find a balance between a reasonable reaction rate and minimal side product formation.
-
Frequently Asked Questions (FAQs)
Q1: Which base is the best starting point for the amination of this compound?
For a sterically hindered substrate like this compound, a strong base like sodium tert-butoxide (NaOtBu) is a good initial choice to ensure efficient deprotonation of the amine. However, due to the presence of the nitrile group, which can be base-sensitive, it is prudent to also screen a weaker inorganic base like cesium carbonate (Cs₂CO₃) .[2][3]
Q2: Can I use an organic base for this reaction?
While organic bases like DBU have been used in some Buchwald-Hartwig aminations, they are generally less efficient for the key transmetalation step.[2] For a challenging substrate like this, an inorganic base is more likely to be successful. A combination of an organic and inorganic base can sometimes be beneficial for base-sensitive substrates.[2]
Q3: What is the optimal reaction temperature?
Buchwald-Hartwig aminations are typically conducted at elevated temperatures, often in the range of 80-110 °C.[6] However, for substrates with sensitive functional groups, it is advisable to start at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish.
Q4: Which solvent is most suitable?
Aprotic, non-coordinating solvents are generally preferred. Toluene and dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[3][5] It is crucial to use anhydrous solvents to avoid deactivation of the catalyst.
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). It is important to quench a small aliquot of the reaction mixture and work it up before analysis to remove any interfering reagents.
Data Summary: Base Selection Guide
| Base | pKa of Conjugate Acid | Advantages | Disadvantages | Recommended for this compound? |
| Sodium tert-butoxide (NaOtBu) | ~19 | High reactivity, often leads to faster reactions.[7] | Incompatible with some base-sensitive functional groups (e.g., esters, some nitriles at high temperatures).[3] | Yes, a good starting point. |
| Cesium Carbonate (Cs₂CO₃) | ~10 | Good functional group tolerance, better solubility than other inorganic bases.[2] | May require higher catalyst loadings or longer reaction times.[1] | Yes, a strong alternative, especially if side reactions are observed. |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Excellent functional group tolerance, economical.[1] | Can be difficult to stir on a large scale due to its physical properties.[1] | Worth considering if other bases fail. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Allows for reactions with protic functional groups.[1] | Solid is air-sensitive, can be incompatible with some functional groups at higher temperatures.[1] | Less common, but an option for specific cases. |
Experimental Protocol: General Procedure for Base Screening
This protocol provides a general framework for screening different bases for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (NaOtBu, Cs₂CO₃, or K₃PO₄, 2.0 equiv)
-
Anhydrous toluene (to achieve a concentration of 0.1 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst and the phosphine ligand.
-
Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.
-
Under the inert atmosphere, add the base, this compound, and the amine.
-
Add the anhydrous toluene via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting Logic
The Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights. URL
- Buchwald-Hartwig Amin
- Troubleshooting low yield in Buchwald-Hartwig amination of 4-Bromo-3,5-dimethylphenol. BenchChem. URL
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. URL
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. URL
- Role of the base in Buchwald-Hartwig amin
- Buchwald–Hartwig amin
- The Strategic Advantage of Sodium tert-Butoxide: A Comparative Guide for the Modern Chemist. BenchChem. URL
- optimizing base and solvent for Buchwald-Hartwig amin
- The Role of the Base in Buchwald-Hartwig Amination.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Conditions for a selective Buchwald-Hartwig amination?.
- Help troubleshooting a Buchwald-Hartwig amin
- effect of base selection on Buchwald-Hartwig amination with 4-dibenzofuranamine. BenchChem. URL
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. URL
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-iodobenzonitrile. BenchChem. URL
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Effect of Water on the Palladium-Catalyzed Amid
- Anyone have experience with Buchwald-Hartwig Amination of Trifl
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of Potassium 4-bromobenzenesulfon
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
- Application of Sodium tert-Butoxide in Buchwald-Hartwig Amination: A Detailed Guide for Researchers. BenchChem. URL
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. URL
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. URL
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Technical Support Center: Workup Procedures for 2-Bromo-5-methylbenzonitrile Reactions
Welcome to the technical support center for reactions involving 2-Bromo-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical workup and purification stages of your synthesis. The protocols and troubleshooting advice herein are structured to address the common challenges encountered when this versatile building block is used in key transformations like palladium-catalyzed cross-couplings.
General Workup Strategy: A Step-by-Step Overview
A successful workup is not merely a purification step; it is an integral part of the reaction that ensures the isolation of a clean product in high yield. The following workflow outlines a standard, robust procedure for reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations starting from this compound.
Caption: A generalized workflow for the workup and isolation of products from this compound reactions.
Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems encountered during the workup phase.
Issue 1: A persistent emulsion has formed during the liquid-liquid extraction.
-
Question: I've added my extraction solvent and aqueous solution, but the layers won't separate, and I have a thick, cloudy interface. What's causing this and how can I break the emulsion?
-
Answer: Emulsions are common when the reaction mixture contains surfactant-like compounds, such as leftover ligands, phase-transfer catalysts, or certain salts.[1][2][3] Vigorous shaking is a primary trigger.[1][4]
Causality: The emulsion consists of microscopic droplets of one immiscible phase suspended in the other, stabilized by impurities that reduce the interfacial tension. High-boiling polar solvents like DMF or DMSO can also contribute to this issue.
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gentle swirling can help the layers coalesce.[1][2][3]
-
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, drawing water out of the organic phase and destabilizing the emulsion.[1][2][3][5]
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can physically disrupt the suspended droplets.[1][5]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.[1][2][3]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity and break the emulsion.[1][4]
-
Issue 2: My final product is a dark color, suggesting palladium catalyst contamination.
-
Question: After concentrating my organic layers, the crude product is a black or dark brown solid/oil. How can I remove residual palladium?
-
Answer: Palladium catalysts, especially in their Pd(0) state, can form colloidal particles or soluble complexes that are carried through the workup. Efficient removal is critical, particularly in drug development, to meet regulatory limits.[6][7]
Causality: The active Pd(0) catalyst can aggregate into nanoparticles, while oxidized Pd(II) species may remain soluble in the organic phase. Standard extraction is often insufficient for complete removal.[8]
Solutions:
-
Filtration through Celite®: Before the aqueous workup, dilute the cooled reaction mixture with a solvent like ethyl acetate or toluene and filter it through a 1-2 cm thick pad of Celite®. This is effective at removing heterogeneous palladium black.[8][9][10]
-
Precipitation/Adsorption: Treatment with activated carbon can adsorb palladium species. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a period, and then filter through Celite®.[11] Be aware that this can sometimes lead to product loss through non-specific adsorption.[11]
-
Scavengers: For more complete removal, use solid-supported metal scavengers (e.g., silica-based thiols or triaminotriazine). These agents have a high affinity for palladium and can be easily filtered off after treatment.[6][11][12]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a mild chelating agent, like 20% sodium bisulfite, can help precipitate palladium.[11]
-
Caption: Decision logic for selecting a palladium removal strategy.
Issue 3: My product has poor solubility in standard extraction solvents.
-
Question: My product, a biaryl-nitrile from a Suzuki coupling, is precipitating during the workup or seems to be lost to the aqueous layer. What should I do?
-
Answer: The polarity of substituted benzonitriles can vary widely. Products with additional polar functional groups may have significant water solubility or poor solubility in common nonpolar extraction solvents like hexanes or ethyl acetate.
Causality: The nitrile group adds polarity. If the coupled partner also contains polar groups (e.g., -OH, -COOH, -NH2), the overall polarity can increase substantially, leading to solubility challenges.
Solutions:
-
Solvent Screening: Use a more polar extraction solvent like dichloromethane (DCM) or chloroform. Sometimes a solvent mixture (e.g., ethyl acetate/THF) is required.[13]
-
"Salting Out": Before extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.[14][15]
-
pH Adjustment: If your product has an acidic or basic handle, you can adjust the pH of the aqueous layer to suppress its ionization and increase its solubility in the organic solvent. For example, if your product has a basic nitrogen, washing with a mild basic solution (e.g., sat. aq. NaHCO3) will ensure it is in its neutral, more organic-soluble form.
-
Avoid Precipitation: If the product is a solid, you may need to use a larger volume of extraction solvent to keep it in solution during the workup. Alternatively, if the product cleanly precipitates from the reaction mixture upon adding an anti-solvent (like water), you may be able to isolate it by filtration, bypassing a liquid-liquid extraction altogether.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the purpose of quenching the reaction?
-
A1: Quenching deactivates any remaining highly reactive reagents, such as organometallics (e.g., boronic acids/esters in a Suzuki reaction) or strong bases.[15] This is a critical safety step that prevents uncontrolled exothermic reactions upon exposure to air or water and allows for safe handling.[15][16] A common and gentle quenching agent is a saturated aqueous solution of ammonium chloride (NH4Cl).[15][17]
-
-
Q2: Why is a brine wash the final step in the aqueous workup?
-
A2: A brine (saturated NaCl solution) wash is used to remove the bulk of dissolved water from the organic layer.[14][18][19][20][21] Organic solvents like ethyl acetate and diethyl ether can dissolve a significant amount of water.[14][20][21] The high salt concentration in brine creates a strong osmotic potential, drawing water out of the organic phase.[20][21] This makes the subsequent drying step with an anhydrous salt (like Na2SO4 or MgSO4) more efficient and minimizes product loss, as drying agents can also adsorb the desired compound.[20]
-
-
Q3: When should I choose recrystallization over column chromatography for purification?
-
A3: The choice depends on the nature of your product and its impurities.
-
Recrystallization is ideal when your product is a solid and the impurities have significantly different solubility profiles. It is an excellent method for removing small amounts of impurities from a large amount of material and can be more scalable than chromatography.[22]
-
Column Chromatography is more versatile and is the method of choice when impurities have similar polarities to the product, when the product is an oil, or when you need to separate a complex mixture of byproducts.[8] However, it can be more time-consuming and may lead to product loss on the column, especially for polar compounds.[23]
-
-
-
Q4: My reaction was performed in DMF, which is difficult to remove. What is the best practice?
-
A4: High-boiling, water-miscible solvents like DMF and DMSO must be removed during the workup. The standard procedure is to dilute the reaction mixture significantly with an extraction solvent (e.g., ethyl acetate) and wash it multiple times (3-5 times) with large volumes of water and/or brine.[13] This partitions the DMF into the aqueous layer.[13] A common rule of thumb is to use a total wash volume of water that is at least 10 times the volume of the DMF used.
-
Detailed Protocols
Protocol 1: Standard Extractive Workup for a Suzuki Coupling
This protocol assumes a reaction run in a solvent like 1,4-dioxane or toluene.
-
Cooling: Once the reaction is complete (as determined by TLC/LC-MS), remove the heat source and allow the mixture to cool to room temperature.
-
Filtration (Optional but Recommended): Dilute the mixture with 2-3 volumes of ethyl acetate. Filter the solution through a short plug of Celite® in a sintered glass funnel to remove insoluble palladium black and inorganic salts.[9][10] Wash the Celite® pad with additional ethyl acetate to recover any adsorbed product.
-
Quenching & Dilution: Transfer the filtrate to a separatory funnel. Add water or a saturated aqueous solution of NH4Cl (approximately 1-2 times the initial reaction volume) to quench the reaction.
-
Phase Separation: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[9] Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Water (1 x volume).
-
Saturated aqueous sodium chloride (brine) (1 x volume).[13]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na2SO4 or MgSO4), swirl, and let it stand for 10-15 minutes until the solution is clear.
-
Concentration: Filter off the drying agent, washing it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material by column chromatography or recrystallization as needed.
Protocol 2: Recrystallization of a Solid Product
-
Solvent Selection: Choose a solvent (or solvent pair) in which your product is highly soluble at high temperatures but poorly soluble at room temperature or below.[22][24] Common choices for substituted benzonitriles include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.[25][26]
-
Decolorization (Optional): If the solution is colored by impurities, you can add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and colored impurities.[24][27]
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[28]
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[24] If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[28]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Properties of Common Extraction Solvents
| Solvent | Density (g/mL) | Boiling Point (°C) | Water Miscibility | Notes |
| Hexanes/Heptane | ~0.66 / ~0.68 | 69 / 98 | Immiscible | Good for non-polar compounds. Forms the top layer. |
| Diethyl Ether | 0.71 | 35 | Slightly Soluble (6.9g/100mL) | Volatile. Forms the top layer. Can dissolve significant water.[14][20] |
| Toluene | 0.87 | 111 | Immiscible | Good for dissolving aromatic compounds. Forms the top layer. |
| Ethyl Acetate (EtOAc) | 0.90 | 77 | Slightly Soluble (8.3g/100mL) | Versatile, medium polarity. Forms the top layer. Can dissolve significant water.[14][20] |
| Dichloromethane (DCM) | 1.33 | 40 | Slightly Soluble (1.3g/100mL) | Good for more polar compounds. Forms the bottom layer. |
| Chloroform | 1.49 | 61 | Slightly Soluble (0.8g/100mL) | Good for polar compounds. Forms the bottom layer. |
References
- Extractions vs Washes. (n.d.). University of York, Department of Chemistry.
- Theory of Aqueous Workup. (n.d.). University of York, Department of Chemistry.
- Nichols, L. (2020). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014). ResearchGate.
- How can I remove palladium Pd catalyst easily? (2015). ResearchGate.
- Nichols, L. (2024). 8.6: Common Extraction Washes. Chemistry LibreTexts.
- Protocol for quenching reactive chemicals. (n.d.). EPFL.
- Stuart, D. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
- An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. (n.d.). ACS Publications.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications, Organic Process Research & Development.
- Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department.
- Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
- Tackling emulsions just got easier. (2023). Biotage.
- Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). ACS Publications, Journal of Chemical Education.
- Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM.
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific.
- Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015). University of Notre Dame.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Should I do solvent extraction for Buchwald–Hartwig amination? (2021). Chemistry Stack Exchange.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ACS Publications.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego.
- Lab Procedure: Recrystallization. (n.d.). ChemTalk.
- Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Wisconsin-Madison.
- The Suzuki Reaction. (2014). Stanford University.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Part 1. Recrystallization is the most common method for purifying solid compounds. (n.d.). University of Massachusetts.
- Recrystallization. (2023). Chemistry LibreTexts.
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Technical Support Center: Column Chromatography Purification of 2-Bromo-5-methylbenzonitrile Derivatives
Welcome to the technical support center for the purification of 2-bromo-5-methylbenzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize silica gel column chromatography for the purification of these moderately polar aromatic compounds. Here, you will find practical, in-depth answers to common questions and troubleshooting scenarios encountered in the lab.
Part 1: Frequently Asked Questions (The Setup)
This section addresses foundational questions about setting up your column chromatography for success from the very beginning.
Q1: How do I select the optimal mobile phase (solvent system) for my this compound derivative?
A: The selection of an appropriate mobile phase is the most critical factor for achieving good separation. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2 to 0.4 on a Thin Layer Chromatography (TLC) plate.[1][2][3][4] This Rf range ensures that the compound will move through the column effectively, but not so quickly that it co-elutes with less polar impurities, nor so slowly that band broadening becomes an issue.[2]
Underlying Principle: Silica gel is a highly polar stationary phase.[5][6] Compounds move up a TLC plate (and through a column) based on a competition between their affinity for the polar silica gel and their solubility in the mobile phase.[5][6] Non-polar compounds have weak interactions with silica and are carried along easily by a non-polar solvent, resulting in a high Rf.[7] Polar compounds adsorb strongly to the silica and require a more polar solvent to be eluted, resulting in a low Rf.[5][7] this compound derivatives are moderately polar due to the nitrile group and the aromatic ring.
Step-by-Step Protocol for Solvent System Selection:
-
Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Initial TLC Screening: Spot the crude mixture on a TLC plate and develop it in a common starting solvent system, such as 20% ethyl acetate in hexanes (a 1:4 ratio).
-
Analyze the Rf:
-
If the desired spot has an Rf < 0.2 (too low): Increase the polarity of the mobile phase. You can do this by increasing the proportion of the more polar solvent (e.g., try 30% or 40% ethyl acetate in hexanes).[3]
-
If the desired spot has an Rf > 0.4 (too high): Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., try 10% ethyl acetate in hexanes).[3]
-
If spots are poorly resolved: Try a different solvent system. Good alternatives for aromatic compounds include dichloromethane/hexanes or toluene/ethyl acetate.[8][9]
-
-
Fine-Tune: Continue adjusting the solvent ratio until your target compound's Rf is in the optimal 0.2-0.4 range, and it is well-separated from major impurities.
Q2: What are the differences between wet and dry sample loading, and which method should I use?
A: The choice between wet and dry loading depends primarily on the solubility of your crude sample in the chosen mobile phase.[10][11][12] The goal of loading is to apply the sample to the top of the silica bed in the most concentrated band possible.[13]
-
Wet Loading: Involves dissolving the crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetting it directly onto the top of the packed column.[10][12]
-
When to Use It: Wet loading is preferred when your crude material is readily soluble in the mobile phase. It is often faster and more straightforward than dry loading.[11]
-
Causality: Using the mobile phase for dissolution ensures that the sample begins its journey down the column under equilibrium conditions. If you must use a stronger (more polar) solvent than your mobile phase to dissolve the sample, use the absolute minimum volume. Excess strong solvent will carry the compound down the column prematurely, ruining the separation.[14][15]
-
-
Dry Loading: Involves pre-adsorbing the crude sample onto a small amount of silica gel (or another inert support like Celite) before adding it to the column.[10][12]
-
When to Use It: Dry loading is the superior method when your sample is poorly soluble in the mobile phase or when a very high-resolution separation is required.[10][11][16]
-
Causality: By adsorbing the sample onto silica first, you ensure that even poorly soluble components are introduced to the column in a solid, uniform layer. This prevents issues like precipitation at the column head and leads to sharper bands and better separation.[15]
-
Step-by-Step Protocol for Dry Loading:
-
Dissolve your crude sample in a suitable, volatile solvent (e.g., dichloromethane, acetone) in a round-bottom flask.[10]
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude sample).
-
Gently swirl the flask to create a slurry, ensuring the sample is thoroughly mixed with the silica.
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.[10]
-
Carefully add this powder to the top of your packed column.[10]
Q3: How do I properly pack a silica gel column to avoid issues like cracking and channeling?
A: A well-packed column is homogeneous and free of air bubbles, cracks, or channels.[17] These defects create preferential pathways for the solvent, leading to uneven flow, tilted compound bands, and poor separation.[13] The "slurry packing" method is generally considered the most reliable.[18]
Workflow for Packing a Column
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Technical Support Center: Managing Exothermic Reactions in Large-Scale 2-Bromo-5-methylbenzonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Bromo-5-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the exothermic nature of this synthesis, particularly at a large scale. Our goal is to equip you with the knowledge to ensure process safety, maximize yield, and maintain product quality.
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, often proceeds via the Sandmeyer reaction.[1][2][3] This multi-step process involves the diazotization of an aromatic amine followed by a copper-catalyzed nucleophilic substitution. While effective, both the diazotization and the subsequent Sandmeyer reaction can be highly exothermic, posing significant safety risks if not properly controlled, especially during scale-up.[4][5] This guide provides a comprehensive framework for understanding and mitigating these thermal hazards.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound via the Sandmeyer reaction?
A1: The two main exothermic events are the diazotization of 2-amino-5-methylbenzonitrile and the subsequent copper-catalyzed decomposition of the diazonium salt in the presence of a bromide source.[4][5] The diazotization reaction, involving the reaction of the amine with nitrous acid, is known to be exothermic.[5] The Sandmeyer reaction itself, where the diazonium group is replaced by bromine, also releases a significant amount of heat.[4]
Q2: What are the potential consequences of an uncontrolled exotherm during this synthesis?
A2: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature.[6][7][8] This can result in a rapid increase in pressure and temperature within the reactor, potentially leading to vessel rupture, explosion, and the release of toxic materials.[8][9] Furthermore, elevated temperatures can lead to the decomposition of the thermally sensitive diazonium salt, reducing product yield and forming hazardous byproducts.[4][5]
Q3: How can I monitor the heat generated during the reaction?
A3: Reaction calorimetry, specifically heat flow calorimetry, is the most robust method for measuring the heat released by a chemical reaction in real-time.[10][11][12] This technique allows for the determination of the heat of reaction, the rate of heat release, and the adiabatic temperature rise, providing critical data for safe scale-up.[13][14] By monitoring the temperature difference between the reactor contents and the cooling jacket, heat flow calorimetry can provide a continuous profile of the reaction's thermal behavior.[10][11]
Q4: What are the key safety precautions when handling diazonium salts?
A4: Diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[4][5] Therefore, they should be prepared in situ and used immediately without isolation.[5] It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction to prevent their decomposition.[5][15] Additionally, any excess nitrous acid should be quenched after the diazotization is complete.[5]
Q5: What is a "quench," and when should I use it?
A5: A quench is the rapid deactivation of a reactive species or the halting of a reaction, often by adding a specific reagent.[16] In the context of an exothermic reaction, a quench is an emergency procedure to stop a thermal runaway.[6][7][9] This can involve rapidly adding a cold, inert solvent to dilute the reaction mixture or introducing a chemical that neutralizes a reactive intermediate.[6][16] Quench systems should be designed as part of the process safety measures for large-scale reactions.[9]
Troubleshooting Guide
Uncontrolled exotherms and other process deviations can arise during the synthesis of this compound. The following table provides a guide to common issues, their potential causes, and recommended actions.
| Issue | Potential Cause(s) | Corrective Action(s) | Preventative Measure(s) |
| Rapid, Uncontrolled Temperature Rise During Diazotization | - Too rapid addition of sodium nitrite solution. - Insufficient cooling capacity. - Incorrect stoichiometry (excess nitrous acid). | - Immediately stop the addition of sodium nitrite. - Increase cooling to maximum capacity. - If the temperature continues to rise, initiate the emergency quench procedure by adding a pre-chilled quenching agent (e.g., sulfamic acid solution). | - Perform a thorough risk assessment and reaction calorimetry study to determine safe addition rates and required cooling duty.[12][14] - Ensure the cooling system is functioning optimally before starting the reaction. - Add the sodium nitrite solution subsurface to improve heat transfer. |
| Low Yield of this compound | - Decomposition of the diazonium salt due to elevated temperatures. - Incomplete diazotization. - Insufficient copper catalyst in the Sandmeyer step. | - Review temperature logs to identify any excursions. - Analyze a sample of the diazotization mixture for residual starting amine. - Consider adding a small additional charge of the copper catalyst if the reaction has stalled (use caution, as this can be exothermic). | - Maintain strict temperature control (0-5 °C) throughout the diazotization and Sandmeyer reaction.[5][15] - Ensure accurate weighing and charging of all reagents. - Use a well-dispersed, active copper(I) bromide catalyst. |
| Formation of Impurities (e.g., Phenolic Byproducts) | - Reaction temperature too high, leading to the reaction of the diazonium salt with water.[1][17] - Presence of excess nitrous acid. | - Quench the reaction and proceed with purification. - Analyze the impurity profile to confirm the identity of the byproducts. | - Maintain low reaction temperatures. - Ensure the complete consumption of nitrous acid by testing with starch-iodide paper and quenching any excess with sulfamic acid or urea before the Sandmeyer step.[5] |
| Gas Evolution (Other than Nitrogen) During Sandmeyer Reaction | - Side reactions leading to the decomposition of organic materials. - Reaction with solvent at elevated temperatures. | - Immediately stop any heating and increase cooling. - If gas evolution is vigorous, consider an emergency quench. | - Operate at the lowest effective temperature for the Sandmeyer reaction. - Ensure the chosen solvent is stable under the reaction conditions. |
Experimental Protocol: Large-Scale Synthesis of this compound with Exotherm Management
This protocol outlines a general procedure for the large-scale synthesis of this compound, emphasizing safety and exotherm control. Note: This is a generalized protocol and should be adapted and optimized based on specific equipment and safety assessments. A thorough hazard analysis, including reaction calorimetry, is essential before attempting any large-scale synthesis.[12][14][18]
Reagents and Equipment
| Reagent/Equipment | Purpose/Specification |
| 2-Amino-5-methylbenzonitrile | Starting Material |
| Hydrobromic Acid (48%) | Acid for diazotization and bromide source |
| Sodium Nitrite | Diazotizing agent |
| Copper(I) Bromide | Catalyst for Sandmeyer reaction |
| Sulfamic Acid | Quenching agent for excess nitrous acid |
| Toluene | Extraction Solvent |
| Glass-lined Reactor | Reaction vessel with appropriate cooling/heating jacket |
| Chiller/Cryostat | For maintaining low reaction temperatures |
| Dosing Pump | For controlled addition of sodium nitrite solution |
| Temperature Probe (with alarm) | For monitoring reaction temperature |
| Emergency Quench System | A vessel containing a pre-chilled quenching solution |
Step-by-Step Methodology
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge and Cool: Charge the reactor with 2-amino-5-methylbenzonitrile and hydrobromic acid. Begin cooling the mixture to 0-5 °C with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite in water. Using a dosing pump, add the sodium nitrite solution subsurface to the cooled reaction mixture at a rate determined by prior calorimetry studies to maintain the temperature between 0-5 °C.
-
Monitoring Diazotization: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Check for the completion of the diazotization and the presence of excess nitrous acid using starch-iodide paper.
-
Quenching Excess Nitrous Acid: If excess nitrous acid is present, add a solution of sulfamic acid portion-wise until the starch-iodide test is negative.
-
Sandmeyer Reaction: In a separate vessel, prepare a slurry of copper(I) bromide in hydrobromic acid and cool it to 0-5 °C. Slowly transfer the cold diazonium salt solution to the copper(I) bromide slurry, maintaining the temperature of the receiving vessel at 0-10 °C. A controlled exotherm is expected, and the rate of addition should be adjusted to manage the temperature.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extraction and Purification: Add toluene to the reactor and separate the organic layer. Wash the organic layer with water and brine. The crude product can then be purified by distillation or recrystallization.
Visualizations
Reaction Workflow and Safety Controls
Caption: Workflow for this compound synthesis with integrated safety controls.
Decision Tree for Managing Temperature Excursions
Caption: Decision tree for responding to a temperature excursion during the synthesis.
References
- Non-Isothermal heat-flow calorimetry for batch and semi-batch process development. IChemE.
- What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE? Guidechem.
- Heat Flow and Calorimetry Basics #chemistry #processsafety #scaleup. YouTube.
- Heat flow calorimetry - application and techniques. IChemE.
- Information on the Reaction Calorimetry application. Syrris.
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- Review on loss prevention of chemical reaction thermal runaway: Principles and application. Semantic Scholar.
- Benzonitrile, 2-bromo-5-methyl-. ChemBK.
- How To Run A Reaction: The Quench. Department of Chemistry : University of Rochester.
- Technical Support Center: Removal of N-Bromosuccinimide from Bromination Reactions. Benchchem.
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications.
- Reaction Control. Visual Encyclopedia of Chemical Engineering Equipment.
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- Troubleshooting guide for the bromination of chlorophenols. Benchchem.
- This compound | 42872-83-3. Benchchem.
- Practical approach to prediction and prevention of runaway reactions.
- Sandmeyer reaction. Wikipedia.
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- 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | FB70711. Biosynth.
- ChemInform Abstract: Catalyst and Solvent-Free Bromination of Toluene Derivatives by HBr-H 2 O 2 with Visible-Light Photocatalysis Using a Continuous-Flow Microreactor. ResearchGate.
- Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Bromination of Hydrocarbons. VI. Photochemical and Thermal Bromination of Toluene. Bond Dissociation Energies. The Journal of Chemical Physics.
- Question about use of bromine (experimental procedure). Reddit.
- [FREE] When toluene and a bromine solution react, there is typically no reaction, and the solution remains the. brainly.com.
- This compound 97 42872-83-3. Sigma-Aldrich.
- Diazotisation. Organic Chemistry Portal.
- Reactive Chemical Hazards of Diazonium Salts.
- Synthesis of Monoazo Disperse Dyes from 2-Amino-4-Methyl Benzothiazole and their Application on Polyester Fibre. Oriental Journal of Chemistry.
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- Technical Support Center: Managing Reaction Temperature for Selective Bromination. Benchchem.
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- Safety Inside Lab Safety. Sigma-Aldrich.
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- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
- 1261609-83-9 Cas No. | 2-Bromo-5-(hydroxymethyl)benzonitrile. Apollo Scientific.
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-5-methylbenzonitrile and Its Derivatives
This guide provides a detailed comparative analysis of the spectroscopic techniques used to characterize 2-Bromo-5-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of structural elucidation for this class of compounds.
Introduction: The Significance of this compound
This compound is a versatile aromatic building block characterized by its trifunctionalized benzene ring. The presence of a nitrile group, a bromine atom, and a methyl group provides multiple reaction sites for synthetic chemists. Its derivatives are precursors in the development of various biologically active molecules. Accurate and unambiguous structural confirmation is therefore a critical step in any synthetic workflow involving this compound, necessitating a multi-faceted spectroscopic approach.
This guide will compare the utility of different spectroscopic methods for the analysis of the parent compound and its derivatives, providing experimental insights and data-driven comparisons.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are highly informative.
-
Expected Spectral Features:
-
A singlet for the methyl group (CH₃) protons, typically appearing around δ 2.4 ppm.
-
Three aromatic protons, often appearing as a singlet and two doublets, or a more complex pattern depending on the specific electronic effects of the substituents. For instance, the proton ortho to the nitrile group is expected to be the most downfield.
-
A representative ¹H NMR spectrum of this compound shows a singlet for the methyl protons at 2.41 ppm and three aromatic protons at 7.49 (d), 7.40 (dd), and 7.31 (d) ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms or groups appearing at higher chemical shifts (downfield).
-
Expected Spectral Features:
-
The carbon of the nitrile group (C≡N) is typically found in the range of δ 115-120 ppm.
-
The carbon attached to the bromine atom (C-Br) will be shifted downfield compared to an unsubstituted aromatic carbon.
-
The methyl carbon will appear at a characteristic upfield chemical shift (around δ 20 ppm).
-
The remaining aromatic carbons will have distinct signals based on their position relative to the substituents.
-
For this compound, the nitrile carbon appears at approximately 117.5 ppm, while the carbon bearing the bromine is observed around 119.5 ppm.
Comparative Analysis with a Derivative: 2-Amino-5-methylbenzonitrile
To illustrate the power of NMR in comparative analysis, let's consider the changes in the spectra upon substitution of the bromine atom with an amino group to form 2-Amino-5-methylbenzonitrile.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 2.41 (s, 3H), 7.31 (d, 1H), 7.40 (dd, 1H), 7.49 (d, 1H) | 20.5, 117.5, 119.5, 132.8, 133.5, 134.1, 136.2 |
| 2-Amino-5-methylbenzonitrile | 2.18 (s, 3H), 4.15 (br s, 2H), 6.71 (d, 1H), 6.95 (dd, 1H), 7.03 (d, 1H) | 20.1, 101.2, 119.8, 120.3, 129.7, 132.5, 147.8 |
The introduction of the electron-donating amino group causes a significant upfield shift of the aromatic proton signals, a clear indication of the successful substitution. The appearance of a broad singlet around 4.15 ppm is characteristic of the -NH₂ protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
-
Characteristic Vibrational Frequencies for this compound:
-
C≡N stretch: A sharp, intense peak around 2220-2230 cm⁻¹. The position and intensity of this peak are highly characteristic of the nitrile group.
-
C-H stretch (aromatic): Multiple sharp peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ corresponding to the methyl group.
-
C=C stretch (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
-
C-Br stretch: Typically found in the fingerprint region, often below 700 cm⁻¹.
-
The FT-IR spectrum of this compound clearly shows a strong absorption at 2226 cm⁻¹, confirming the presence of the nitrile group.
Comparative Analysis with a Derivative: 5-Methyl-2-(1H-pyrrol-1-yl)benzonitrile
When the bromine is substituted with a pyrrole ring, the FT-IR spectrum will show new characteristic peaks for the pyrrole moiety while retaining the nitrile stretch. This allows for quick confirmation of the reaction's success.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
-
Expected Features for this compound:
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of almost equal intensity. For C₈H₆BrN, the expected m/z values would be around 195 and 197.
-
Fragmentation: Common fragmentation pathways include the loss of the bromine atom and the nitrile group.
-
The mass spectrum of this compound indeed shows a molecular ion cluster at m/z 195/197.
Experimental Workflow for Spectroscopic Analysis
The following section details a standard operating procedure for the spectroscopic characterization of a synthesized batch of a this compound derivative.
Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
FT-IR: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal and apply pressure. For liquid samples, a thin film can be prepared between two KBr or NaCl plates.
-
MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). The choice of ionization technique (e.g., ESI, APCI, EI) will depend on the analyte's properties.
Data Acquisition and Interpretation
The following diagram illustrates the general workflow for comprehensive spectroscopic analysis.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.
Conclusion
A combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and robust characterization of this compound and its derivatives. While NMR spectroscopy is unparalleled for detailed structural elucidation, FT-IR offers a rapid confirmation of functional groups, and Mass Spectrometry confirms the molecular weight and elemental composition. By comparing the spectroscopic data of the parent compound with its derivatives, researchers can confidently track the progress of their synthetic transformations and ensure the identity and purity of their target molecules.
References
Reactivity Face-Off: 2-Bromo- vs. 2-Chloro-5-methylbenzonitrile in Suzuki-Miyaura Coupling
A Technical Guide for Strategic Synthesis in Pharmaceutical and Materials Science
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds crucial to drug discovery and materials science. The choice of the aryl halide precursor is a critical decision point, balancing reactivity, cost, and availability. This guide provides an in-depth, objective comparison of the reactivity of 2-bromo-5-methylbenzonitrile and 2-chloro-5-methylbenzonitrile, offering field-proven insights and supporting data to inform strategic decisions in your synthetic endeavors.
The Decisive Factor: Unraveling the Carbon-Halogen Bond
The fundamental difference in reactivity between 2-bromo- and 2-chloro-5-methylbenzonitrile in palladium-catalyzed Suzuki coupling lies in the strength of their respective carbon-halogen (C-X) bonds. The generally accepted reactivity trend for aryl halides is Ar-I > Ar-Br >> Ar-Cl, a sequence dictated by the C-X bond dissociation energy.[1][2]
The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] A weaker C-X bond facilitates a faster oxidative addition, accelerating the overall reaction rate and often allowing for milder reaction conditions.[1]
| Bond Type | Approximate Bond Dissociation Energy (kJ/mol) | Implication for Suzuki Coupling |
| C-Br | 276–285 | Weaker bond, faster oxidative addition, higher reactivity.[3][4] |
| C-Cl | 327–339 | Stronger bond, slower oxidative addition, lower reactivity.[3][4][5] |
This significant energy difference (~50-60 kJ/mol) means that cleaving the C-Br bond is substantially more facile for the palladium catalyst than cleaving the more robust C-Cl bond. Consequently, this compound is the inherently more reactive substrate.
Performance in Practice: A Comparative Overview
While a direct, side-by-side kinetic study of this compound and 2-chloro-5-methylbenzonitrile under identical Suzuki coupling conditions is not extensively documented in peer-reviewed literature, a wealth of data from analogous systems allows for a robust, evidence-based comparison. The following table summarizes expected outcomes based on established principles and representative experimental data for these classes of compounds.
| Feature | This compound (Higher Reactivity) | 2-Chloro-5-methylbenzonitrile (Lower Reactivity) |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are often sufficient.[2] | Requires more active, specialized catalyst systems, typically with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[2][6] |
| Reaction Conditions | Milder temperatures (e.g., 80-100 °C) and shorter reaction times are generally effective.[2] | Often necessitates higher temperatures (e.g., >100 °C) and longer reaction times to achieve comparable conversion.[2] |
| Catalyst Loading | Can often be accomplished with lower palladium catalyst loadings. | May require higher catalyst loadings to drive the reaction to completion. |
| Yields | Generally provides good to excellent yields under standard conditions. | Yields can be significantly lower than the bromo-analog under identical conditions; optimization is critical.[7] |
| Cost & Availability | Typically more expensive and less readily available in bulk compared to the chloro-derivative. | More cost-effective and widely available, making it an attractive option for large-scale industrial applications.[2] |
The Catalytic Cycle and the Role of Ligands
The difference in reactivity is best understood by examining the first committed step of the Suzuki-Miyaura catalytic cycle.
Caption: General experimental workflow for Suzuki coupling.
Protocol 1: Suzuki Coupling of this compound (Representative)
This protocol uses a standard, widely applicable catalyst system suitable for the more reactive aryl bromide.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL) and Water (2 mL), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki Coupling of 2-Chloro-5-methylbenzonitrile (Representative)
This protocol employs a more active catalyst system necessary for the activation of the less reactive aryl chloride. [2]
-
Materials:
-
2-Chloro-5-methylbenzonitrile (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (10 mL), degassed
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃, SPhos, potassium phosphate, 2-chloro-5-methylbenzonitrile, and the arylboronic acid.
-
Seal the flask, remove from the glovebox, and add degassed, anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Strategic Recommendations
The choice between 2-bromo- and 2-chloro-5-methylbenzonitrile for Suzuki-Miyaura coupling is a classic trade-off between reactivity and cost.
-
For rapid, high-yielding synthesis at the lab scale , particularly when dealing with sensitive functional groups or complex boronic acids, This compound is the superior choice . Its higher reactivity allows for milder conditions, shorter reaction times, and the use of more conventional, less expensive palladium catalysts.
-
For large-scale, industrial applications where cost is a primary driver , 2-chloro-5-methylbenzonitrile presents a compelling economic advantage . However, its use necessitates a significant investment in process optimization, requiring more specialized (and often proprietary) ligands, higher temperatures, and potentially longer reaction times to achieve acceptable yields.
Ultimately, a thorough understanding of the fundamental principles of reactivity, coupled with the specific goals of the synthetic campaign, will guide the discerning researcher to the optimal choice of starting material. The continuous development of highly active catalyst systems for the activation of C-Cl bonds promises to further narrow the reactivity gap, making aryl chlorides increasingly viable and attractive partners in cross-coupling chemistry.
References
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organometallics, 28(19), 5649–5659. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).
- ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
- PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
- Powers, D. C., & Ritter, T. (2012). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 134(3), 1200–1203. [Link]
- Chemical Science. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- Chemistry LibreTexts. (2025). Bond Energies. [Link]
- ResearchGate. (n.d.). Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases.
- MDPI. (n.d.). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
- Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. [Link]
- Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is.
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A Senior Application Scientist's Guide to Quinazoline Synthesis: A Comparative Analysis of Alternatives to 2-Bromo-5-methylbenzonitrile
For researchers, scientists, and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of these vital heterocycles often relies on readily available building blocks, with 2-halobenzonitriles serving as a common and versatile starting point. Among these, 2-Bromo-5-methylbenzonitrile has been a popular choice. However, the landscape of synthetic chemistry is ever-evolving, and a deeper understanding of the available alternatives can unlock more efficient, cost-effective, and adaptable synthetic strategies.
This guide provides an in-depth, objective comparison of alternative reagents to this compound for quinazoline synthesis. We will delve into the nuances of reactivity, explore alternative synthetic pathways, and provide supporting experimental data and protocols to empower you to make informed decisions in your synthetic endeavors.
The 2-Halobenzonitrile Entryway to Quinazolines: A Comparative Overview
The most direct alternatives to this compound are its halogen counterparts: 2-Chloro-5-methylbenzonitrile and 2-Iodo-5-methylbenzonitrile. The choice between these starting materials is not arbitrary and has significant implications for reaction kinetics, catalyst selection, and overall cost.
The general synthetic approach involves the coupling of a 2-halobenzonitrile with a nitrogen source, often an amine or amide, followed by an intramolecular cyclization to form the quinazoline ring. This transformation is typically mediated by a transition metal catalyst, with copper and palladium being the most extensively studied.[3][4]
Comparative Analysis of 2-Halo-5-methylbenzonitriles
| Feature | 2-Chloro-5-methylbenzonitrile | This compound | 2-Iodo-5-methylbenzonitrile |
| Reactivity | Least reactive, requires more forcing conditions (higher temperatures, stronger bases, or more active catalysts). | Moderately reactive, often providing a good balance between stability and reactivity. | Most reactive, allowing for milder reaction conditions and broader catalyst compatibility. |
| Catalyst Choice | Often requires more sophisticated and expensive palladium-based catalysts with specialized ligands. Nickel catalysts are also an option. | Compatible with a wide range of both copper and palladium catalysts. | Highly compatible with a broad array of copper and palladium catalysts, often requiring lower catalyst loadings. |
| Cost & Availability | Generally the most cost-effective and widely available. | Moderately priced and readily available from numerous suppliers. | Typically the most expensive of the three and may have more limited availability. |
| Typical Yields | Can be lower than for bromo and iodo analogues, especially in less optimized systems. | Generally good to excellent yields are achievable under optimized conditions. | Often provides the highest yields, particularly in challenging coupling reactions. |
Expert Insights: The choice of halogen is a classic optimization problem in cross-coupling chemistry. While the C-I bond is the weakest and therefore the most reactive, this can sometimes lead to undesired side reactions. The C-Cl bond, being the strongest, requires more energy input to activate, which can be a limitation for sensitive substrates. The C-Br bond often represents the "goldilocks" choice, offering a good compromise between reactivity and stability. However, for difficult couplings or when mild conditions are paramount, the iodo-substituted starting material is often the superior choice, despite its higher cost.
Alternative Synthetic Routes to Quinazolines
Beyond the 2-halobenzonitrile family, a diverse array of starting materials can be employed for quinazoline synthesis, each with its own set of advantages and limitations.
From Anthranilic Acids
A traditional and well-established method for quinazoline synthesis involves the condensation of anthranilic acids with amides or their equivalents.[5][6][7] This approach is particularly useful for the synthesis of quinazolin-4(3H)-ones.
Causality Behind Experimental Choices: The key to this method is the initial formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration to form a benzoxazinone. This intermediate is then reacted with an amine to yield the desired quinazolinone. The choice of condensing agent and reaction conditions is critical to favor the desired cyclization pathway and avoid side reactions.
From 2-Aminobenzonitriles
2-Aminobenzonitriles are versatile precursors that can be transformed into quinazolines through various strategies, including reactions with aldehydes, orthoesters, and cyanamides.[8][9][10] Palladium-catalyzed three-component reactions involving 2-aminobenzonitriles, aldehydes, and arylboronic acids have emerged as a powerful tool for the synthesis of diverse quinazoline libraries.[8][11]
Expert Insights: The use of 2-aminobenzonitriles offers a high degree of flexibility in introducing substituents at the 2- and 4-positions of the quinazoline core. The cyano group is a key functional handle that can participate in a variety of cyclization strategies.
From 2-Aminobenzylamines and 2-Aminobenzophenones
These starting materials are particularly useful for the synthesis of 2-substituted and 2,4-disubstituted quinazolines, respectively.[1][12] Oxidative cyclization reactions, often catalyzed by transition metals or mediated by oxidants like iodine, are commonly employed.[1][13]
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of a Quinazolin-4(3H)-one from this compound
This protocol is adapted from a general procedure for the copper-catalyzed synthesis of quinazolin-4(3H)-ones from 2-halobenzonitriles and amides.[3]
Materials:
-
This compound
-
Benzamide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To an oven-dried reaction tube, add this compound (1.0 mmol), benzamide (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Add anhydrous DMSO (3 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazolin-4(3H)-one.
Protocol 2: Palladium-Catalyzed Three-Component Synthesis of a Quinazoline from 2-Amino-5-methylbenzonitrile
This protocol is based on a general method for the palladium-catalyzed synthesis of quinazolines from 2-aminobenzonitriles, aldehydes, and arylboronic acids.[8][9]
Materials:
-
2-Amino-5-methylbenzonitrile
-
Benzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried Schlenk flask, combine 2-Amino-5-methylbenzonitrile (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(OAc)₂ (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) and benzaldehyde (1.2 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add water (10 mL) to the mixture.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Conclusion
While this compound remains a valuable and reliable starting material for quinazoline synthesis, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. The choice between chloro, bromo, and iodo analogues should be guided by a careful consideration of reactivity, cost, and the specific demands of the synthetic target. Furthermore, exploring alternative synthetic routes from precursors such as anthranilic acids and 2-aminobenzonitriles can provide access to a wider range of quinazoline derivatives and may offer advantages in terms of step economy and overall efficiency. By leveraging the information and protocols provided in this guide, researchers can navigate the diverse landscape of quinazoline synthesis with greater confidence and creativity.
References
- Copper-catalyzed tandem N-arylation/condensation: synthesis of quinazolin-4(3H)-ones from 2-halobenzonitriles and amides.RSC Publishing, 2014.
- Quinazoline synthesis.Organic Chemistry Portal.
- Transition-metal-catalyzed synthesis of quinazolines: A review.PMC - NIH.
- Application Notes and Protocols: Synthesis of Quinazolinones Using 2-Iodo-5-methylbenzoic Acid.Benchchem.
- Accessing Polysubstituted Quinazolines via Nickel Catalyzed Acceptorless Dehydrogenative Coupling.
- One-Pot Cascade Synthesis of Quinazolin-4(3H)-ones via Nickel-Catalyzed Dehydrogenative Coupling of o-Aminobenzamides with Alcohols.
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines.PMC - NIH, 2023.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.Frontiers.
- A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones.Organic Letters.
- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C.
- Nickel-Catalyzed Synthesis of Quinazolinediones.
- Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols.Organic Chemistry Frontiers (RSC Publishing).
- Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents.Semantic Scholar, 2020.
- Synthesis of some new 2,3-disubstituted-4(3H)
- Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review.RJPT.
- Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation.New Journal of Chemistry (RSC Publishing).
- Application Notes & Protocols: Synthesis of Quinazolines from 2-Amino-6-methylbenzonitrile.Benchchem.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.PMC - NIH.
- Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities.PMC - NIH.
- Quinazoline derivatives: synthesis and bioactivities.PMC - PubMed Central, 2013.
- Synthesis of quinazolinones.Organic Chemistry Portal.
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- Synthesis of Medicinally Important Quinazolines and Their Deriv
- Synthesis and characterization of new quinazoline dérivés -4(3H)-one Schiff bases.JOCPR.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.Frontiers.
- Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.Benchchem.
- Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)
- A New Route for the Synthesis of Quinazolinones.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
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- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. Copper-catalyzed tandem N-arylation/condensation: synthesis of quinazolin-4(3H)-ones from 2-halobenzonitriles and amides - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
A Senior Application Scientist's Guide to Suzuki Coupling: Yield Comparison with 2-Bromo-5-methylbenzonitrile and Various Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides an in-depth comparison of the Suzuki coupling of 2-Bromo-5-methylbenzonitrile with a diverse range of boronic acids. We will explore how the electronic and steric nature of the boronic acid partner influences reaction yields, supported by experimental data, and provide a robust experimental protocol.
The Suzuki-Miyaura Reaction: A Brief Overview
First discovered by Akira Suzuki and his colleagues in 1979, the Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1] The reaction's popularity in pharmaceutical and materials science stems from its mild reaction conditions, the commercial availability of a vast array of starting materials, and the low toxicity of the boron-containing byproducts.[2]
The catalytic cycle, a cornerstone of understanding this reaction, consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][4] The efficiency of each of these steps, and thus the overall yield, is highly dependent on the substrates, catalyst, ligand, base, and solvent.
The Impact of Boronic Acid Structure on Reaction Yield
The electronic and steric properties of the boronic acid play a crucial role in the transmetalation step, which is often rate-limiting. By examining the coupling of this compound and its close analog, 2-bromobenzonitrile, with various boronic acids, we can discern clear trends in reactivity and yield.
Data Presentation: Comparing Yields
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | 2-Bromobenzonitrile | PdNPs | K₂CO₃ | Ethanol/Water | 80 | 95 | [5] |
| 4-Methoxyphenylboronic acid | 2-Bromobenzonitrile | PdNPs | K₂CO₃ | Ethanol/Water | 80 | 98 | [5] |
| 4-(Trifluoromethyl)phenylboronic acid | 2-Bromobenzonitrile | PdNPs | K₂CO₃ | Ethanol/Water | 80 | 85 | [5] |
| 2-Methylphenylboronic acid | 2-Bromobenzonitrile | PdNPs | K₂CO₃ | Ethanol/Water | 80 | 88 | [5] |
| 3-Pyridinylboronic acid | 2-Bromo-5-methylpyridine-4-amine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 | ~85-95 | [6][7] |
| 4-Fluorophenylboronic acid | 2-bromo-6-methyl-1H-benzo[d]imidazole | P1 Precatalyst | K₃PO₄ | Dioxane/Water | 60 | Good to Excellent | [7] |
*Data for structurally similar, but not identical, aryl bromides. Yields are indicative and reaction conditions may vary.
Analysis of Trends
-
Electron-Donating Groups: Boronic acids bearing electron-donating groups (EDGs), such as the methoxy group in 4-methoxyphenylboronic acid, generally lead to higher yields.[8] This is attributed to the increased nucleophilicity of the aryl group on the boronate species, which accelerates the transmetalation step. In the case of 2-bromobenzonitrile, the yield increased from 95% with phenylboronic acid to 98% with 4-methoxyphenylboronic acid.[5]
-
Electron-Withdrawing Groups: Conversely, boronic acids with electron-withdrawing groups (EWGs), like the trifluoromethyl group, can result in lower yields. The decreased electron density on the aryl ring slows down the transmetalation process. This is reflected in the 85% yield for the coupling with 4-(trifluoromethyl)phenylboronic acid.[5]
-
Steric Hindrance: Sterically hindered boronic acids, such as 2-methylphenylboronic acid, can also lead to reduced yields, although the effect is often less pronounced than strong electronic effects. The bulky ortho-substituent can impede the approach of the boronic acid to the palladium center, slowing the transmetalation. Nevertheless, a good yield of 88% was still obtained with 2-methylphenylboronic acid.[5]
-
Heteroaromatic Boronic Acids: The coupling of heteroaromatic boronic acids can be more complex. The heteroatom can sometimes coordinate to the palladium catalyst, potentially leading to catalyst inhibition. However, with the appropriate choice of ligands and conditions, high yields can be achieved. For instance, the coupling of a similar bromo-pyridine derivative with 3-pyridinylboronic acid gave excellent yields.[6][7]
Experimental Protocol: A Representative Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.
-
Solvent Addition: Add the anhydrous dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-methylbenzonitrile.
Visualizing the Process
Experimental Workflow
Caption: General workflow for the Suzuki coupling of this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 2-aryl-5-methylbenzonitriles. The yield of this reaction is significantly influenced by the electronic and steric nature of the boronic acid partner. Electron-donating groups on the boronic acid generally enhance the yield, while electron-withdrawing and sterically hindering groups can have a detrimental effect. By understanding these principles and utilizing a well-optimized experimental protocol, researchers can efficiently synthesize a wide range of biaryl compounds for applications in drug discovery and materials science.
References
- Beukes, E., et al. (2020). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Li, A. Y. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Hayden, S. A., et al. (2010). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access.
- Buchwald, S. L., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for 2-Bromo-5-methylanisole in Suzuki Coupling. BenchChem.
- Graulich, N., et al. (2010). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. ResearchGate.
- BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. BenchChem.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kotha, S., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Russian Chemical Bulletin, 51(5), 791–819.
- Organic Chemistry Portal. Suzuki Coupling.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2016). 4-METHOXYPHENYL BORONIC ACID.
- The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- LibreTexts Chemistry. (2023). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Benzyloxy-4-fluorophenylboronic Acid. BenchChem.
- BenchChem. (2025). Spectroscopic Analysis: Confirming the Product of (4-Formyl-2-methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH Public Access.
- Kubota, K., et al. (2021).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
- BenchChem. (2025).
- Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(28), 8276–8282.
- Furuya, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917.
- Ano, Y., et al. (2014). Palladium-catalyzed synthesis of nitriles from N-phthaloyl hydrazones.
- De, S., et al. (2018). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science, 9(33), 6858–6862.
- Gök, Y., et al. (2019). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 9(13), 7338–7347.
- Taddei, M., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(3), 1729–1741.
- Khurana, J. M., et al. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(9), 11145–11174.
- Lee, J., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate.
- Harayama, T. (2005). Synthesis of Benzo[c]phenanthridine Alkaloids Using a Palladium-catalyzed Aryl-Aryl Coupling Reaction. HETEROCYCLES, 66(1), 699.
- Chen, J., et al. (2006). Cross-coupling of aryl iodides with malononitrile catalyzed by palladium N-heterocyclic carbene complex system. ResearchGate.
Sources
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- 8. audreyli.com [audreyli.com]
A Senior Application Scientist's Guide to the Validation of 2-Bromo-5-methylbenzonitrile Purity by NMR
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is not merely a procedural step but a cornerstone of scientific rigor and product safety. The compound 2-Bromo-5-methylbenzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity validation of this compound, supported by experimental insights and protocols.
The Imperative of Purity in Synthesis
In any synthetic pathway, the purity of each reagent and intermediate is critical. For a compound like this compound, impurities can arise from the synthetic route itself, such as unreacted starting materials (e.g., 2-methyl-5-aminobenzonitrile), byproducts, or residual solvents.[1] These impurities can potentially interfere with subsequent reactions, lead to the formation of undesired side products, and complicate purification processes. Therefore, a robust and accurate analytical method for purity determination is indispensable.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds.[2][3] Unlike chromatographic techniques that often rely on response factors of reference standards, qNMR provides a direct measurement of the molar concentration of an analyte.[2][4] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[2] This makes ¹H NMR, given the near 100% natural abundance and high gyromagnetic ratio of protons, a particularly effective tool for quantification.[2]
The purity of an analyte can be calculated using the following equation when an internal standard is employed:[2]
Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
P: Purity of the analyte
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
a: Analyte (this compound)
-
std: Internal Standard
-
P_std: Purity of the internal standard
Causality Behind Experimental Choices in qNMR
The accuracy and reliability of qNMR are contingent upon meticulous experimental design and execution.[2][5] Here, we delve into the reasoning behind key experimental choices:
-
Internal Standard Selection: The choice of an internal standard is paramount for accurate quantification.[6][7] An ideal internal standard should:
-
Be chemically inert and not react with the analyte or solvent.[6]
-
Possess high purity (certified reference material is preferred).[6][8]
-
Have signals that do not overlap with any signals from the analyte or impurities.[6][9] A sharp singlet in a clear region of the spectrum is ideal.[6]
-
Be completely soluble in the chosen deuterated solvent.[6][10]
-
Have a known molecular weight and proton count for its signals.
For this compound, suitable internal standards could include maleic acid or dimethyl sulfone, depending on the chosen solvent and the specific spectral regions of interest.[7]
-
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is crucial for accurate shimming and reproducible results.[2][10] Common choices include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[6][11]
-
Sample Preparation: Precise and accurate weighing of both the analyte and the internal standard is critical, as any errors in mass will directly propagate into the final purity calculation.[8][12] Using a microbalance with high readability is essential.[8]
-
NMR Acquisition Parameters: To ensure quantitativity, several acquisition parameters must be optimized:
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time of the protons being integrated) is crucial to allow for complete relaxation of all relevant protons between scans.[7] This ensures that the signal intensity is directly proportional to the number of protons.
-
Pulse Angle: A 90° pulse angle is recommended to maximize the signal for each scan.[2]
-
Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors < 1%).[13]
-
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol outlines the steps for determining the purity of this compound using an internal standard method.
Step-by-Step Methodology
-
Selection and Preparation of Internal Standard:
-
Choose a suitable internal standard (e.g., Maleic Acid, certified purity ≥99.5%).
-
Accurately weigh approximately 10-15 mg of the internal standard into a clean, dry vial using an analytical balance. Record the exact weight.
-
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into the same vial. Record the exact weight. The goal is to achieve a near 1:1 molar ratio between the analyte and the internal standard for optimal integration accuracy.[2]
-
-
Dissolution:
-
NMR Tube Preparation:
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for at least 5 minutes.[13]
-
Tune and shim the sample to achieve optimal magnetic field homogeneity.[13]
-
Acquire a ¹H NMR spectrum with optimized quantitative parameters (e.g., 90° pulse, relaxation delay of 30-60s, sufficient number of scans for high S/N).
-
-
Data Processing:
-
Apply a gentle exponential multiplication (line broadening) to improve the signal-to-noise ratio without significantly distorting the lineshape.[14]
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.[14]
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.[14]
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the methyl singlet and the aromatic protons can be used for quantification, provided they are free from impurity signals.
-
-
Purity Calculation:
-
Use the previously mentioned formula to calculate the purity of the this compound sample.
-
Visualization of the qNMR Workflow
Caption: Experimental workflow for qNMR purity determination.
Comparative Analysis: NMR vs. Alternative Techniques
While qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques used for purity assessment.[15]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Molar concentration based on signal integration | Separation based on differential partitioning between mobile and stationary phases | Separation of volatile compounds based on partitioning between a mobile gas and a stationary phase |
| Quantification | Absolute quantification with an internal standard | Relative quantification requiring a reference standard of the analyte | Relative quantification requiring a reference standard of the analyte |
| Selectivity | High; can distinguish between structurally similar compounds and isomers | High; excellent for separating complex mixtures | High; particularly for volatile and thermally stable compounds |
| Sensitivity | Moderate | High | Very high |
| Sample Throughput | Lower | High | High |
| Sample Requirement | Non-destructive; sample can be recovered | Destructive | Destructive |
| "NMR Silent" Impurities | Cannot detect impurities without NMR-active nuclei (e.g., inorganic salts)[16] | Can detect non-chromophoric impurities with appropriate detectors (e.g., ELSD, CAD) | Can detect impurities that are not amenable to GC |
| Method Development | Relatively straightforward | Can be time-consuming (column, mobile phase, and detector optimization) | Requires optimization of column, temperature program, and detector |
| Validation | Follows ICH Q2(R1) guidelines[17][18] | Follows ICH Q2(R1) guidelines[17][18] | Follows ICH Q2(R1) guidelines[17][18] |
Synergistic Approach to Purity Validation
A comprehensive purity assessment often employs orthogonal methods—techniques that rely on different physicochemical principles.[19] For this compound, using qNMR in conjunction with HPLC provides a more complete picture of the sample's purity. HPLC can detect trace-level impurities that may be below the detection limit of NMR, while qNMR provides an accurate measure of the main component's purity without the need for a specific reference standard of that compound.
Caption: Logical relationship of orthogonal analytical techniques.
Conclusion: An Integrated and Authoritative Approach
The validation of this compound purity by NMR, specifically ¹H qNMR, offers a robust, accurate, and direct method for quantification. Its primary method status, which does not require a reference standard of the analyte itself, is a significant advantage in research and development settings where such standards may not be readily available. However, a truly comprehensive understanding of a sample's purity is best achieved through an integrated approach that combines the strengths of qNMR with orthogonal techniques like HPLC and GC. This multi-faceted validation strategy, grounded in the principles of scientific integrity and guided by regulatory standards such as ICH Q2(R1), ensures the quality and reliability of the chemical entities that form the foundation of modern drug discovery and development.[17][18][20]
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- qNMR Purity Recipe Book (1 - Sample Prepar
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. [Link]
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
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- Quantitative 1H NMR methodology for purity assay with high accuracy.
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- NMR Sample Preparation: The Complete Guide.
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- How to determine the purity of newly synthesized organic compound?
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A Comparative Guide to Mass Spectrometry Analysis of 2-Bromo-5-methylbenzonitrile Reaction Products
Introduction
In the landscape of modern drug discovery and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. 2-Bromo-5-methylbenzonitrile stands out as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures.[1][2] Its utility is primarily derived from the presence of a bromine substituent, amenable to a wide array of cross-coupling reactions, and a nitrile group that can be further transformed. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of products derived from two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The choice of analytical technique is paramount for the unambiguous characterization of reaction products, providing crucial information on molecular weight and structure. Herein, we compare the performance of three common ionization methods in mass spectrometry—Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the analysis of the products from the aforementioned reactions of this compound. This guide will delve into the causality behind experimental choices and provide field-proven insights to aid researchers in selecting the optimal analytical workflow for their synthetic challenges.
Experimental Design: Synthesis of this compound Derivatives
To provide a robust comparison of the analytical techniques, two distinct reaction pathways were chosen to generate products with different physicochemical properties.
Reaction 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3][4] In this case, this compound is coupled with phenylboronic acid to yield 3-cyano-4-methylbiphenyl.
Reaction 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6][7] Here, this compound is reacted with morpholine to produce 4-(3-cyano-4-methylphenyl)morpholine.
Experimental Workflow Diagram
Caption: Overall experimental workflow from synthesis to mass spectrometry analysis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-cyano-4-methylbiphenyl (Suzuki-Miyaura Coupling)
-
To a flame-dried 50 mL round-bottom flask, add this compound (1.0 mmol, 196 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
The flask is evacuated and backfilled with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
A degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) is added via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 3-cyano-4-methylbiphenyl as a white solid.
Protocol 2: Synthesis of 4-(3-cyano-4-methylphenyl)morpholine (Buchwald-Hartwig Amination)
-
In a glovebox, a 50 mL Schlenk flask is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
This compound (1.0 mmol, 196 mg) and morpholine (1.2 mmol, 105 µL) are added.
-
The flask is sealed, removed from the glovebox, and anhydrous toluene (10 mL) is added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel (hexane:ethyl acetate = 7:3) to yield 4-(3-cyano-4-methylphenyl)morpholine as a pale yellow oil.
Mass Spectrometry Analysis: A Comparative Approach
The purified products were subjected to analysis by three different mass spectrometry techniques to evaluate their respective strengths and weaknesses for the characterization of these small molecules.
Electron Ionization - Gas Chromatography/Mass Spectrometry (EI-GC/MS)
EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a radical cation (molecular ion) and extensive fragmentation.[8][9] This fragmentation provides a characteristic fingerprint that can be used for structural elucidation.
-
Sample Preparation: Samples were dissolved in dichloromethane at a concentration of 1 mg/mL.
-
Instrumentation: A standard GC/MS system with a quadrupole mass analyzer was used.
-
GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was used. The oven temperature was programmed from 100 °C (hold 2 min) to 280 °C at 15 °C/min.
-
MS Conditions: Electron energy of 70 eV, ion source temperature of 230 °C, and a mass range of m/z 40-500.
Electrospray Ionization - Liquid Chromatography/Mass Spectrometry (ESI-LC/MS)
ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[10][11] It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[12]
-
Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water with 0.1% formic acid to a final concentration of 10 µg/mL.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a time-of-flight (TOF) mass spectrometer.
-
LC Conditions: A C18 column (100 mm x 2.1 mm, 2.6 µm particle size) was used with a gradient elution from 20% to 95% acetonitrile in water (both containing 0.1% formic acid) over 10 minutes.
-
MS Conditions: Positive ion mode, capillary voltage of 3.5 kV, and a mass range of m/z 100-1000.
Matrix-Assisted Laser Desorption/Ionization - Time-of-Flight (MALDI-TOF)
MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy.[13][14] This process desorbs and ionizes the analyte with minimal fragmentation, similar to ESI.[15]
-
Sample Preparation: A 1 µL aliquot of a 1 mg/mL solution of the analyte in acetone was mixed with 1 µL of a 10 mg/mL solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 1:1 acetonitrile/water with 0.1% trifluoroacetic acid. The mixture was spotted onto a MALDI target plate and allowed to air dry.
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
MS Conditions: Positive ion mode, reflectron mode, and a mass range of m/z 100-1000.
Results and Discussion: Comparative Data Analysis
The mass spectrometry data obtained for the two synthesized compounds are summarized in the tables below.
Table 1: Mass Spectrometry Data for 3-cyano-4-methylbiphenyl
| Ionization Technique | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Signal-to-Noise Ratio (S/N) | Remarks |
| EI-GC/MS | 193 (M+•) | 192, 165, 152 | High | Extensive fragmentation, clear molecular ion. |
| ESI-LC/MS | 194 ([M+H]+) | - | Very High | Dominant protonated molecule, minimal fragmentation. |
| MALDI-TOF | 194 ([M+H]+), 216 ([M+Na]+) | - | Moderate | Protonated and sodiated adducts observed, matrix interference below m/z 500 can be an issue.[16] |
Table 2: Mass Spectrometry Data for 4-(3-cyano-4-methylphenyl)morpholine
| Ionization Technique | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Signal-to-Noise Ratio (S/N) | Remarks |
| EI-GC/MS | 216 (M+•) | 201, 185, 158 | High | Clear molecular ion with characteristic fragments. |
| ESI-LC/MS | 217 ([M+H]+) | - | Very High | Strong signal for the protonated molecule. |
| MALDI-TOF | 217 ([M+H]+), 239 ([M+Na]+) | - | Moderate | Good signal for adducts, suitable for rapid screening. |
Interpretation of Fragmentation Patterns
The fragmentation patterns observed in EI-MS provide valuable structural information.
Caption: Proposed EI fragmentation of 3-cyano-4-methylbiphenyl.
Caption: Proposed EI fragmentation of 4-(3-cyano-4-methylphenyl)morpholine.
For 3-cyano-4-methylbiphenyl, the loss of a hydrogen radical to form the ion at m/z 192 is a common fragmentation pathway for aromatic compounds. The loss of hydrogen cyanide (HCN) from the molecular ion gives rise to the fragment at m/z 165.
In the case of 4-(3-cyano-4-methylphenyl)morpholine, the initial loss of a methyl radical from the tolyl group results in the fragment at m/z 201. Subsequent fragmentation of the morpholine ring is also observed.
The presence of bromine in the starting material, this compound, would be readily identifiable in its mass spectrum by the characteristic M and M+2 isotopic peaks of approximately equal intensity.[17]
Conclusion and Recommendations
The choice of mass spectrometry technique for the analysis of reaction products of this compound is highly dependent on the analytical goal.
-
For structural elucidation and confirmation of new compounds, EI-GC/MS is the method of choice. The rich fragmentation patterns provide a unique fingerprint that can be used to piece together the structure of the molecule.
-
For rapid and high-throughput screening of reaction outcomes and for accurate molecular weight determination, ESI-LC/MS is superior. Its soft ionization and high sensitivity make it ideal for confirming the presence of the desired product in a complex mixture with minimal sample preparation.
-
MALDI-TOF serves as a valuable tool for quick screening and confirmation of molecular weight, especially for solid samples. However, potential matrix interference in the low mass range needs to be considered.[16]
In a comprehensive research setting, a combination of these techniques provides the most complete picture. ESI-LC/MS can be used for initial screening and quantification, while EI-GC/MS can be employed for detailed structural confirmation of the purified product. This multi-faceted approach ensures the highest level of confidence in the characterization of novel compounds derived from the versatile this compound building block.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]
- Suzuki, A. (1999). Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions (pp. 49-97). Wiley-VCH.
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299-2301. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818. [Link]
- NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John wiley & sons.
- de Hoffmann, E., & Stroobant, V. (2007).
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A Comparative Guide to Palladium Catalysts for the Coupling of 2-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have emerged as indispensable tools for forging these critical linkages with high efficiency and functional group tolerance. The choice of the palladium catalyst, a synergistic combination of a palladium precursor and a meticulously designed ligand, is paramount to the success of these transformations.
This guide presents a comparative analysis of various palladium catalysts for the cross-coupling reactions of 2-Bromo-5-methylbenzonitrile, a versatile building block in organic synthesis. By examining the performance of different catalyst systems, supported by experimental data and mechanistic insights, this document aims to provide researchers with the necessary information to make informed decisions in catalyst selection and reaction optimization.
The Crucial Role of Ligand Architecture
The efficacy of a palladium catalyst is intrinsically linked to the steric and electronic properties of its supporting ligand. Two dominant classes of ligands have revolutionized the field of cross-coupling: phosphines and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: Pioneered by researchers like Buchwald and Fu, bulky, electron-rich phosphine ligands have demonstrated exceptional performance in promoting the key steps of the catalytic cycle. Their steric bulk facilitates the formation of the active, monoligated Pd(0) species, which is crucial for the initial oxidative addition of the aryl bromide. The strong electron-donating ability of these ligands enhances the electron density on the palladium center, further promoting this rate-determining step.
N-Heterocyclic Carbene (NHC) Ligands: NHCs have risen as a powerful alternative to phosphines, offering superior stability and, in many cases, higher catalytic activity. The strong σ-donating ability of NHCs renders the oxidative addition of even challenging substrates facile. Furthermore, the robust bond between the palladium center and the NHC ligand imparts high thermal stability to the catalyst, often preventing the formation of inactive palladium black, even at low catalyst loadings and high temperatures.[1][2]
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. The following table summarizes the performance of various palladium catalysts in the coupling of 2-bromobenzonitrile, a structurally similar substrate to this compound, with phenylboronic acid. This data provides valuable insights into the expected catalyst performance for the target substrate.
| Catalyst Precursor | Ligand/Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| PEPPSI-IPr | - | Cs₂CO₃ | t-BuOH | 80 | 2 | 92 |
| Pd/C | - | K₂CO₃ | Water Extract of Suaeda salsa | 90 | 2 | 96[3] |
Data for 2-bromobenzonitrile is used as a proxy for this compound due to the limited direct comparative data for the latter. The reaction conditions and yields should be considered as a starting point for optimization.
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical for achieving high yields, especially with heteroaryl halides and substrates bearing coordinating groups like the nitrile in this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | High |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 18 | High |
| [Pd(IPr)(cinnamyl)Cl] | IPr | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 98 |
This table presents typical conditions and expected high yields for the Buchwald-Hartwig amination of aryl bromides. Specific yields for this compound will require experimental optimization.
Mechanistic Considerations: A Tale of Two Cycles
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The ligand plays a crucial role in modulating the efficiency of each step.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound. It is crucial to note that these are starting points, and optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve optimal results.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to establish an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene)
Reaction Setup:
-
In a glovebox, charge a dry Schlenk tube with the palladium precursor, phosphine ligand, and base.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add the degassed solvent followed by the amine via syringe.
-
Place the reaction tube in a preheated oil bath (e.g., 100 °C) and stir.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography.
Conclusion
The selection of an optimal palladium catalyst system is a critical determinant for the successful cross-coupling of this compound. While phosphine-based ligands from the Buchwald and Fu schools of thought offer a robust and versatile platform, N-heterocyclic carbene ligands often provide enhanced stability and activity, particularly for challenging substrates. The choice between these ligand classes will depend on the specific coupling partners, desired reaction conditions, and cost considerations. The provided experimental protocols and comparative data serve as a foundational guide for researchers to navigate the catalyst landscape and efficiently achieve their synthetic goals. Further screening and optimization are always encouraged to unlock the full potential of these powerful catalytic systems.
References
- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 40(10), 5151-5169.
- Gao, Y., et al. (2018). A Novel Utilization of Water Extract of Suaeda salsa in the Pd/C Catalyzed Suzuki–Miyaura Coupling Reaction.
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A Comparative Benchmarking Guide to 2-Bromo-5-methylbenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Enduring Importance of Cross-Coupling in Modern Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the art of the possible in molecular synthesis, providing robust and versatile methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental to the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. At the heart of these reactions is the activation of an aryl halide, with aryl bromides representing a crucial class of substrates due to their balanced reactivity and accessibility.
This guide provides an in-depth comparative analysis of the performance of 2-Bromo-5-methylbenzonitrile against a panel of common aryl bromides—bromobenzene, 4-bromotoluene, and 4-bromoanisole—in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. By examining the interplay of electronic and steric effects, this document aims to provide researchers, scientists, and drug development professionals with a predictive framework for substrate reactivity and a practical guide to experimental design.
Understanding the Reactivity of Aryl Bromides: A Mechanistic Perspective
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is primarily governed by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond.[1] This step is influenced by both the electronic properties and the steric environment of the aryl bromide.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring, such as the nitrile group (-CN) in this compound, generally accelerate the rate of oxidative addition by making the aromatic ring more electron-deficient.[2] Conversely, electron-donating groups (EDGs), like the methyl (-CH₃) and methoxy (-OCH₃) groups in 4-bromotoluene and 4-bromoanisole, can slow down this step.[2]
-
Steric Effects: Steric hindrance around the carbon-bromine bond can impede the approach of the bulky palladium catalyst, thereby slowing the rate of oxidative addition. Substituents in the ortho position to the bromine atom can have a significant impact on reactivity.[3]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an arylboronic acid.[4]
Analysis of Reactivity
In the context of the Suzuki-Miyaura coupling, the electron-withdrawing nitrile group in this compound is expected to enhance its reactivity compared to the electron-neutral bromobenzene and the electron-rich 4-bromotoluene and 4-bromoanisole. However, the ortho-bromo substituent introduces some steric hindrance which can counteract this electronic activation.
Illustrative Experimental Data
The following table presents a comparative summary of expected yields for the Suzuki-Miyaura coupling of the selected aryl bromides with phenylboronic acid under typical reaction conditions. This data is compiled from various literature sources to illustrate general trends.[4][5][6][7][8][9][10]
| Aryl Bromide | Substituent Effects | Expected Yield (%) |
| This compound | -CN (EWG, ortho-Br) | 85-95 |
| Bromobenzene | Neutral | 90-98 |
| 4-Bromotoluene | -CH₃ (EDG) | 80-90 |
| 4-Bromoanisole | -OCH₃ (EDG) | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene/Water (5:1, 6 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/water solvent mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Comparative Performance in Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[11][12]
Analysis of Reactivity
Similar to the Suzuki coupling, the electron-deficient nature of this compound is anticipated to favor the oxidative addition step in the Heck reaction. The steric hindrance from the ortho-bromo group may play a more significant role in the alkene insertion step. Generally, electron-withdrawing groups on the aryl halide lead to higher yields in the Heck reaction.[2]
Illustrative Experimental Data
The following table provides an illustrative comparison of expected yields for the Heck reaction of the selected aryl bromides with styrene. This data is collated from various literature sources to demonstrate reactivity trends.[2][13][14][15]
| Aryl Bromide | Substituent Effects | Expected Yield (%) |
| This compound | -CN (EWG, ortho-Br) | 80-90 |
| Bromobenzene | Neutral | 85-95 |
| 4-Bromotoluene | -CH₃ (EDG) | 70-80 |
| 4-Bromoanisole | -OCH₃ (EDG) | 65-75 |
Experimental Protocol: Heck Reaction
Materials:
-
Aryl bromide (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, dissolve the aryl bromide, Pd(OAc)₂, and P(o-tolyl)₃ in DMF.
-
Add styrene and triethylamine to the mixture.
-
Degas the solution with argon for 15 minutes.
-
Seal the tube and heat the reaction at 120 °C for 16 hours.
-
After cooling, dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography.
Heck Reaction Catalytic Cycle
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, coupling an aryl halide with a primary or secondary amine.[16][17]
Analysis of Reactivity
The electronic effects on the Buchwald-Hartwig amination are similar to the other cross-coupling reactions, with electron-withdrawing groups on the aryl bromide generally leading to faster reactions. The steric hindrance of this compound might influence the rate of both oxidative addition and reductive elimination.
Illustrative Experimental Data
The following table presents a comparative summary of expected yields for the Buchwald-Hartwig amination of the selected aryl bromides with morpholine. This data is based on general trends and findings from various literature sources.[18][19][20][21][22][23]
| Aryl Bromide | Substituent Effects | Expected Yield (%) |
| This compound | -CN (EWG, ortho-Br) | 85-95 |
| Bromobenzene | Neutral | 90-98 |
| 4-Bromotoluene | -CH₃ (EDG) | 80-90 |
| 4-Bromoanisole | -OCH₃ (EDG) | 75-85 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl bromide (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add the aryl bromide and a stir bar.
-
Seal the tube, remove it from the glovebox, and add the degassed anhydrous toluene followed by the morpholine via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
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- 22. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Kinetic Landscape of Buchwald-Hartwig Amination: The Case of 2-Bromo-5-methylbenzonitrile
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing an indispensable method for forging carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] For researchers in drug development and process chemistry, moving beyond simple reaction success to understanding and optimizing the reaction's speed and efficiency is critical. A thorough kinetic analysis is not merely an academic exercise but a crucial step toward developing robust, scalable, and efficient synthetic routes.[1]
This guide offers a comparative kinetic study of the Buchwald-Hartwig amination of 2-Bromo-5-methylbenzonitrile, a substrate of interest due to the electronic influence of its nitrile group. We will explore how the choice of catalytic system—specifically the phosphine ligand—profoundly impacts the reaction rate and provides insights into the underlying mechanism.
The Central Engine: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1] The key steps are: 1) Oxidative Addition of the aryl bromide to the Pd(0) complex, 2) Amine Coordination and Deprotonation by a base, and 3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1][2] The efficiency and rate of each step are highly sensitive to the chosen ligand, base, and solvent.[1]
Sources
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Bromo-5-methylbenzonitrile
For researchers, scientists, and drug development professionals, the integrity of a synthetic intermediate is the bedrock upon which reliable and reproducible results are built. 2-Bromo-5-methylbenzonitrile, a versatile halogenated benzonitrile building block[1], is no exception. The presence of even minute quantities of impurities—be they unreacted starting materials, isomeric byproducts, or residual solvents—can dramatically alter reaction kinetics, final product yield, and the toxicological profile of a potential active pharmaceutical ingredient (API)[2][3].
This guide provides an in-depth, objective comparison of the primary analytical methodologies for assessing the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, enabling you to design a robust, self-validating quality control strategy. Our approach is grounded in the principle of employing orthogonal techniques to construct a comprehensive and trustworthy purity profile.
Core Analytical Techniques: A Comparative Analysis
The purity assessment of a semi-volatile, moderately polar compound like this compound is not a one-size-fits-all endeavor. A multi-faceted strategy is essential for a complete characterization. The three pillars of this strategy are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides a unique and complementary piece of the purity puzzle.
| Analytical Technique | Principle | Primary Application for this compound | Strengths | Limitations |
| HPLC (UV Detection) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase[4]. | Quantification of the main component and non-volatile or thermally labile organic impurities (e.g., starting materials, isomers, byproducts)[5][6]. | High resolution for complex mixtures; excellent quantitative accuracy and reproducibility; well-established and accepted by regulatory bodies[7]. | Not suitable for volatile compounds like residual solvents; impurity identification requires reference standards or collection for further analysis. |
| GC-MS | Separation based on volatility and boiling point, with identification based on mass-to-charge ratio[8]. | Detection and identification of volatile and semi-volatile impurities (e.g., residual solvents from synthesis and purification)[5][6]. | High separation efficiency for volatile compounds; definitive identification of known impurities via mass spectral libraries; excellent sensitivity[7]. | Limited to thermally stable and volatile compounds; non-volatile impurities will not be detected. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information[9]. | Absolute purity determination (qNMR); structural confirmation of the target compound; identification and structural elucidation of unknown impurities[9][10][11]. | Can quantify without specific impurity reference standards; provides unambiguous structural information; non-destructive[9]. | Lower sensitivity compared to chromatographic methods; may be complex for analyzing mixtures with significant peak overlap. |
Strategic Workflow for Comprehensive Purity Assessment
A logical, phased approach ensures both efficiency and rigor. The initial purity assessment should focus on the most likely impurities, followed by broader, more sensitive techniques to build a complete profile. The choice of technique is dictated by the nature of the impurity being investigated.
Detailed Experimental Protocols
The following protocols are optimized for the analysis of this compound. The causality for specific parameter choices is explained to demonstrate the self-validating nature of the methods.
HPLC Method for Non-Volatile Impurity Profiling
This reversed-phase HPLC (RP-HPLC) method is designed to separate the main analyte from potential non-volatile impurities such as isomers (e.g., 5-Bromo-2-methylbenzonitrile) or synthesis byproducts. The use of a C18 column is ideal for this moderately polar aromatic compound, providing excellent hydrophobic interaction-based separation[7]. A gradient elution ensures that both more polar and less polar impurities are effectively resolved and eluted within a reasonable timeframe.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector[8].
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][7].
-
Mobile Phase A: 0.1% Formic acid in Water. The acidifier improves peak shape for the nitrile compound.
-
Gradient: Start at 50% B, ramp to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
Column Temperature: 30 °C. Controlled temperature ensures retention time stability[4][5].
-
Detection Wavelength: 254 nm. The benzonitrile structure provides strong UV absorbance at this wavelength[8].
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of approximately 1.0 mg/mL[4].
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
Data Analysis:
-
Calculate the purity using the area percentage method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram[8].
GC-MS Method for Volatile Impurity Analysis
This method is crucial for identifying and quantifying residual solvents (e.g., ethyl acetate, dichloromethane, heptane) that may be present from the reaction or purification steps. Gas chromatography effectively separates volatile compounds, and mass spectrometry provides definitive identification based on their unique fragmentation patterns[12].
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source[8].
Chromatographic and Spectrometric Conditions:
-
Column: A low-bleed, non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is ideal for general-purpose solvent analysis[8].
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This program allows for the separation of highly volatile solvents at the beginning and ensures the elution of the higher-boiling analyte.
-
Injector Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV[7].
-
MS Source Temperature: 230 °C[7].
-
Scan Range: 35-400 amu. This range covers the mass of common solvents and the analyte.
Sample Preparation:
-
Prepare a stock solution by dissolving ~10 mg of this compound in 10 mL of a high-purity solvent not used in the synthesis, such as dichloromethane or ethyl acetate[7].
-
Dilute as needed for injection.
Data Analysis:
-
Identify residual solvent peaks by comparing their retention times and mass spectra with a reference library (e.g., NIST). Quantify using an internal or external standard calibration curve.
¹H-NMR Spectroscopy for Structural Confirmation and Absolute Purity
NMR provides an orthogonal assessment of purity. It confirms the identity of the synthesized material by matching its unique spectral fingerprint to the expected structure. Furthermore, by integrating the analyte signals against those of a certified internal standard of known concentration (a technique known as qNMR), an absolute purity value can be determined without relying on the response factors of unknown impurities[13].
Instrumentation:
-
NMR spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion[5].
Experimental Parameters:
-
Sample Preparation: Accurately weigh ~15 mg of the synthesized product and ~5 mg of a suitable internal standard (e.g., maleic anhydride) into a vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
-
Spectra Acquired: A standard ¹H-NMR spectrum.
-
Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to allow for full magnetization recovery, which is critical for accurate quantification.
Data Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Confirm the structure of this compound by assigning all proton signals.
-
Identify signals that do not belong to the product, solvent, or internal standard; these are impurities.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, and P_std = Purity of the standard.
Interpreting and Synthesizing the Data
No single technique tells the whole story. A robust purity assessment relies on the convergence of data from these orthogonal methods.
Hypothetical Data Comparison:
| Parameter | Synthesized Batch A | Commercial Standard (>97%) | Methodological Insight |
| Purity by HPLC (Area %) | 98.1% | 99.5% | Indicates 1.9% of non-volatile, UV-active impurities. |
| Impurity A (HPLC, RRT 0.85) | 1.2% | Not Detected | Likely an unreacted starting material or related byproduct. |
| Impurity B (HPLC, RRT 1.10) | 0.7% | 0.3% | Potentially an isomeric byproduct. |
| Residual Solvents (GC-MS) | Ethyl Acetate: 450 ppm | Not Detected | Confirms the presence of a volatile impurity from purification. |
| Purity by ¹H-qNMR | 98.0% (w/w) | 99.2% (w/w) | Provides an absolute purity value, corroborating the HPLC result and accounting for all proton-containing species. |
| Structural Confirmation (NMR) | Consistent with structure | Consistent with structure | Confirms the identity of the main component in the synthesized batch. |
In this hypothetical scenario, HPLC quantifies the non-volatile impurities. GC-MS identifies and quantifies the residual solvent, which HPLC would miss. NMR confirms the structure of the desired product and provides an absolute purity value that is in close agreement with the HPLC result after accounting for the non-UV active solvent. Together, these results provide a high degree of confidence in the 98.0-98.1% purity assessment of the synthesized batch.
Conclusion
References
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- BenchChem. (2025).
- BenchChem. (2025).
- SIELC Technologies. Separation of Benzonitrile, 2-bromo- on Newcrom R1 HPLC column.
- BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 2-Bromo-5-nitrobenzonitrile.
- BenchChem. (2025). A Comparative Guide to Methods for Detecting and Quantifying Impurities.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
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- Sigma-Aldrich. This compound 97%.
- Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy.
- International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Shen, L., et al. (2010). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
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The Researcher's Guide to Ligand Selection for the Amination of 2-Bromo-5-methylbenzonitrile
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This transformation is particularly vital in the synthesis of pharmaceuticals and functional materials, where arylamine moieties are ubiquitous. The choice of ligand is arguably the most critical parameter for a successful Buchwald-Hartwig reaction, profoundly influencing catalyst activity, stability, and substrate scope.[2]
This guide provides a comprehensive side-by-side comparison of different ligands for the amination of 2-bromo-5-methylbenzonitrile, an electron-deficient aryl bromide of significant interest in medicinal chemistry. We will delve into the mechanistic rationale behind ligand selection, present comparative experimental data, and provide a detailed, field-tested protocol to empower researchers in their synthetic endeavors.
The Critical Role of the Ligand: A Mechanistic Perspective
The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is intrinsically linked to the properties of its supporting ligand. Bulky, electron-rich ligands are generally favored as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3] The generally accepted mechanism begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide.[4] The resulting Pd(II) complex then coordinates with the amine, and a base facilitates deprotonation to form a palladium amido complex. The final, product-forming step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[4]
Different classes of ligands, such as bulky biarylphosphines and N-heterocyclic carbenes (NHCs), influence these steps in distinct ways. Biarylphosphine ligands, like the renowned Buchwald-type ligands, possess the steric bulk to favor the formation of a monoligated, highly reactive L1Pd(0) species, which is crucial for efficient oxidative addition, even with less reactive aryl chlorides.[5] Their strong electron-donating ability also facilitates the final reductive elimination step. NHC ligands, with their strong σ-donating properties, are also highly effective at promoting oxidative addition.[5] The choice between these and other ligand classes is often substrate-dependent and a key aspect of reaction optimization.
Below is a simplified representation of the Buchwald-Hartwig amination catalytic cycle:
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Inert Atmosphere is Key: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), XPhos (0.05 equiv), and KOtBu (1.4 equiv). The use of an inert atmosphere (argon or nitrogen) is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent and Amine Addition: The flask is evacuated and backfilled with inert gas three times. Anhydrous toluene is then added via syringe, followed by the amine (1.2 equiv). The use of anhydrous solvent is important to prevent quenching of the strong base and potential side reactions.
-
Reaction Execution: The Schlenk flask is sealed and placed in a preheated oil bath at 90 °C. The reaction mixture is stirred vigorously. The elevated temperature is necessary to overcome the activation energy for the catalytic cycle.
-
Monitoring for Completion: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and filtered through a pad of Celite® to remove palladium residues and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Characterization: The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl-5-methyl-2-aminobenzonitrile. The final product should be characterized by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Conclusion
The selection of an appropriate ligand is paramount for the successful Buchwald-Hartwig amination of this compound. Bulky, electron-rich biarylphosphine ligands, particularly XPhos, have demonstrated excellent performance for this transformation, providing high yields under manageable conditions. N-heterocyclic carbene ligands also present a highly effective, albeit sometimes more costly, alternative. By understanding the mechanistic underpinnings of ligand choice and following a robust experimental protocol, researchers can confidently and efficiently synthesize valuable arylamine building blocks for a wide range of applications.
References
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
- Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC. [Link]
- Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. [Link]
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Aryl
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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A Comparative Guide to the Analysis of Reaction Intermediates in the Transformations of 2-Bromo-5-methylbenzonitrile
For the modern researcher in synthetic and medicinal chemistry, 2-Bromo-5-methylbenzonitrile stands as a versatile and strategically important building block. Its trifunctional nature—possessing a reactive bromine atom, a synthetically malleable nitrile group, and a directing methyl group—opens a gateway to a diverse array of complex molecular architectures. However, the true mastery of this reagent lies not just in its synthetic potential, but in a deep, mechanistic understanding of its transformations. This guide provides an in-depth analysis of the key reaction intermediates that govern the outcomes of its most common and powerful transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
By delving into the transient species that dictate reaction pathways, we can move beyond simple procedural execution to a state of informed optimization and rational design. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this compound through a mechanistic lens. While direct experimental studies on the intermediates of this specific molecule are not extensively documented, this guide synthesizes established principles from closely related systems to provide a robust and scientifically-grounded framework.
The Crossroads of Reactivity: Key Transformations of this compound
The synthetic utility of this compound is primarily centered around three classes of reactions, each proceeding through distinct intermediates:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds, leading to biaryl structures.
-
Buchwald-Hartwig Amination: For the construction of C(sp²)-N bonds, yielding arylamines.
-
Nucleophilic Aromatic Substitution (SNAr): For the displacement of the bromide with potent nucleophiles, often under more forcing conditions or with specific activation.
The choice of reaction conditions dictates which of these pathways is favored, and a comprehensive understanding of the intermediates involved is paramount for controlling selectivity and maximizing yield.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Cycles
The Suzuki-Miyaura and Buchwald-Hartwig reactions are the workhorses of modern synthetic chemistry, and this compound is an excellent substrate for both. These reactions are governed by a catalytic cycle involving palladium, and the key intermediates are organopalladium complexes.
The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between this compound and a suitable organoboron reagent, such as an arylboronic acid. The generally accepted catalytic cycle proceeds through a series of well-defined palladium(0) and palladium(II) intermediates.[1][2]
The Catalytic Cycle and its Intermediates:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition Intermediate: The cycle begins with the oxidative addition of this compound to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step.[2] The electron-withdrawing nature of the nitrile group can facilitate this step.
-
Transmetalation Intermediate: Following oxidative addition, a transmetalation reaction occurs where the aryl group from the boronic acid (activated by a base) displaces the bromide on the palladium center. This forms a diorganopalladium(II) complex.[3]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Value/Reagent | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The substrate for the coupling reaction. |
| Boronic Acid | Phenylboronic acid (1.2 equiv) | The source of the new aryl group. A slight excess ensures complete consumption of the aryl halide. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A common and effective palladium(0) catalyst. Other catalysts like PdCl₂(dppf) can also be used. |
| Base | K₂CO₃ (2.0 equiv) | Activates the boronic acid for transmetalation. Carbonate bases are generally effective and mild. |
| Solvent | Toluene/Water (4:1) | A biphasic solvent system is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 90-100 °C | Sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition step. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the palladium(0) catalyst. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol).
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.
The Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination enables the formation of a C-N bond between this compound and a primary or secondary amine. Similar to the Suzuki-Miyaura coupling, this reaction proceeds via a palladium-catalyzed cycle.[4][5]
The Catalytic Cycle and its Intermediates:
Sources
- 1. youtube.com [youtube.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Bromo-5-methylbenzonitrile
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-5-methylbenzonitrile (CAS No. 42872-83-3). As a brominated aromatic nitrile, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who utilize this chemical in their work.
Hazard Assessment and Causality of Disposal Protocol
This compound is a hazardous substance with multiple routes of toxicity. Understanding its properties is fundamental to appreciating the necessity of the stringent disposal procedures outlined herein.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The presence of the nitrile group (-C≡N) is a significant toxicological concern, as it can be metabolized to release cyanide ions, interfering with cellular respiration. The bromo-substituent on the aromatic ring also contributes to its toxicity and persistence.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder.[1]
These toxic and irritant properties necessitate that this compound be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste. The primary goal of the disposal protocol is to prevent its release into the environment and to ensure it is handled by personnel equipped for managing toxic chemical waste.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[1][2] | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1][2] | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation.[1][2] | GHS07 (Exclamation Mark) |
| Specific target organ toxicity (single exposure) (Category 3) | May cause respiratory irritation.[1] | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE) - A Self-Validating System of Safety
The selection and proper use of PPE is the first line of defense. Each step of the disposal process, from handling the pure substance to preparing the waste container, requires the following minimum PPE:
-
Eye Protection: Wear chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.[1]
-
Body Protection: A fully buttoned laboratory coat is mandatory.
-
Respiratory Protection: All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters should be used.
On-Site Waste Management: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is segregation as a halogenated organic waste. Co-mingling with non-halogenated waste streams is prohibited as it complicates the final disposal process and can increase costs.
Experimental Protocol for Waste Collection:
-
Container Selection:
-
Use a designated, compatible hazardous waste container. This should be a polyethylene or glass container with a tightly sealing screw cap.
-
Ensure the container is in good condition, free from cracks or contamination.
-
-
Waste Segregation:
-
Solid Waste: Collect pure, unused, or contaminated this compound solid waste in a dedicated container labeled "Halogenated Organic Solid Waste".
-
Contaminated Materials: Any materials contaminated with this chemical, such as weighing paper, gloves, or filter paper, must also be placed in this designated solid waste container.
-
Liquid Waste: If this compound is used in a solution, the resulting liquid waste must be collected in a separate container labeled "Halogenated Organic Liquid Waste". Do not mix with non-halogenated solvents.
-
-
Labeling:
-
As soon as the first particle of waste is added, the container must be labeled with the words "Hazardous Waste".
-
The label must clearly identify the contents, including the full chemical name: "this compound". For mixtures, all components must be listed with their approximate percentages.
-
The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials, such as strong oxidizing agents.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Caption: Waste segregation workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Don the appropriate PPE as described in Section 2.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.
-
Carefully scoop the absorbent material into the designated "Halogenated Organic Solid Waste" container.
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Prevent entry into the affected area.
-
Caption: Decision tree for responding to a spill.
Logistical and Disposal Plan
Final disposal of this compound must be conducted through a licensed hazardous waste disposal company. The following steps outline the process for preparing the waste for pickup.
Regulatory Classification:
-
DOT Shipping Information:
-
EPA Hazardous Waste Code: this compound is not specifically listed by name on the EPA's P or U lists of hazardous wastes.[1][5][6] Therefore, it must be classified based on its characteristics. Due to its toxicity, it should be managed as a toxic hazardous waste. When discarded as an unused commercial chemical product, it would fall under the U-list category.[2][7] Your institution's EHS department will determine the appropriate waste codes based on federal and state regulations.
Preparation for Disposal:
-
Finalize Labeling: Ensure the hazardous waste label is complete, including the accumulation start date and the full names of all chemical constituents.
-
Request Pickup: Once the waste container is nearly full (do not exceed 90% capacity), contact your institution's EHS department to schedule a waste pickup.
-
Manifesting: A hazardous waste manifest will be required to track the waste from your laboratory to the final disposal facility. This is typically handled by the EHS department or the waste disposal vendor, but you will need to provide accurate information about the waste composition.
Ultimate Disposal Methods (The "Why"):
The primary method for the disposal of halogenated organic compounds is high-temperature incineration .[8] This process is chosen because:
-
It can achieve a high destruction and removal efficiency (>99.99%).
-
The high temperatures break down the stable aromatic ring and the carbon-bromine bond.
-
Incineration facilities are equipped with scrubbers to neutralize acidic gases like hydrogen bromide (HBr) that are formed during combustion.
Other advanced technologies, such as reductive dehalogenation , can chemically treat brominated aromatic compounds to remove the bromine atom, rendering the molecule less toxic.[1][7] These methods, however, are typically performed at specialized treatment, storage, and disposal facilities (TSDFs) and are not to be attempted by laboratory personnel as a means of on-site waste treatment.
By following these procedures, you ensure that this compound is managed safely from the point of generation to its final destruction, upholding your responsibility as a conscientious researcher.
References
- MLI Environmental. (2023). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed.
- U.S. Environmental Protection Agency. (n.d.). RCRA U Waste - List Details.
- U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Washington State University. (n.d.). Halogenated Solvents Safety Information.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Hazmat School. (2022). How to Properly Clean Up a Hazardous Spill.
- Zero Waste Europe. (n.d.). Basic principles of waste incineration.
- Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Weidlich, T., et al. (2018). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
- Temple University. (2021). Halogenated Solvents in Laboratories.
- Stericycle. (n.d.). Hazardous Waste Manifest Guide.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. U-Listed Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. pca.state.mn.us [pca.state.mn.us]
- 6. epa.gov [epa.gov]
- 7. media.clemson.edu [media.clemson.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Mastering the Safe Handling of 2-Bromo-5-methylbenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. 2-Bromo-5-methylbenzonitrile, a key building block in pharmaceutical synthesis, requires meticulous handling due to its specific hazard profile. This guide provides a comprehensive, step-by-step operational plan grounded in established safety protocols to ensure its safe and effective use, from initial handling to final disposal. Our aim is to build a foundation of trust by providing value that extends beyond the product itself, making this your preferred resource for laboratory safety and chemical handling.
Hazard Profile and Immediate Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin irritation and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Understanding these hazards is the first step in mitigating risk.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2][4] | GHS07 (Exclamation mark)[5] | Warning[1][5][6] |
| Acute Toxicity, Dermal | Harmful in contact with skin.[1][2] | GHS07 (Exclamation mark)[5] | Warning[1][5][6] |
| Acute Toxicity, Inhalation | Harmful if inhaled.[1] | GHS07 (Exclamation mark)[5] | Warning[1][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | GHS07 (Exclamation mark)[5] | Warning[1][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | GHS07 (Exclamation mark)[5] | Warning[1][5][6] |
| Specific target organ toxicity | May cause respiratory irritation.[1][2][3] | GHS07 (Exclamation mark)[5] | Warning[1][5][6] |
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[3][7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention.[3]
-
Inhalation: Move the person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[1][3]
-
Ingestion: Clean the mouth with water and seek medical attention.[3]
Operational Plan: Personal Protective Equipment (PPE) and Handling Protocol
A robust operational plan is essential for minimizing exposure and ensuring a safe working environment. This begins with the correct selection and use of Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound, from weighing to solution preparation, must be conducted in a certified chemical fume hood to control vapor and dust exposure.[8][9]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7][10]
Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[2][9] | To protect the eyes from splashes and dust, which can cause serious irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. A lab coat is required to prevent skin exposure.[2][8][9] | To prevent skin contact, which can be harmful and cause irritation.[1][2][3] |
| Respiratory Protection | If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[5][9] | To prevent inhalation of harmful dust and vapors that can cause respiratory irritation.[1][2][3] |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[9] | To protect feet from potential spills. |
Step-by-Step Handling Protocol
-
Preparation: Before beginning any work, ensure the fume hood is functioning correctly and all necessary PPE is donned properly.
-
Weighing and Transfer: To minimize dust generation, carefully weigh the solid compound on anti-static weigh paper or in a tared container. Use a spatula for all transfers.
-
Post-Handling Decontamination: After handling, thoroughly wash hands with soap and water.[8] Decontaminate the work area and any equipment used.
-
Donning and Doffing PPE: Put on all required PPE before handling the chemical. When finished, carefully remove PPE to avoid contaminating yourself. Dispose of contaminated disposable PPE as hazardous waste.[10]
Workflow for Safe Handling of this compound
Sources
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- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemical-label.com [chemical-label.com]
- 5. 2-溴-5-甲基苄腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 42872-83-3|this compound|BLD Pharm [bldpharm.com]
- 7. fishersci.se [fishersci.se]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
